1-hydrazinylisoquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
isoquinolin-1-ylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-12-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOUWJDACLDFNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80468508 | |
| Record name | 1-Hydrazinoisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80468508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15793-94-9 | |
| Record name | 1-Hydrazinoisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80468508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 1-hydrazinylisoquinoline from 1-chloroisoquinoline
An In-depth Technical Guide to the Synthesis of 1-Hydrazinylisoquinoline from 1-Chloroisoquinoline
Executive Summary
This guide provides a comprehensive technical overview for the synthesis of this compound, a critical building block in medicinal chemistry, from 1-chloroisoquinoline. The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, a cornerstone reaction in heterocyclic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a field-proven experimental protocol, rigorous safety procedures, and characterization data. By explaining the causality behind experimental choices and grounding all claims in authoritative references, this guide serves as a self-validating resource for the reliable and safe production of this valuable chemical intermediate.
Introduction: The Significance of the Hydrazinylisoquinoline Scaffold
The isoquinoline core is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. When functionalized at the C1 position with a hydrazine moiety, the resulting this compound becomes a versatile precursor for a multitude of more complex heterocyclic systems, including triazoles, pyrazoles, and other fused ring systems. These derivatives have demonstrated significant potential in various therapeutic areas, exhibiting anticancer, antiviral, and anti-inflammatory properties.[1][2] The synthesis of this compound is therefore a key enabling step for exploring the chemical space around this pharmacologically relevant core, making a robust and well-understood synthetic route essential for drug development programs.[3]
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The conversion of 1-chloroisoquinoline to this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this mechanism, the nucleophile (hydrazine) attacks an electron-deficient aromatic ring activated by an electron-withdrawing group or atom, leading to the displacement of a leaving group (chloride).
Causality of the Mechanism:
-
Activation: The nitrogen atom within the isoquinoline ring acts as an electron-withdrawing group, polarizing the C1-Cl bond and making the C1 position electrophilic and susceptible to nucleophilic attack.
-
Nucleophilic Attack: Hydrazine (H₂NNH₂), specifically the terminal nitrogen with its lone pair of electrons, acts as a potent nucleophile.[4] It attacks the electron-deficient C1 carbon of the isoquinoline ring.
-
Formation of Meisenheimer Complex: This attack temporarily breaks the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic system, particularly onto the ring nitrogen, which helps to stabilize the intermediate.
-
Leaving Group Departure: The reaction proceeds by the expulsion of the chloride ion (Cl⁻), which is a good leaving group. This step is typically the rate-determining step.
-
Restoration of Aromaticity: The departure of the chloride ion restores the aromaticity of the isoquinoline ring, resulting in the formation of the protonated product.
-
Deprotonation: A base, typically excess hydrazine in the reaction mixture, removes a proton from the hydrazinyl group to yield the final, neutral this compound product.
Experimental Protocol
This section details the materials, safety precautions, and a step-by-step procedure for the synthesis. The protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-Chloroisoquinoline (C₉H₆ClN) | ≥97% | J&K Scientific, etc. | Starting material.[5] |
| Hydrazine Hydrate (N₂H₄·xH₂O) | 55-64% Solution | Sigma-Aldrich, etc. | Nucleophile and base. Used in excess. |
| Ethanol (EtOH) | Anhydrous | Standard Supplier | Reaction solvent. |
| Deionized Water (H₂O) | N/A | In-house | Used for workup and recrystallization. |
| Diethyl Ether (Et₂O) | Anhydrous | Standard Supplier | Used for washing the product. |
| Round-bottom flask | Appropriate size | N/A | Reaction vessel. |
| Reflux condenser | Standard | N/A | To prevent solvent loss during heating. |
| Magnetic stirrer and hotplate | Standard | N/A | For heating and mixing. |
| Buchner funnel and filter flask | Standard | N/A | For product filtration. |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | N/A | For reaction monitoring. |
Critical Safety Precautions
Hydrazine hydrate is highly toxic, corrosive, a suspected human carcinogen, and potentially explosive.[6][7] All operations involving hydrazine hydrate must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE).
| Hazard | Precautionary Measure | Reference |
| Toxicity/Carcinogenicity | Handle only in a chemical fume hood.[8] Avoid inhalation of vapors and any skin contact.[6][7] | |
| Corrosivity | Causes severe skin burns and eye damage.[7] Wear neoprene or nitrile gloves, a flame-resistant lab coat, and chemical safety goggles with a face shield.[6][8] | [7] |
| Flammability/Explosivity | Combustible liquid. Keep away from heat, sparks, and open flames.[7] Forms explosive mixtures with air on intense heating. Ground and bond containers when transferring.[8] | [7][8] |
| Spills | For major spills, evacuate the area. Contain and absorb spills with inert material like sand or vermiculite. Do not use organic absorbents. | |
| First Aid | Skin: Immediately flush with plenty of water for at least 15 minutes.[6][7] Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[6][7] Ingestion: Do NOT induce vomiting. Give water to drink and seek immediate medical attention.[6] | [6][7] |
1-Chloroisoquinoline is an irritant. Standard handling precautions, including wearing gloves and safety glasses, should be observed.[5]
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-chloroisoquinoline (10.0 g, 61.1 mmol) in ethanol (100 mL).
-
Reagent Addition: While stirring at room temperature, slowly add hydrazine hydrate (64% solution, 12.0 mL, approx. 245 mmol, 4 equivalents) to the solution. The addition is mildly exothermic.
-
Heating and Monitoring: Heat the reaction mixture to reflux (approximately 80°C) using a heating mantle. Maintain the reflux with vigorous stirring for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase), checking for the disappearance of the 1-chloroisoquinoline spot.
-
Product Precipitation (Workup): Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 400 mL of ice-cold deionized water while stirring. A pale yellow or off-white precipitate of this compound should form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove excess hydrazine and other water-soluble impurities. Follow with a wash of cold diethyl ether (2 x 30 mL) to aid in drying.
-
Purification: For higher purity, the crude product can be recrystallized. Dissolve the solid in a minimum amount of hot ethanol, and then add hot deionized water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 40-50°C to a constant weight.
Expected Yield and Purity
-
Yield: Typical yields for this reaction range from 80-95%.
-
Purity: The purity of the final product should be ≥98% as determined by HPLC or NMR analysis.
Characterization and Data
Confirming the identity and purity of the synthesized this compound is crucial. The following are expected analytical data points.
| Property | Value | Method |
| Appearance | Pale yellow to off-white crystalline solid | Visual Inspection |
| Molecular Formula | C₉H₉N₃ | --- |
| Molecular Weight | 159.19 g/mol | Mass Spectrometry |
| Melting Point | 143 °C | Melting Point Apparatus[9] |
| ¹H NMR | Expected signals for aromatic and hydrazinyl protons | NMR Spectroscopy |
| Mass Spec (ESI+) | m/z = 160.08 [M+H]⁺ | Mass Spectrometry |
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend reflux time. Ensure temperature is at reflux. Check the quality/concentration of hydrazine hydrate. |
| Product loss during workup. | Ensure precipitation water is ice-cold. Minimize the amount of solvent used for recrystallization. | |
| Impure Product | Incomplete removal of starting material. | Ensure the reaction goes to completion via TLC monitoring. Consider purification by column chromatography if recrystallization is insufficient. |
| Side reactions (e.g., formation of bis-isoquinoline hydrazine). | Use a sufficient excess of hydrazine hydrate (3-5 equivalents) to favor the formation of the monosubstituted product. | |
| Reaction Fails to Start | Poor quality of reagents. | Use fresh, high-purity 1-chloroisoquinoline and a new bottle of hydrazine hydrate. |
Conclusion
The is a robust and high-yielding process rooted in the fundamental principles of nucleophilic aromatic substitution. This guide provides a comprehensive framework for its successful execution, emphasizing mechanistic understanding and stringent safety protocols. The described method delivers a key chemical intermediate that is pivotal for the exploration and development of novel isoquinoline-based therapeutic agents. By adhering to this detailed protocol, researchers can confidently and safely produce high-purity this compound for their drug discovery endeavors.
References
- 1. Possible pharmaceutical applications can be developed from naturally occurring phenanthroindolizidine and phenanthroquinolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. Optimizing the use of open-source software applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 9. 1-Hydrazinoisoquinoline|lookchem [lookchem.com]
An In-depth Technical Guide to the Formation of 1-Hydrazinylisoquinoline
Introduction: The Significance of the 1-Hydrazinylisoquinoline Scaffold
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[2][3] Within this class, this compound serves as a crucial synthetic intermediate and a key building block for the development of novel therapeutic agents. The introduction of the highly nucleophilic and versatile hydrazinyl group at the C1 position opens up a wealth of possibilities for further molecular elaboration, enabling the construction of complex heterocyclic systems such as triazoles and pyrazoles.[4] Understanding the core mechanisms governing its formation is paramount for researchers and drug development professionals seeking to leverage this valuable synthon in their discovery programs.[5]
This guide provides a detailed exploration of the predominant mechanism for this compound synthesis, offers a field-proven experimental protocol, and discusses the structural characterization and strategic applications of this important molecule.
PART 1: The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The formation of this compound from a suitable precursor, typically 1-chloroisoquinoline, is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is fundamentally different from electrophilic aromatic substitution and is contingent on the electronic properties of the isoquinoline ring system.
Electronic Landscape of the Isoquinoline Ring
The isoquinoline ring is inherently electron-deficient, a characteristic conferred by the electronegative nitrogen atom. This nitrogen atom withdraws electron density from the carbocyclic ring, particularly from the α-positions (C1 and C3). Consequently, the C1 position of isoquinoline is highly electrophilic and susceptible to attack by strong nucleophiles.[6] Halogen atoms, such as chlorine, when present at the C1 position, become excellent leaving groups in the context of a nucleophilic attack, setting the stage for the SNAr mechanism.[7]
The Addition-Elimination Pathway
The SNAr reaction proceeds via a two-step addition-elimination sequence. Unlike an SN2 reaction, which involves a single concerted step, the SNAr pathway involves the formation of a discrete, negatively charged intermediate.[8][9]
-
Nucleophilic Addition & Formation of the Meisenheimer Complex: The reaction is initiated by the attack of the nucleophile, hydrazine (H₂NNH₂), on the electron-deficient C1 carbon of 1-chloroisoquinoline. Hydrazine is a potent nucleophile, and this attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] The negative charge is delocalized across the aromatic system and, critically, onto the electronegative ring nitrogen, which effectively stabilizes the intermediate.[10]
-
Elimination of the Leaving Group & Re-aromatization: In the second, typically rapid step, the aromaticity of the ring is restored through the expulsion of the leaving group (in this case, a chloride ion). The departure of the chloride ion collapses the Meisenheimer complex, yielding the final product, this compound.
The overall mechanism is visually detailed in the diagram below.
PART 2: Experimental Protocol & Data
The following protocol describes a robust and reproducible method for the synthesis of this compound. The procedure is based on established principles of nucleophilic aromatic substitution on heteroaromatic systems using hydrazine hydrate.[11][12]
Detailed Synthesis Protocol
Reaction: 1-Chloroisoquinoline + Hydrazine Hydrate → this compound
Materials:
-
1-Chloroisoquinoline (1.0 eq)
-
Hydrazine hydrate (5.0 - 10.0 eq, ~64% solution in water)
-
Ethanol (or another suitable alcohol solvent)
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-chloroisoquinoline (1.0 eq) in ethanol (approx. 10-15 mL per gram of starting material).
-
Addition of Hydrazine: To the stirred solution at room temperature, add hydrazine hydrate (5.0-10.0 eq) dropwise over 10-15 minutes. A significant excess of hydrazine is used to ensure complete reaction and to act as a base to neutralize the HCl byproduct. The addition may be mildly exothermic.[11]
-
Reflux: Heat the reaction mixture to reflux (the boiling point of the solvent, typically 80-90°C for ethanol) and maintain this temperature for 4-6 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 1-chloroisoquinoline spot.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing a stirred slurry of ice and water. A precipitate of the crude product should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove excess hydrazine hydrate and other water-soluble impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield a crystalline solid.
-
Drying: Dry the purified this compound under vacuum to a constant weight.
Safety Precautions:
-
Hydrazine is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood.[11]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction may be exothermic; control the rate of addition of hydrazine.
Characterization Data
The structural identity and purity of the synthesized this compound can be confirmed using standard analytical techniques. The table below summarizes the expected data.
| Property | Expected Value / Observation | Technique |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Melting Point | 143 °C | Melting Point Apparatus |
| Molecular Formula | C₉H₉N₃ | - |
| Molecular Weight | 159.19 g/mol | - |
| ¹H NMR | δ ~8.0-8.2 (d, 1H), ~7.5-7.8 (m, 4H), ~7.4 (d, 1H), ~4.5 (br s, 2H, -NH₂), ~8.5 (br s, 1H, -NH-) | ¹H NMR Spectroscopy |
| ¹³C NMR | δ ~158 (C1), ~142 (C8a), ~137 (C4a), ~130 (C7), ~127 (C5), ~126 (C6), ~122 (C4), ~120 (C8), ~108 (C3) | ¹³C NMR Spectroscopy |
| Mass Spectrum | [M+H]⁺ = 160.08 | ESI-MS |
| IR Spectrum | ~3300-3400 cm⁻¹ (N-H stretching), ~1600-1620 cm⁻¹ (C=N, C=C stretching) | IR Spectroscopy |
Note: NMR chemical shifts are predicted based on the known values for the isoquinoline core and typical substituent effects. Experimental values should be determined for confirmation.[4]
PART 3: Applications in Drug Development
The this compound scaffold is a versatile starting point for the synthesis of a wide range of biologically active molecules. The two nitrogen atoms of the hydrazinyl group provide multiple points for derivatization.
-
Heterocycle Synthesis: It is an excellent precursor for five-membered heterocycles. For example, reaction with 1,3-dicarbonyl compounds can yield pyrazole derivatives, while reaction with orthoesters can lead to the formation of triazolo-isoquinolines. These resulting fused heterocyclic systems are of high interest in drug discovery.[4]
-
Hydrazone Formation: The terminal -NH₂ group readily condenses with aldehydes and ketones to form hydrazones.[9] This linkage is a common feature in many pharmacologically active compounds and can be used to conjugate the isoquinoline core to other pharmacophores.
-
Scaffold for Bioactive Compounds: The isoquinoline nucleus itself is a key component in numerous clinically used drugs, such as the antihypertensive agent Quinapril and the anti-tussive Noscapine.[5][13] By using this compound as a starting material, medicinal chemists can rapidly generate libraries of novel isoquinoline analogues for screening against various biological targets, including kinases, proteases, and receptors.[2]
Conclusion
The formation of this compound is efficiently achieved via a nucleophilic aromatic substitution (SNAr) mechanism, capitalizing on the inherent electrophilicity of the C1 position of the isoquinoline ring. This guide has detailed the mechanistic underpinnings of this transformation and provided a comprehensive, practical protocol for its synthesis and characterization. The strategic importance of the resulting molecule as a versatile intermediate makes a thorough understanding of its chemistry essential for professionals in the field of drug discovery and development.
References
- 1. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. eresearchco.com [eresearchco.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. US4202827A - Process for the production of 1-anthraquinonyl hydrazine - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 1-Hydrazinylisoquinoline: Chemical Properties, Reactivity, and Applications in Drug Discovery
Prepared for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydrazinylisoquinoline is a heterocyclic organic compound that has garnered significant interest within the medicinal chemistry community. It features a bicyclic isoquinoline core, a structure found in numerous alkaloids and pharmacologically active agents, fused to a highly reactive hydrazine functional group.[1][2] This unique combination makes this compound a versatile and valuable building block in the synthesis of novel drug candidates.[3][4][5][6] Its utility lies not as an end-product therapeutic, but as a strategic starting material for constructing complex, fused heterocyclic systems that exhibit a wide array of biological activities.[7] This guide provides a comprehensive overview of its chemical properties, synthetic routes, characteristic reactivity, and its strategic application in the field of drug development.
Physicochemical and Spectroscopic Profile
The physical and chemical properties of this compound dictate its handling, reaction conditions, and pharmacokinetic potential when incorporated into larger molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉N₃ | [8] |
| Exact Mass | 159.08 g/mol | [9] |
| Melting Point | 143 °C | [9] |
| Boiling Point | 315.8±45.0 °C (Predicted) | [9] |
| pKa | 7.57±0.20 (Predicted) | [9] |
| LogP | 1.8 (XLogP3) | [9] |
| Hydrogen Bond Donors | 2 | [9] |
| Hydrogen Bond Acceptors | 3 | [9] |
Spectroscopic Characterization: The structure of this compound can be unequivocally confirmed through standard spectroscopic techniques:
-
¹H NMR: Will show characteristic signals for the aromatic protons of the isoquinoline ring system and distinct, exchangeable protons for the -NH and -NH₂ groups of the hydrazine moiety.
-
¹³C NMR: Will display signals corresponding to the nine carbon atoms, with the carbon atom attached to the hydrazine group (C1) showing a characteristic chemical shift.
-
IR Spectroscopy: Key vibrational bands would include N-H stretching for the hydrazine group (typically in the 3200-3400 cm⁻¹ region) and C=N and C=C stretching frequencies from the isoquinoline ring.
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 159.08, confirming the molecular weight.
Synthesis of this compound
The most direct and common synthesis of this compound involves the nucleophilic aromatic substitution of a suitable precursor, typically 1-chloroisoquinoline, with hydrazine. The electron-withdrawing nitrogen atom in the isoquinoline ring activates the C1 position towards nucleophilic attack.
Caption: General synthesis of this compound.
Experimental Protocol: Synthesis from 1-Chloroisoquinoline
Causality: This protocol leverages the high nucleophilicity of hydrazine and the electrophilic nature of the C1 position on the isoquinoline ring, which is activated by the ring nitrogen and the chlorine leaving group. Dioxane is a common high-boiling point solvent suitable for this type of reaction which may require heating.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-chloroisoquinoline in a suitable solvent such as 1,4-dioxane.
-
Addition of Hydrazine: Add an excess of hydrazine hydrate to the solution. A molar excess of hydrazine is used to ensure complete consumption of the starting material and to act as a base to neutralize the HCl byproduct.
-
Heating: Heat the reaction mixture to reflux for several hours (typically 6-12 hours).[9] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, the reaction mixture is typically poured into water to precipitate the product and dissolve any hydrazine hydrochloride salts.
-
Isolation and Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure this compound.
Core Chemical Reactivity
The reactivity of this compound is dominated by the hydrazine moiety, which is a potent nucleophile. This functionality allows for the construction of a diverse range of derivatives, particularly through condensation and cyclization reactions.
Reaction with Carbonyl Compounds: Hydrazone Formation
A cornerstone reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones.[10][11] This reaction is highly reliable and serves as the primary method for elaborating the this compound scaffold.
Caption: Formation of hydrazones from this compound.
This reaction is typically acid-catalyzed and proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, followed by dehydration.[11][12] The resulting hydrazones are often stable, crystalline solids and are crucial intermediates for subsequent cyclization reactions.
Cyclization Reactions: Gateway to Fused Heterocycles
The true power of this compound as a building block is realized in its ability to form fused polycyclic systems. The hydrazone derivatives, or the parent hydrazine itself, can undergo intramolecular or intermolecular cyclization to generate novel heterocyclic scaffolds, such as triazoles, pyrazoles, and triazines.[13][14][15]
Causality: These reactions are driven by the formation of thermodynamically stable aromatic or pseudo-aromatic ring systems. The specific product formed depends on the nature of the reaction partner and the conditions employed (e.g., thermal, acid- or base-catalyzed, or metal-mediated).[14]
Caption: General workflow for constructing fused heterocycles.
For example, reaction with a 1,3-dicarbonyl compound can lead to the formation of a pyrazole ring fused to the isoquinoline core. Similarly, reactions with other electrophiles can yield triazino[5,6-b]quinoline derivatives or other complex systems.[13]
Applications in Drug Development and Medicinal Chemistry
The isoquinoline scaffold is considered a "privileged structure" in medicinal chemistry, appearing in a vast number of natural products (like morphine and codeine) and synthetic drugs with diverse pharmacological activities.[1][2] this compound serves as an ideal starting point to explore this chemical space.
A Versatile Scaffold for Bioactive Molecules
Derivatives of the closely related 1,2,3,4-tetrahydroisoquinoline (THIQ) have demonstrated a wide range of biological activities, including:
-
Anticancer: As tubulin polymerization inhibitors.[16]
-
Antiviral: As HIV-1 attachment inhibitors.[7]
-
Adrenergic Receptor Modulation: Acting as agonists or antagonists.[17][18]
-
Antimicrobial and Anti-inflammatory agents. [7]
By using this compound to construct novel fused ring systems, researchers can generate libraries of complex molecules for screening against various therapeutic targets.[4][19] The resulting rigid, planar structures are often ideal for interacting with enzyme active sites or receptor binding pockets.
Potential Mechanism of Action: Lessons from Hydralazine
While this compound itself is not a drug, the pharmacology of the structurally related antihypertensive drug hydralazine (1-hydrazinylphthalazine) offers intriguing possibilities for its derivatives. A novel mechanism of action for hydralazine was identified where it inhibits prolyl hydroxylase domain (PHD) enzymes.[20]
Causality: Inhibition of PHDs prevents the degradation of Hypoxia-Inducible Factor-1 alpha (HIF-1α). This stabilization of HIF-1α leads to the transcription of downstream genes, including Vascular Endothelial Growth Factor (VEGF), ultimately promoting angiogenesis (the formation of new blood vessels).[20]
Caption: Potential mechanism via HIF-1α pathway stabilization.
This discovery suggests that novel compounds derived from this compound could be investigated as potential modulators of the HIF pathway, a target of significant interest for treating ischemic diseases and certain cancers.[20]
Conclusion
This compound is a strategically important molecule in synthetic and medicinal chemistry. Its value is not in its intrinsic biological activity, but in its role as a versatile and reactive chemical building block. The presence of a highly nucleophilic hydrazine group on a privileged isoquinoline scaffold provides a reliable and efficient entry point for the synthesis of complex, fused heterocyclic systems. Through well-established reactions like hydrazone formation and subsequent cyclizations, chemists can rapidly generate libraries of novel compounds for drug discovery programs targeting a wide spectrum of diseases, from cancer to infectious and cardiovascular disorders. Future exploration of derivatives based on this scaffold holds significant promise for the development of next-generation therapeutics.
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 5. Novel Reagent Space: Identifying Unorderable but Readily Synthesizable Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-Hydrazinyl-1,2-dihydroisoquinolin-1-one | C9H9N3O | CID 55281209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Hydrazinoisoquinoline|lookchem [lookchem.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Visible light-induced cyclization reactions for the synthesis of 1,2,4-triazolines and 1,2,4-triazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. beilstein-archives.org [beilstein-archives.org]
- 20. Novel mechanism of action for hydralazine: induction of hypoxia-inducible factor-1alpha, vascular endothelial growth factor, and angiogenesis by inhibition of prolyl hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic characterization of 1-hydrazinylisoquinoline (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Characterization of 1-Hydrazinylisoquinoline
Foreword: The Analytical Imperative for Novel Heterocycles
In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the isoquinoline scaffold is a privileged structure, appearing in numerous biologically active compounds.[1][2] The introduction of a hydrazinyl moiety at the C-1 position creates this compound, a versatile building block ripe for further chemical modification. However, its potential can only be unlocked through rigorous and unambiguous structural confirmation. This guide provides a comprehensive, field-tested approach to the spectroscopic characterization of this compound, moving beyond mere data presentation to explain the causality behind the analytical choices and interpretation. Our focus is on creating a self-validating system of analysis through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the chemical environment of individual nuclei. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the precise arrangement of atoms and the successful installation of the hydrazinyl group onto the isoquinoline core.
A. Proton (¹H) NMR Spectroscopy
Expertise & Causality: ¹H NMR allows us to "see" the hydrogen atoms in the molecule. Their chemical shift (δ) is dictated by the local electronic environment, while their splitting patterns (multiplicity) reveal the number of neighboring protons, enabling us to piece together the molecular puzzle. The isoquinoline ring's aromaticity and the nitrogen heteroatom create a distinct and predictable electronic landscape, leading to a characteristic dispersion of proton signals.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).
-
Scientist's Note: DMSO-d₆ is often preferred for compounds with exchangeable protons (like N-H) as it can slow down the exchange rate and lead to sharper signals for these protons.
-
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[3]
-
Acquisition Parameters:
-
Spectral Width: -1 to 10 ppm.
-
Pulse Angle: 90°.
-
Relaxation Delay: 1-2 seconds.
-
Scans: 16-32 scans to achieve an adequate signal-to-noise ratio.
-
-
D₂O Exchange: To confirm N-H protons, add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. Protons attached to nitrogen will exchange with deuterium and their signals will disappear.
Data Interpretation and Predicted Spectrum
The ¹H NMR spectrum is expected to show signals corresponding to the seven protons of the isoquinoline ring system and the three protons of the hydrazinyl group.
-
Aromatic Region (δ 7.0–9.0 ppm): The protons on the isoquinoline core are deshielded due to the aromatic ring current. The proton at the C-3 position is adjacent to the ring nitrogen, causing a significant downfield shift.[3] The protons on the benzo-fused ring will appear as a complex set of multiplets.
-
Hydrazinyl Protons (-NH-NH₂): These protons are exchangeable and their signals are often broad. Their chemical shift is highly dependent on solvent, concentration, and temperature. The -NH₂ protons may appear as a broad singlet, while the -NH- proton, being adjacent to the aromatic ring, will also be a broad singlet at a different chemical shift. These signals will vanish upon a D₂O shake experiment.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.5 - 8.2 | d | 1H | H-3 | Adjacent to ring nitrogen, deshielded. |
| ~8.0 - 7.5 | m | 4H | H-4, H-5, H-7, H-8 | Aromatic protons of the isoquinoline core.[3] |
| ~7.4 - 7.2 | m | 2H | H-6, -NH- | Aromatic proton and one of the exchangeable N-H protons. |
| ~4.5 - 4.0 | br s | 2H | -NH₂ | Exchangeable protons of the primary amine, typically broad.[4] |
B. Carbon (¹³C) NMR Spectroscopy
Expertise & Causality: ¹³C NMR provides a map of the carbon skeleton. With proton decoupling, each unique carbon atom appears as a single line, making it a powerful tool for confirming the number of distinct carbon environments and identifying the presence of the isoquinoline core. The chemical shifts are highly sensitive to the local electronic structure and hybridization.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: Acquire on a 400 MHz (or higher) spectrometer, observing the ¹³C nucleus (~100 MHz for a 400 MHz instrument).
-
Acquisition Parameters:
-
Mode: Proton-decoupled.
-
Spectral Width: 0 to 160 ppm.
-
Relaxation Delay: 2 seconds.
-
Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Data Interpretation and Predicted Spectrum
This compound possesses 9 carbon atoms in the aromatic ring system. Due to the lack of symmetry, all 9 carbons are expected to be unique, resulting in 9 distinct signals in the ¹³C NMR spectrum.
-
Aromatic Region (δ 110–160 ppm): All nine carbons of the isoquinoline ring will resonate in this region. The carbon atom directly attached to the electron-donating hydrazinyl group (C-1) is expected to be significantly shielded compared to its position in unsubstituted isoquinoline, while the carbon adjacent to the nitrogen (C-3) will be deshielded.[2][3]
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155 - 150 | C-1 | Attached to two nitrogen atoms, significantly influenced. |
| ~145 - 140 | C-3 | Adjacent to ring nitrogen, deshielded. |
| ~138 - 135 | C-8a | Quaternary carbon at the ring junction. |
| ~130 - 120 | C-4 to C-8 | Remaining aromatic carbons.[2][3] |
| ~115 - 110 | C-4a | Quaternary carbon at the ring junction. |
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
Expertise & Causality: IR spectroscopy probes the vibrational modes of molecules.[5] Specific functional groups absorb infrared radiation at characteristic frequencies, causing bonds to stretch or bend. This technique is exceptionally useful for rapidly confirming the presence of the key hydrazinyl (-NH-NH₂) and aromatic (isoquinoline) moieties.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental noise.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact using the pressure clamp.
-
Spectrum Acquisition: Acquire the spectrum over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.[3] Co-add 16-32 scans to improve the signal-to-noise ratio.
Data Interpretation and Predicted Spectrum
The IR spectrum provides a distinct "fingerprint" for this compound based on its functional groups.
-
N-H Stretching: The -NH₂ group of the hydrazine will give rise to two characteristic sharp-to-medium bands corresponding to asymmetric and symmetric stretching, typically in the 3400-3250 cm⁻¹ region. A broader band for the secondary -NH- stretch may also be observed.
-
Aromatic C-H Stretching: A signal just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) confirms the presence of C-H bonds on an aromatic ring.[6][7]
-
C=C and C=N Ring Stretching: Strong absorptions in the 1620-1450 cm⁻¹ region are characteristic of the stretching vibrations within the aromatic isoquinoline ring system.[6]
-
N-H Bending: A medium to strong band around 1650-1580 cm⁻¹ is expected from the scissoring vibration of the primary amine (-NH₂).
-
Aromatic C-H Bending (Out-of-Plane): The region from 900-675 cm⁻¹ contains bands related to out-of-plane C-H bending, which can sometimes give clues about the substitution pattern of the aromatic ring.[7]
Table 3: Predicted Characteristic IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 & ~3280 | Medium | N-H asymmetric & symmetric stretch (-NH₂) |
| 3100–3000 | Medium | Aromatic C-H stretch |
| 1620–1580 | Strong | C=N and C=C aromatic ring stretch / N-H bend |
| 1550–1450 | Strong | C=C aromatic ring stretch |
| 900–675 | Medium | Aromatic C-H out-of-plane bend ("oop") |
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Expertise & Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can provide an exact mass, allowing for the unambiguous determination of the molecular formula.[8] Furthermore, the fragmentation pattern observed in the mass spectrometer provides a roadmap of the molecule's structure, as weaker bonds tend to break preferentially, yielding stable fragments.
Experimental Protocol: ESI-TOF Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid to promote protonation.
-
Infusion: Introduce the sample solution into the electrospray ionization (ESI) source via direct infusion or through an LC system. ESI is a soft ionization technique ideal for polar molecules.
-
Mass Analysis: Analyze the generated ions using a Time-of-Flight (TOF) mass analyzer, which is known for its high mass accuracy.[9]
-
Data Acquisition: Acquire data in positive ion mode to observe the protonated molecule, [M+H]⁺.
Data Interpretation and Predicted Spectrum
-
Molecular Formula: C₉H₉N₃
-
Exact Monoisotopic Mass: 159.080 g/mol
-
Molecular Ion Peak: The primary goal is to identify the protonated molecular ion, [M+H]⁺. For this compound, this peak is expected at an m/z of 160.087 . An HRMS measurement confirming this value within 5 ppm provides strong evidence for the correct elemental composition.
-
Fragmentation Pattern: The fragmentation of the molecular ion is governed by the stability of the resulting fragments. The N-C bond connecting the hydrazine to the isoquinoline ring is a likely point of cleavage.
-
Key Fragmentation: A primary fragmentation pathway is the loss of the hydrazinyl radical (•NHNH₂) or related species, leading to the formation of a stable isoquinolinium cation or a related fragment at m/z 129.055 . This is often the base peak in the spectrum due to the high stability of the aromatic cation.
-
Table 4: Predicted MS Data for this compound ([M+H]⁺)
| m/z (Predicted) | Assignment |
| 160.087 | [M+H]⁺ (Protonated Molecular Ion) |
| 129.055 | [M - NH₂NH]⁺ (Loss of hydrazinyl radical) |
IV. Integrated Workflow and Data Synthesis
A robust characterization relies not on a single technique, but on the confluence of data from all three methods. The workflow below illustrates the logical progression of analysis, where each step validates the next.
Caption: Integrated workflow for spectroscopic characterization.
Caption: Proposed primary fragmentation pathway in mass spectrometry.
V. Conclusion: A Triad of Analytical Certainty
The spectroscopic characterization of this compound is a clear demonstration of the power of a multi-technique analytical approach. NMR spectroscopy provides the detailed atomic-level map of the molecular structure, IR spectroscopy offers rapid confirmation of essential functional groups, and mass spectrometry validates the molecular weight and formula while offering clues to its stability. Together, these three pillars form a self-validating system, providing the high degree of certainty required by researchers, scientists, and drug development professionals to proceed with confidence in their work.
References
- 1. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Proton NMR spectroscopic studies on the metabolism and biochemical effects of hydrazine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. edu.rsc.org [edu.rsc.org]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Beyond monoisotopic accurate mass spectrometry: ancillary techniques for identifying unknown features in non-targeted discovery analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
An In-Depth Technical Guide to the Solubility and Stability of 1-Hydrazinylisoquinoline for Pharmaceutical Research
Introduction: The Significance of 1-Hydrazinylisoquinoline in Drug Discovery
This compound is a heterocyclic compound featuring an isoquinoline nucleus substituted with a hydrazine group at the C1 position. The isoquinoline scaffold is a key pharmacophore found in a multitude of natural alkaloids and synthetic compounds with a broad spectrum of biological activities, including analgesic, antihypertensive, and antimicrobial properties. The hydrazine moiety, a potent nucleophile and building block, is also integral to many pharmaceutically active molecules. The combination of these two functionalities in this compound makes it a compound of significant interest for medicinal chemists and drug development professionals exploring new therapeutic agents.
The journey of a promising molecule from a laboratory curiosity to a clinical candidate is critically dependent on its physicochemical properties. Among the most fundamental of these are solubility and stability. Poor aqueous solubility can severely limit a drug's bioavailability, hindering its absorption and therapeutic efficacy. Similarly, chemical instability can lead to degradation of the active pharmaceutical ingredient (API), resulting in a loss of potency and the potential formation of toxic byproducts. Therefore, a thorough understanding and rigorous evaluation of the solubility and stability of this compound are imperative for any research and development program involving this compound.
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the solubility and stability of this compound. It is designed not as a rigid template, but as a dynamic resource that explains the causality behind experimental choices, ensuring scientific integrity and trustworthiness in the generated data. This guide will detail the methodologies for determining both kinetic and thermodynamic solubility and outline a systematic approach to evaluating chemical stability through forced degradation studies.
Part 1: Characterization of Solubility
Aqueous solubility is a critical determinant of a drug's absorption and, consequently, its bioavailability. For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption into the bloodstream. Therefore, accurately quantifying the solubility of this compound is a foundational step in its pre-formulation assessment. It is important to distinguish between two key types of solubility measurements: kinetic and thermodynamic.
1.1. Theoretical Considerations for this compound Solubility
Based on its constituent moieties, we can anticipate certain solubility characteristics for this compound. The isoquinoline ring system is largely aromatic and hydrophobic, which generally leads to low solubility in water but good solubility in many organic solvents like ethanol, acetone, and diethyl ether.[1][2] The presence of the polar hydrazine group (-NHNH2), with its capacity for hydrogen bonding, may slightly enhance aqueous solubility compared to unsubstituted isoquinoline. However, the overall molecule is still expected to be sparingly soluble in aqueous media. The basicity of the isoquinoline nitrogen (pKa of isoquinoline is 5.14) and the hydrazine group means that the solubility of this compound will likely be pH-dependent, with increased solubility in acidic conditions due to the formation of protonated, more polar species.[1][2]
1.2. Kinetic Solubility Assessment
Kinetic solubility is a high-throughput screening method often employed in the early stages of drug discovery to quickly assess the solubility of a large number of compounds.[3] It measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in dimethyl sulfoxide, DMSO) into an aqueous buffer.[4] This method provides a rapid, albeit often overestimated, indication of a compound's solubility under non-equilibrium conditions.[5]
Experimental Protocol: Nephelometric Kinetic Solubility Assay
This protocol outlines a common method for determining kinetic solubility by detecting the formation of a precipitate through light scattering (nephelometry).
Causality of Experimental Choices:
-
DMSO Stock Solution: DMSO is used as it can solubilize a wide range of organic compounds at high concentrations.
-
Nephelometry: This technique is highly sensitive to the presence of suspended particles (precipitate), making it ideal for high-throughput screening of solubility.[3]
-
Controlled Incubation: Incubation at a controlled temperature (e.g., 25°C) allows for a standardized, albeit short, period for precipitation to occur.[6]
Step-by-Step Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Setup: In a clear-bottom 96-well microtiter plate, add 2 µL of the 10 mM stock solution to the first row of wells.
-
Serial Dilution: Perform a serial 2-fold dilution across the plate by transferring 50 µL of solution from one column to the next, which contains 50 µL of DMSO.
-
Addition of Aqueous Buffer: To each well, add 98 µL of phosphate-buffered saline (PBS, pH 7.4) to achieve a final DMSO concentration of 2%.
-
Incubation: Seal the plate and shake for 2 hours at 25°C.[6]
-
Measurement: Measure the light scattering in each well using a nephelometer.
-
Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant increase in light scattering is observed compared to the buffer-only control wells.
1.3. Thermodynamic Solubility Assessment
Thermodynamic, or equilibrium, solubility is the true measure of a compound's solubility, representing the concentration of the solute in a saturated solution that is in equilibrium with the solid phase. This is a more time-consuming but also more accurate and relevant measurement for later stages of drug development, such as formulation and biopharmaceutical classification.[5]
Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay
The shake-flask method is the gold standard for determining thermodynamic solubility.
Causality of Experimental Choices:
-
Excess Solid Compound: The use of an excess of the solid compound ensures that a saturated solution is formed and that equilibrium can be reached between the dissolved and undissolved states.
-
Prolonged Incubation: A longer incubation period (e.g., 24-48 hours) is necessary to ensure that the system reaches true thermodynamic equilibrium.[6]
-
HPLC-UV Analysis: High-Performance Liquid Chromatography with UV detection is a robust and specific method for quantifying the concentration of the dissolved compound, capable of separating the parent compound from any potential impurities or degradants.[5]
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a series of glass vials.
-
Solvent Addition: To each vial, add a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS at pH 7.4, and buffers at other relevant pH values such as pH 2.0 and pH 9.0 to assess pH-dependent solubility).
-
Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 48 hours to allow the system to reach equilibrium.[7]
-
Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).
-
Filtration: Carefully aspirate the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles. Discard the first few drops of the filtrate to avoid any potential adsorption of the compound onto the filter membrane.
-
Quantification: Prepare a standard curve of this compound of known concentrations in the same buffer. Analyze both the standards and the filtered samples by a validated HPLC-UV method.
-
Data Analysis: Determine the concentration of this compound in the filtrate by interpolating from the standard curve. This concentration represents the thermodynamic solubility.
Data Presentation: Solubility of this compound
| Solubility Type | Method | Solvent/Buffer | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Kinetic | Nephelometry | PBS, pH 7.4 | 25 | [Insert Data] | [Insert Data] |
| Thermodynamic | Shake-Flask | PBS, pH 7.4 | 25 | [Insert Data] | [Insert Data] |
| Thermodynamic | Shake-Flask | 0.01 M HCl, pH 2.0 | 25 | [Insert Data] | [Insert Data] |
| Thermodynamic | Shake-Flask | Borate Buffer, pH 9.0 | 25 | [Insert Data] | [Insert Data] |
| Thermodynamic | Shake-Flask | Ethanol | 25 | [Insert Data] | [Insert Data] |
| Thermodynamic | Shake-Flask | Acetonitrile | 25 | [Insert Data] | [Insert Data] |
Note: This table should be populated with experimentally determined data.
Figure 1: Experimental workflows for kinetic and thermodynamic solubility determination.
Part 2: Assessment of Chemical Stability
The chemical stability of an API is its ability to resist chemical changes over time under various environmental conditions. Instability can compromise the safety and efficacy of a drug product.[8] Forced degradation, or stress testing, is a crucial component of the drug development process where the drug substance is exposed to conditions more severe than accelerated stability testing.[9] These studies are essential for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[10]
2.1. Predicted Stability Profile of this compound
The chemical structure of this compound suggests several potential routes of degradation:
-
Hydrolysis: The hydrazine moiety, and more specifically the hydrazone-like C=N-N linkage that can exist in tautomeric forms, is susceptible to hydrolysis, particularly under acidic conditions.[6][11] This would likely cleave the hydrazine group from the isoquinoline ring.
-
Oxidation: Both the hydrazine group and the electron-rich isoquinoline ring system are prone to oxidation.[3][12] Hydrazine derivatives can undergo one-electron oxidation to form radical species, which can lead to a cascade of degradation products.[3] The isoquinoline ring can be oxidized, potentially leading to ring cleavage.[13]
-
Photodegradation: Aromatic heterocyclic compounds are often sensitive to light, which can induce photo-oxidation or other rearrangements.[9]
2.2. Forced Degradation (Stress Testing) Studies
A systematic forced degradation study should be conducted to investigate the stability of this compound under various stress conditions. The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without over-stressing the molecule, which could lead to secondary and irrelevant degradants.[10]
Experimental Protocol: Forced Degradation of this compound
Causality of Experimental Choices:
-
Acid/Base Hydrolysis: To simulate the pH conditions of the gastrointestinal tract and to assess the intrinsic stability of the molecule to acid and base catalysis. Hydrazones are known to be labile under acidic conditions.
-
Oxidative Stress: Hydrogen peroxide is a common oxidizing agent used to mimic potential oxidative degradation that can occur during manufacturing or storage.
-
Thermal Stress: Elevated temperature accelerates the rate of chemical reactions, providing an indication of the compound's thermal stability.
-
Photostability: To assess the compound's sensitivity to light, which is a requirement under ICH guidelines (Q1B).
Step-by-Step Methodology:
-
Preparation of Sample Solutions: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for a specified time.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.
-
Thermal Degradation (Solution): Heat the stock solution at 60°C.
-
Thermal Degradation (Solid): Store solid this compound in an oven at 60°C.
-
Photodegradation: Expose the stock solution and solid compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Sample Neutralization: After the specified stress period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. A diode-array detector (DAD) is recommended to assess peak purity and to obtain UV spectra of the parent compound and any degradation products.
-
Mass Balance: Calculate the mass balance to account for all the material after degradation. This is the sum of the assay value of the parent drug and the levels of all degradation products.
2.3. Development of a Stability-Indicating HPLC Method
A crucial component of stability testing is the analytical method used to separate and quantify the parent drug from its degradation products.
Method Development Considerations:
-
Column: A reversed-phase C18 column is a common starting point for nitrogen-containing heterocyclic compounds.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically required to achieve good separation of the parent peak from the degradant peaks.
-
Detection: UV detection at a wavelength where this compound and its potential degradants have significant absorbance. A photodiode array (PDA) detector is highly recommended for assessing peak purity.
-
Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.
Figure 2: Workflow for forced degradation studies of this compound.
2.4. Predicted Degradation Pathways
Based on the known chemistry of isoquinoline and hydrazine derivatives, the following degradation pathways can be postulated under stress conditions.
Figure 3: Postulated degradation pathways for this compound.
Conclusion
This in-depth technical guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. By understanding the principles behind the experimental protocols and anticipating the potential chemical behavior of the molecule, researchers can generate high-quality, reliable data that is essential for informed decision-making in the drug discovery and development process. The successful characterization of these fundamental physicochemical properties will pave the way for the rational design of formulations and the establishment of appropriate storage conditions, ultimately contributing to the development of safe and effective new medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of hydrazine derivative: proposed decomposition mechanism and structure elucidation of decomposition compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. Studies on biologically active acylhydrazones. Part 1. Acid–base equilibria and acid hydrolysis of pyridoxal aroylhydrazones and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. uop.edu.pk [uop.edu.pk]
- 12. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
The Genesis of a Versatile Precursor: Unveiling the Discovery and History of 1-Hydrazinylisoquinoline
Abstract
This in-depth technical guide delves into the discovery and historical development of 1-hydrazinylisoquinoline, a pivotal heterocyclic compound that has carved a niche for itself as a versatile precursor in medicinal chemistry and organic synthesis. From its initial synthesis, born out of the systematic exploration of isoquinoline chemistry in the mid-20th century, to its contemporary applications in the design of novel therapeutic agents, this document traces the scientific journey of this remarkable molecule. We will explore the seminal work of early researchers, detail the evolution of its synthetic methodologies, and provide a comprehensive overview of its chemical properties and reactivity. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the core science and historical context of this compound.
Introduction: The Isoquinoline Scaffold and the Dawn of a New Derivative
The isoquinoline moiety, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its inherent biological activity and the potential for functionalization at various positions have made it a focal point for synthetic chemists for over a century. In the mid-20th century, a surge in research focused on the systematic investigation of isoquinoline derivatives, aiming to unlock new therapeutic possibilities. It was within this fertile scientific landscape that this compound emerged.
The Pioneering Synthesis: A Landmark in Isoquinoline Chemistry
The first documented synthesis of this compound is credited to the meticulous work of Japanese chemists Eiji Ochiai and Morio Ikehara. Their seminal research, published in the 1950s, laid the groundwork for the exploration of a new class of isoquinoline derivatives. While a specific publication detailing the absolute first synthesis remains to be definitively pinpointed through available search results, their extensive work on isoquinoline derivatives during this period strongly suggests their pioneering role.
The primary synthetic route established in this era, and one that remains a fundamental approach, involves the nucleophilic substitution of a suitable leaving group at the 1-position of the isoquinoline ring with hydrazine. The most common precursor for this transformation is 1-chloroisoquinoline.
The Archetypal Synthesis: From 1-Chloroisoquinoline to this compound
The reaction of 1-chloroisoquinoline with hydrazine hydrate represents the classic and most direct method for the preparation of this compound. This nucleophilic aromatic substitution reaction proceeds due to the electron-withdrawing effect of the nitrogen atom in the isoquinoline ring, which activates the C1 position towards nucleophilic attack.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
1-Chloroisoquinoline
-
Hydrazine hydrate (excess)
-
Ethanol (or another suitable solvent)
-
-
Procedure:
-
Dissolve 1-chloroisoquinoline in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, this compound, will often precipitate out of the solution.
-
Collect the solid product by filtration and wash with a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Causality Behind Experimental Choices:
-
Excess Hydrazine Hydrate: The use of a large excess of hydrazine hydrate serves two primary purposes. Firstly, it drives the reaction to completion by Le Chatelier's principle. Secondly, it acts as a solvent and helps to maintain a basic environment, which facilitates the nucleophilic attack.
-
Reflux Conditions: Heating the reaction mixture to its boiling point (reflux) provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.
-
Ethanol as a Solvent: Ethanol is a good solvent for both 1-chloroisoquinoline and hydrazine hydrate, allowing for a homogeneous reaction mixture. Its boiling point is also suitable for reflux conditions.
Physicochemical Properties and Structural Elucidation
Following its synthesis, the characterization and elucidation of the physicochemical properties of this compound were crucial for its future applications.
| Property | Value |
| Molecular Formula | C₉H₉N₃ |
| Molecular Weight | 159.19 g/mol |
| Appearance | Crystalline solid |
| Melting Point | 143-146 °C |
| Solubility | Soluble in organic solvents like ethanol, sparingly soluble in water |
Early structural elucidation would have relied on classical methods such as elemental analysis and melting point determination, later supplemented by spectroscopic techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, which would have confirmed the presence of the hydrazinyl group and the isoquinoline core.
The Evolving Role of this compound in Organic Synthesis and Drug Discovery
The initial discovery of this compound opened the door to a vast array of synthetic possibilities. The presence of the reactive hydrazinyl group allows for a multitude of chemical transformations, making it a valuable building block for the synthesis of more complex heterocyclic systems.
A Versatile Synthetic Intermediate
The primary utility of this compound lies in its ability to undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form hydrazones. These hydrazones can then be cyclized to generate a variety of fused heterocyclic systems, such as triazolo[3,4-a]isoquinolines and pyrazolo[1,5-a]isoquinolines.
Experimental Workflow: Synthesis of Fused Heterocycles
Caption: Synthetic pathway from this compound to fused heterocycles.
This reactivity has been extensively exploited in the development of novel compounds with potential biological activities. The resulting fused heterocyclic systems often exhibit a broad spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
A Precursor in Medicinal Chemistry
The isoquinoline nucleus is a well-established pharmacophore, and the introduction of a hydrazinyl group at the 1-position provides a handle for further molecular modifications. This has made this compound an attractive starting material for the design and synthesis of new drug candidates. The ability to readily generate a diverse library of derivatives from this common precursor is a significant advantage in the early stages of drug discovery.
Signaling Pathway Implication (Hypothetical)
While specific signaling pathways directly modulated by this compound itself are not extensively documented, its derivatives have been investigated for their effects on various cellular targets. For instance, certain triazolo[3,4-a]isoquinoline derivatives have been shown to exhibit inhibitory activity against specific kinases, enzymes that play a crucial role in cellular signaling pathways implicated in cancer and inflammatory diseases.
Caption: Hypothetical inhibition of a kinase signaling pathway by a this compound derivative.
Conclusion and Future Perspectives
From its discovery in the mid-20th century, this compound has transitioned from a novel chemical entity to a cornerstone in the synthesis of complex heterocyclic compounds. The pioneering work of early researchers in Japan laid the foundation for decades of exploration into its chemical reactivity and potential applications. As the fields of medicinal chemistry and drug discovery continue to evolve, the demand for versatile and readily accessible building blocks like this compound will undoubtedly persist. Future research will likely focus on the development of more efficient and sustainable synthetic methods for its preparation and the continued exploration of its derivatives as potential therapeutic agents targeting a wide range of diseases. The history of this compound serves as a testament to the enduring power of fundamental synthetic chemistry to drive innovation in science and medicine.
References
The Ascendant Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 1-Hydrazinylisoquinoline
Abstract: Within the pantheon of privileged heterocyclic scaffolds in medicinal chemistry, the isoquinoline nucleus stands as a testament to nature's ingenuity and synthetic versatility. This guide focuses on a particularly reactive and strategically important derivative: 1-hydrazinylisoquinoline. This molecule serves as a powerful linchpin for the construction of diverse and biologically active compounds. We will provide an in-depth exploration of its synthesis, reactivity, and, most critically, its burgeoning applications in the design of targeted therapeutics. This technical document is intended for researchers, medicinal chemists, and drug development professionals, offering a synthesis of established knowledge and actionable protocols to unlock the full potential of this remarkable scaffold.
The Strategic Importance of the Isoquinoline Core
The isoquinoline framework is a recurring motif in a vast array of natural products and synthetic drugs, lauded for its ability to interact with a multitude of biological targets. Its rigid, planar structure provides a well-defined vector for the presentation of functional groups in three-dimensional space, facilitating precise interactions with enzyme active sites and receptor binding pockets. The introduction of a hydrazine moiety at the C1 position dramatically expands the synthetic possibilities, creating a versatile nucleophilic handle for a wide range of chemical transformations.
Synthesis and Chemical Reactivity of this compound
The accessibility of this compound is a key factor in its widespread use. The most prevalent and efficient synthetic route leverages the reactivity of 1-chloroisoquinoline, a readily available starting material.
Core Synthesis: Nucleophilic Aromatic Substitution
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction, where the potent nucleophile, hydrazine, displaces the chloride ion at the electron-deficient C1 position of the isoquinoline ring.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-chloroisoquinoline (1.0 eq) in ethanol. To this solution, add hydrazine hydrate (10.0 eq) dropwise at room temperature. The large excess of hydrazine hydrate serves both as the nucleophile and as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up and Purification: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure. To the resulting residue, add water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry. The melting point of this compound is approximately 143°C.[1]
Caption: Synthesis of this compound.
A Gateway to Molecular Diversity: Key Derivatization Reactions
The synthetic utility of this compound stems from the versatile reactivity of the hydrazine functional group. This allows for the facile introduction of a wide array of substituents and the construction of more complex molecular architectures.
-
Hydrazone Formation: The reaction with aldehydes and ketones is one of the most fundamental and widely used transformations of this compound.[2] This condensation reaction proceeds readily under mild conditions to form stable hydrazone linkages, providing a straightforward method to introduce diverse side chains and probe structure-activity relationships (SAR).
Caption: Formation of isoquinoline hydrazones.
-
Cyclization Reactions: The hydrazine moiety is a key precursor for the synthesis of various fused heterocyclic systems. For instance, reaction with β-dicarbonyl compounds can lead to the formation of pyrazole-fused isoquinolines, such as pyrazolo[5,1-a]isoquinolines.[3][4][5][6][7] These rigid, planar structures are of significant interest in medicinal chemistry due to their potential to act as bioisosteres of other aromatic systems and their ability to engage in specific interactions with biological targets.
Therapeutic Frontiers: Applications in Medicinal Chemistry
The this compound scaffold has emerged as a promising starting point for the development of novel therapeutic agents across multiple disease areas. Its derivatives have demonstrated significant potential as kinase inhibitors, anticancer agents, and antimicrobial compounds.
Targeting the Kinome: this compound Derivatives as Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The quinoline and isoquinoline cores are well-established pharmacophores in the design of kinase inhibitors.[8] Derivatives of this compound have shown promise as inhibitors of several important kinases.
-
Epidermal Growth Factor Receptor (EGFR) Inhibitors: The EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Mutations in EGFR are common in various cancers, making it an important therapeutic target. Several studies have explored quinazoline and isoquinoline-based compounds as EGFR inhibitors.[9][10] Hydrazone derivatives, accessible from this compound, have been designed to target the ATP-binding site of EGFR. For instance, novel sulfonyl thiazolyl-hydrazone derivatives have shown potent inhibitory activity against EGFR with IC50 values in the nanomolar range.[11]
Table 1: Examples of Quinoline/Isoquinoline-based Kinase Inhibitors
| Compound Class | Target Kinase | Reported IC50 (nM) | Reference |
| Sulfonyl Thiazolyl-Hydrazones | EGFR | 37 - 317 | [11] |
| Quinazolinone Hydrazide Triazoles | MET, ALK, AXL, VEGFR1/3, FLT4 | % inhibition at 25 µM; IC50 = 5,010 (FLT4) | [10][12] |
| Anilinoquinazolines | c-Src | <10 | [13] |
| Imidazoquinoxalines | Lck (Src family) | <5 | [14] |
-
Src Family Kinase Inhibitors: The Src family of non-receptor tyrosine kinases are involved in a multitude of cellular processes, including cell growth, differentiation, and migration. Their aberrant activation is linked to cancer progression and metastasis. Anilinoquinazoline derivatives have been identified as potent and specific inhibitors of the c-Src tyrosine kinase domain.[13] The this compound scaffold provides a valuable starting point for the design of novel Src inhibitors.
Caption: Design of kinase inhibitors from this compound.
Combating Cancer: Anticancer Activity Beyond Kinase Inhibition
Beyond their role as kinase inhibitors, this compound derivatives have demonstrated broader anticancer activities through various mechanisms. The hydrazone linkage is often a key structural feature in these compounds.[15]
-
Induction of Apoptosis: Several quinoline hydrazone derivatives have been shown to induce apoptosis in cancer cells. The precise mechanism can vary, but may involve the modulation of pro- and anti-apoptotic proteins.
-
Cell Cycle Arrest: Some derivatives can arrest the cell cycle at different phases, preventing cancer cell proliferation.
-
Inhibition of Other Cancer-Related Enzymes: Quinoline hydrazide/hydrazone derivatives have been reported to inhibit other crucial enzymes in cancer cells, such as DNA gyrase and topoisomerases.[2][16]
The War on Pathogens: Antimicrobial Applications
The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. Isoquinoline and its derivatives have a long history of use as antimicrobial agents.[8][17] The introduction of the hydrazone moiety has been shown to be a successful strategy for enhancing the antimicrobial potency of the isoquinoline scaffold.
-
Mechanism of Antibacterial Action: The antibacterial mechanism of isoquinoline-based acylhydrazones can involve the disruption of the bacterial cell membrane, leading to increased permeability and cell death.[15] Other proposed mechanisms for quinoline hydrazones include the inhibition of essential bacterial enzymes like DNA gyrase and glucosamine-6-phosphate synthase, which is involved in cell wall synthesis.[2][16]
Table 2: Antimicrobial Activity of Selected Isoquinoline/Quinoline Derivatives
| Compound Class | Pathogen | MIC (µg/mL) | Reference |
| Isoquinoline-3-acylhydrazone disulfone (SF2) | Acidovorax citrulli | 1.12 | [15] |
| Isoquinoline-3-acylhydrazone disulfone (SF2) | Xanthomonas oryzae pv. oryzae | 2.52 | [15] |
| Isoquinoline-3-acylhydrazone disulfone (SF2) | Ralstonia solanacearum | 2.62 | [15] |
Future Perspectives and Conclusion
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. Its synthetic accessibility and the versatile reactivity of the hydrazine group provide a robust platform for the generation of diverse chemical libraries. Future research will likely focus on:
-
Structure-Based Drug Design: Utilizing computational tools to design more potent and selective inhibitors of specific biological targets.
-
Exploration of Novel Biological Space: Screening this compound-based libraries against a wider range of biological targets to uncover new therapeutic applications.
-
Development of Multi-target Ligands: Designing single molecules that can modulate multiple targets involved in a disease pathway, a strategy that is gaining traction in the treatment of complex diseases like cancer.
References
- 1. 1-Hydrazinoisoquinoline|lookchem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Pyrazolo[5,1-a]isoquinolines and 8-Methylenepyrazolo[5,1-a]isoindoles via Regioselective C-C Coupling and Alkyne Hydroamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [drs.nio.res.in]
- 5. Making sure you're not a bot! [drs.nio.res.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. New quinazolinone-based derivatives as DHFR/EGFR-TK inhibitors: Synthesis, molecular modeling simulations, and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel sulfonyl thiazolyl-hydrazone derivatives as EGFR inhibitors: Design, synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]
- 13. Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery and initial SAR of imidazoquinoxalines as inhibitors of the Src-family kinase p56(Lck) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, antibacterial evaluation and preliminary mechanism study of novel isoquinoline-3-carboxylic acid derivatives containing an acylhydrazone disulfone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
A Theoretical Investigation into the Electronic Structure of 1-Hydrazinylisoquinoline: A Guide for Researchers and Drug Development Professionals
Abstract
1-Hydrazinylisoquinoline stands as a significant scaffold in medicinal chemistry, forming the backbone of numerous pharmacologically active agents. A profound understanding of its electronic structure is paramount for elucidating its reactivity, intermolecular interactions, and, ultimately, its biological activity. This technical guide provides a comprehensive theoretical framework for investigating the electronic properties of this compound. We will delve into the application of Density Functional Theory (DFT) to unravel the intricacies of its molecular orbitals, electron density distribution, and reactivity descriptors. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering both the foundational theory and a step-by-step computational workflow for the in-depth analysis of this important heterocyclic compound.
Introduction: The Significance of this compound
The isoquinoline core is a privileged structure in drug discovery, present in a wide array of natural alkaloids and synthetic compounds with diverse biological activities.[1] The introduction of a hydrazinyl group at the C1 position introduces a nucleophilic center and the potential for additional hydrogen bonding, significantly modulating the molecule's physicochemical properties and its interactions with biological targets. Understanding the electronic landscape of this compound is therefore crucial for rational drug design, enabling the prediction of its metabolic fate, receptor binding affinity, and potential toxicological profile.
Theoretical studies, particularly those employing quantum mechanical methods, offer a powerful lens through which to examine molecular and electronic structure at a level of detail often inaccessible through purely experimental techniques.[2][3] This guide will focus on the application of Density Functional Theory (DFT), a robust and widely used computational method for investigating the electronic properties of molecules.[1][4][5]
Theoretical Methodology: A Self-Validating Computational Protocol
The cornerstone of a reliable theoretical study lies in a well-defined and validated computational methodology. The protocol outlined below is designed to provide a comprehensive and accurate description of the electronic structure of this compound.
Geometry Optimization
The first and most critical step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.
Protocol:
-
Initial Structure Generation: A 2D sketch of this compound is created and converted to a 3D structure using a molecular modeling software (e.g., GaussView, Avogadro).
-
Computational Method: The geometry optimization is performed using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[1][6] This functional has demonstrated a good balance of accuracy and computational cost for organic molecules.
-
Basis Set: The 6-31+G(d,p) basis set is employed.[1][6] The inclusion of diffuse functions (+) is important for accurately describing the lone pairs on the nitrogen atoms, while the polarization functions (d,p) allow for greater flexibility in the orbital shapes.
-
Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
Causality Behind Experimental Choices: The B3LYP functional is a popular choice due to its proven track record in reproducing experimental geometries and electronic properties for a wide range of organic systems.[1] The 6-31+G(d,p) basis set provides a good compromise between accuracy and computational expense, making it suitable for molecules of this size.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions.[7][8][9][10][11] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's kinetic stability and chemical reactivity.[8] A smaller gap suggests higher reactivity.[8]
Protocol:
-
Orbital Energy Calculation: The energies of the HOMO and LUMO are obtained from the output of the geometry optimization calculation.
-
Visualization: The 3D isosurfaces of the HOMO and LUMO are visualized to understand their spatial distribution and identify the regions of the molecule involved in electron donation and acceptance.
Trustworthiness: The analysis of not just the HOMO and LUMO, but also the adjacent orbitals (HOMO-1, LUMO+1), can provide a more complete picture of the molecule's electronic behavior and potential reaction pathways.[12][13]
Molecular Electrostatic Potential (MEP) Mapping
The MEP map is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. It illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.
Protocol:
-
MEP Calculation: The MEP is calculated on the optimized molecular geometry.
-
Visualization: The MEP is mapped onto the van der Waals surface of the molecule. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack).
Authoritative Grounding: The MEP provides a visual representation of the regions where a molecule is most likely to interact with other charged or polar species, a critical aspect in understanding drug-receptor interactions.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic structure in terms of localized orbitals. It allows for the quantification of atomic charges, hybridization, and delocalization effects, offering insights into the nature of chemical bonds and intermolecular interactions.
Protocol:
-
NBO Calculation: An NBO analysis is performed on the optimized geometry.
-
Data Extraction: Key information such as natural population analysis (NPA) charges on each atom and the stabilization energies (E(2)) from second-order perturbation theory analysis of the Fock matrix are extracted. The E(2) values quantify the strength of donor-acceptor interactions between filled and empty orbitals, indicating the extent of electron delocalization.
Expertise & Experience: NBO analysis goes beyond a simple orbital picture, providing a chemically intuitive description of the electronic structure that can be directly related to concepts like Lewis structures and resonance.
Computational Workflow Diagram
The following diagram illustrates the logical flow of the theoretical investigation into the electronic structure of this compound.
Caption: A schematic representation of the computational workflow for the theoretical analysis of this compound.
Hypothetical Results and Discussion
Based on the established methodologies for similar heterocyclic systems, we can anticipate the following key findings for this compound.
Optimized Geometry
The optimized geometry of this compound is expected to be largely planar for the isoquinoline ring system. The hydrazinyl group will likely exhibit some degree of rotation around the C-N bond, and the most stable conformer will be determined by a balance of steric and electronic effects, including potential intramolecular hydrogen bonding between the hydrazinyl protons and the nitrogen atom of the isoquinoline ring.
Frontier Molecular Orbitals
The HOMO is predicted to be primarily localized on the hydrazinyl group and the nitrogen-containing ring of the isoquinoline moiety, reflecting the high electron density and nucleophilic character of these regions. The LUMO, conversely, is expected to be distributed over the carbocyclic ring of the isoquinoline system, indicating the likely sites for nucleophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors
| Parameter | Value (eV) |
| EHOMO | -5.8 |
| ELUMO | -1.2 |
| HOMO-LUMO Gap (ΔE) | 4.6 |
| Ionization Potential (I) | 5.8 |
| Electron Affinity (A) | 1.2 |
| Global Hardness (η) | 2.3 |
| Chemical Potential (μ) | -3.5 |
| Electrophilicity Index (ω) | 2.66 |
Note: These values are illustrative and would be determined from actual DFT calculations.
A moderate HOMO-LUMO gap of around 4.6 eV would suggest that this compound is a relatively stable molecule, but still reactive enough to participate in biological processes.
Molecular Electrostatic Potential
The MEP map would likely show the most negative potential (red) localized around the nitrogen atoms of both the isoquinoline ring and the hydrazinyl group, confirming these as the primary sites for electrophilic attack and hydrogen bond acceptance. Regions of positive potential (blue) would be expected around the hydrogen atoms of the hydrazinyl group, making them potential hydrogen bond donors.
Natural Bond Orbital Analysis
NBO analysis would likely reveal significant negative charges on the nitrogen atoms, consistent with their high electronegativity. The analysis of donor-acceptor interactions would probably indicate strong delocalization of the lone pair electrons of the hydrazinyl nitrogen atoms into the π-system of the isoquinoline ring, contributing to the overall stability of the molecule.
Conclusion
The theoretical framework presented in this guide provides a robust and comprehensive approach to elucidating the electronic structure of this compound. By employing DFT calculations, researchers can gain valuable insights into the molecule's reactivity, intermolecular interactions, and potential as a pharmacophore. The systematic application of geometry optimization, FMO analysis, MEP mapping, and NBO analysis offers a multi-faceted understanding of this important heterocyclic compound, thereby facilitating the rational design of novel and more effective therapeutic agents. This in-depth theoretical characterization is an indispensable tool in modern drug discovery and development.
References
- 1. Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of Isoquinoline-Substituted Pyrazoles
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of pyrazole derivatives incorporating an isoquinoline moiety, specifically through the reaction of 1-hydrazinylisoquinoline with 1,3-dicarbonyl compounds. Pyrazoles are a critical class of heterocyclic compounds with a wide range of pharmacological activities.[1] The incorporation of the isoquinoline scaffold is a strategic approach to modulate the biological properties of the resulting pyrazole derivatives. This protocol details the underlying chemical principles, a step-by-step experimental procedure, characterization techniques, and safety considerations.
Introduction: The Significance of Pyrazole and Isoquinoline Scaffolds
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are a prominent feature in many pharmaceuticals.[1][2] Their diverse biological activities include anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1] The synthetic versatility of the pyrazole ring allows for the introduction of various substituents, enabling the fine-tuning of its pharmacological profile.
Isoquinoline is another privileged heterocyclic scaffold found in numerous natural products and synthetic drugs, exhibiting a broad spectrum of biological effects. The fusion of these two pharmacophores into a single molecule can lead to novel compounds with potentially enhanced or unique therapeutic properties. This guide focuses on a reliable and efficient method for the synthesis of such hybrid molecules.
Reaction Principle: The Knorr Pyrazole Synthesis
The most common and straightforward method for synthesizing pyrazoles is the Knorr pyrazole synthesis, which involves the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[3][4][5] This reaction typically proceeds under acidic or sometimes neutral conditions.
The mechanism involves the following key steps:
-
Nucleophilic Attack: The more nucleophilic nitrogen atom of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound.
-
Imine Formation: Subsequent dehydration leads to the formation of a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group, leading to a cyclic intermediate.
-
Aromatization: A final dehydration step results in the formation of the stable aromatic pyrazole ring.
The regioselectivity of the reaction, meaning which nitrogen atom of an unsymmetrical hydrazine attacks which carbonyl group of an unsymmetrical 1,3-dicarbonyl, can be influenced by the electronic and steric properties of the substituents on both reactants.[6]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of a representative isoquinoline-substituted pyrazole.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially Available | Store in a cool, dry place. |
| Acetylacetone (2,4-pentanedione) | Reagent Grade | Commercially Available | A common 1,3-dicarbonyl compound. |
| Ethanol | Anhydrous | Commercially Available | Reaction solvent. |
| Glacial Acetic Acid | ACS Grade | Commercially Available | Catalyst. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Prepared in-house | For neutralization. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available | For drying the organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
| Deuterated Chloroform (CDCl₃) | NMR Grade | Commercially Available | For NMR analysis. |
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer
-
Melting point apparatus
-
Thin-layer chromatography (TLC) plates and chamber
Reaction Workflow
Caption: Workflow for the synthesis of isoquinoline-substituted pyrazoles.
Step-by-Step Procedure
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in anhydrous ethanol (approximately 10 mL per gram of hydrazine).
-
To this stirring solution, add 1.1 equivalents of acetylacetone.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
-
Reaction:
-
Attach a reflux condenser and heat the reaction mixture to reflux (the boiling point of ethanol, approximately 78 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes. The reaction is typically complete within 2-4 hours.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.
-
Wash with brine (saturated aqueous NaCl solution).
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel.[7] The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a good starting point.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
-
Characterization
The structure and purity of the synthesized pyrazole should be confirmed by standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[8][9]
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the pyrazole and isoquinoline rings, as well as any substituents from the 1,3-dicarbonyl compound. The chemical shifts and coupling constants will provide valuable information about the connectivity of the atoms.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule and their chemical environment.[10]
Melting Point
A sharp melting point is indicative of a pure crystalline compound.
Safety Precautions
-
This compound: Handle with care. Avoid inhalation, and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12] In case of inhalation, move to fresh air.[11] If it comes into contact with skin, wash with soap and water.[11] If it gets in the eyes, rinse with water for at least 15 minutes.[11]
-
Glacial Acetic Acid: Corrosive. Handle in a fume hood and wear appropriate PPE.
-
Organic Solvents: Flammable. Keep away from ignition sources.
-
General: Always work in a well-ventilated area, preferably a fume hood.[13] Dispose of chemical waste according to institutional guidelines.[14]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product yield | Incomplete reaction | Increase reaction time or temperature. Ensure the catalyst is active. |
| Starting materials are impure | Check the purity of the starting materials. | |
| Multiple products observed by TLC | Formation of regioisomers | Modify reaction conditions (e.g., solvent, temperature, catalyst) to favor the desired isomer. Purification by column chromatography may be necessary. |
| Difficulty in purification | Product has similar polarity to impurities | Try a different eluent system for column chromatography or consider recrystallization. |
Conclusion
The protocol described provides a reliable method for the synthesis of isoquinoline-substituted pyrazoles. This synthetic strategy is amenable to the creation of a library of diverse compounds by varying the 1,3-dicarbonyl reactant. The resulting novel molecules can then be screened for their biological activities, contributing to the discovery of new therapeutic agents.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. jk-sci.com [jk-sci.com]
- 4. name-reaction.com [name-reaction.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. chemicalbook.com [chemicalbook.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. fishersci.com [fishersci.com]
Application Notes and Protocols for Catalytic Condensation Reactions of 1-Hydrazinylisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Isoquinoline-Hydrazone Scaffold
The condensation of 1-hydrazinylisoquinoline with aldehydes and ketones to form hydrazones (also known as Schiff bases) is a cornerstone reaction in medicinal chemistry and materials science. The resulting isoquinoline-hydrazone motif is a privileged scaffold found in a plethora of biologically active compounds, exhibiting antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The synthetic versatility of this reaction allows for the creation of large, diverse chemical libraries crucial for drug discovery programs.
This guide provides a comprehensive overview of the catalytic conditions for this important transformation, detailing the underlying principles, offering field-proven insights, and presenting detailed experimental protocols. We will explore both classical acid-catalyzed methods and emerging catalyst-free approaches, providing you with the necessary tools to efficiently synthesize these valuable compounds.
Core Principles of Hydrazone Formation
The reaction proceeds via a nucleophilic addition of the terminal nitrogen of the hydrazine group to the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the hydrazone.[4][5] The reaction is generally reversible and often requires catalysis to proceed at a reasonable rate and yield.
Catalytic Strategies for the Synthesis of this compound Hydrazones
Acid-Catalyzed Condensation: The Workhorse Method
The most common and straightforward method for synthesizing hydrazones involves the use of an acid catalyst.[4] The catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the weakly basic this compound.
Mechanism of Acid-Catalyzed Hydrazone Formation:
Figure 1: Mechanism of Acid-Catalyzed Hydrazone Formation.
Common Acid Catalysts:
-
Glacial Acetic Acid: The most frequently used catalyst, often in small, catalytic amounts. It is effective and readily available.[6]
-
Sulfuric Acid: A stronger acid that can be used in trace amounts to accelerate the reaction, particularly with less reactive ketones.[4]
-
Lewis Acids (e.g., ZnCl₂): Can be employed to activate the carbonyl group, especially in non-protic solvents.
Protocol 1: General Procedure for Acid-Catalyzed Synthesis of this compound Hydrazones
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 mmol) in a suitable solvent (e.g., ethanol, methanol, 10-20 mL).
-
Addition of Carbonyl Compound: Add the desired aldehyde or ketone (1.0-1.1 mmol) to the solution.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Stir the reaction mixture at room temperature or reflux for a period of 2-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by filtration, wash with cold solvent (e.g., ethanol), and dry. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol, DMF/ethanol) to obtain the pure hydrazone.
Table 1: Comparison of Typical Conditions for Acid-Catalyzed Hydrazone Synthesis
| Catalyst | Solvent | Temperature | Typical Reaction Time | Yield | Reference |
| Glacial Acetic Acid | Ethanol | Reflux | 2-6 hours | Good to Excellent | [6][7] |
| Sulfuric Acid (catalytic) | Methanol | Room Temp. to Reflux | 1-4 hours | Good to Excellent | [4] |
| None (for reactive aldehydes) | Ethanol | Room Temperature | 4-12 hours | Moderate to Good | [8] |
Catalyst-Free Condensation: A Green Chemistry Approach
Recent advancements have focused on developing more environmentally benign synthetic methods. For the synthesis of hydrazones, this has led to protocols that avoid the use of solvents and catalysts altogether.
High Hydrostatic Pressure (HHP) Synthesis:
One innovative approach involves the use of high hydrostatic pressure to promote the reaction. HHP can accelerate reactions by reducing the activation volume. This method allows for the synthesis of hydrazones from a neat mixture of reactants, eliminating the need for both solvents and catalysts, resulting in high yields and simplified product isolation.[6][7]
Protocol 2: Catalyst- and Solvent-Free Synthesis using High Hydrostatic Pressure (HHP)
-
Reactant Preparation: Thoroughly mix this compound (1.0 mmol) and the desired aldehyde or ketone (1.0 mmol) in a pressure-resistant vessel.
-
Pressurization: Subject the mixture to high hydrostatic pressure (e.g., 850 MPa). Cycling the pressure (e.g., 10 cycles of 1-minute holds with brief decompression) has been shown to be particularly effective.[7]
-
Reaction Time: The total time under pressure is typically short (10-20 minutes).
-
Isolation: After depressurization, the resulting solid product is typically of high purity and can be used directly or after a simple wash with a suitable solvent.
Advantages of HHP Synthesis:
-
Environmentally friendly (no solvent or catalyst).
-
Rapid reaction times.
-
High yields.
-
Simplified purification.
Metal-Catalyzed Approaches: For Advanced Syntheses
While less common for the direct condensation of hydrazines with carbonyls, metal catalysts play a significant role in the broader synthesis of hydrazone and related heterocyclic structures. For instance, palladium-catalyzed cross-coupling reactions can be used to form N-aryl hydrazones, which can then undergo further transformations.[9][10] Additionally, metal-organic frameworks (MOFs) have been developed as heterogeneous catalysts for related condensation reactions like the Friedländer synthesis of quinolines, showcasing the potential for advanced catalytic systems.[11] These methods are generally reserved for more complex synthetic routes where direct condensation is not feasible or desired.
Experimental Workflow and Data Interpretation
Figure 2: General Experimental Workflow for Hydrazone Synthesis.
Characterization of this compound Hydrazones:
-
¹H NMR Spectroscopy: Look for the characteristic singlet of the azomethine proton (-N=CH-) typically in the range of 8-10 ppm. The disappearance of the aldehyde proton signal and the -NH₂ protons of the starting hydrazine will also be evident.
-
IR Spectroscopy: The formation of the hydrazone is confirmed by the appearance of a C=N stretching band around 1600-1650 cm⁻¹ and the disappearance of the C=O stretch of the starting carbonyl compound.
-
Mass Spectrometry: Provides the molecular weight of the synthesized hydrazone, confirming the successful condensation.
Applications in Drug Development
The this compound scaffold, when converted to its hydrazone derivatives, has been investigated for a wide range of therapeutic applications. The ability to easily modify the substituent on the carbonyl component allows for the fine-tuning of steric and electronic properties, which can significantly impact biological activity. These compounds have shown promise as:
-
Antimicrobial Agents: Exhibiting activity against various bacterial and fungal strains.[1]
-
Anticancer Agents: Demonstrating cytotoxicity against various cancer cell lines.
-
Antioxidants: Showing potential in mitigating oxidative stress.[6]
The straightforward synthesis and diverse biological activities make this compound hydrazones an attractive area for further research and development.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Study of Novel Schiff Base (1-((3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) methylene) hydrazine) Ligand and Metal Complexes [xiahepublishing.com]
- 4. researchgate.net [researchgate.net]
- 5. Carbonyl condensation - Wikipedia [en.wikipedia.org]
- 6. Solvent- and Catalyst-Free Environmentally Benign High Hydrostatic Pressure-Assisted Synthesis of Bioactive Hydrazones and the Evaluation of Their Stability Under Various Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solvent- and Catalyst-Free Environmentally Benign High Hydrostatic Pressure-Assisted Synthesis of Bioactive Hydrazones and the Evaluation of Their Stability Under Various Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrazone synthesis by C-N coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
using 1-hydrazinylisoquinoline to synthesize potential kinase inhibitors
Application Notes & Protocols
Topic: Strategic Synthesis of Potential Kinase Inhibitors from 1-Hydrazinylisoquinoline
Audience: Researchers, scientists, and drug development professionals.
Abstract
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors by effectively mimicking the adenine ring of ATP to bind the enzyme's hinge region.[1][2] This guide details a strategic approach for leveraging this compound as a versatile starting material for the synthesis of a diverse library of potential kinase inhibitors. The hydrazine moiety serves as a highly reactive chemical handle, enabling the construction of various pharmacophores through straightforward and robust chemical transformations. We provide detailed, step-by-step protocols for the synthesis of isoquinolinyl-hydrazones and isoquinolinyl-pyrazoles, alongside a proposed workflow for subsequent biological screening and structure-activity relationship (SAR) analysis. This document is intended to serve as a practical guide for researchers in drug discovery seeking to explore new chemical space around the isoquinoline core.
Part 1: Scientific Rationale and Design Strategy
The Isoquinoline Scaffold: A Proven Kinase Hinge-Binder
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Most small-molecule kinase inhibitors target the ATP-binding site. A key interaction within this site is the formation of hydrogen bonds with the "hinge" region that connects the N- and C-lobes of the kinase domain. The nitrogen-containing heterocyclic structure of isoquinoline, a bioisostere of adenine, is adept at forming these critical hydrogen bonds.[1] This ability to act as a hinge-binding pharmacophore makes the isoquinoline scaffold an excellent foundation for the design of novel kinase inhibitors.[3][4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-based design of isoquinoline-5-sulfonamide inhibitors of protein kinase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of Triazolo[3,4-a]isoquinolines: A Protocol for a Privileged Scaffold
An Application Note for Drug Discovery Professionals
Abstract
The[1][2][3]triazolo[3,4-a]isoquinoline core represents a privileged heterocyclic scaffold, prominently featured in medicinal chemistry due to its diverse and potent biological activities.[4][5] Compounds incorporating this framework have demonstrated significant potential as anticancer, antibacterial, and anti-inflammatory agents.[6][7][8] This application note provides a detailed, field-proven protocol for the synthesis of this important structural motif, focusing on the widely employed [3+2] cycloaddition reaction between 3,4-dihydroisoquinolines and nitrilimines generated in situ from hydrazonoyl halides. We delve into the causality behind experimental choices, offer a self-validating procedural workflow, and provide the necessary mechanistic insights to empower researchers in drug discovery and development to confidently synthesize and explore derivatives of this scaffold.
Introduction: The Strategic Importance of the Triazolo[3,4-a]isoquinoline Core
The fusion of an isoquinoline ring system with a 1,2,4-triazole creates a rigid, planar structure with a unique distribution of nitrogen atoms that are capable of forming key hydrogen bonds with biological targets.[3] This structural arrangement has proven highly effective for molecular recognition in various enzymatic and receptor systems. For instance, novel chalcone derivatives based on the tetrahydro-[1][2][3]triazolo[3,4-a]isoquinoline skeleton have been shown to suppress breast carcinoma by inducing cell cycle arrest and apoptosis.[7] The versatility of the synthetic routes allows for extensive functionalization, enabling the generation of large compound libraries for structure-activity relationship (SAR) studies—a critical aspect of modern drug discovery.[5][9]
The most direct and convergent approach to this scaffold is the 1,3-dipolar cycloaddition reaction. This method offers high efficiency and regioselectivity, making it a preferred strategy for both academic research and industrial-scale synthesis.
Mechanistic Rationale: The [3+2] Cycloaddition Pathway
The core of the synthetic protocol involves a [3+2] cycloaddition, a type of pericyclic reaction. The key reactive intermediates are a 3,4-dihydroisoquinoline, which acts as the dipolarophile, and a nitrilimine, which serves as the 1,3-dipole.
The nitrilimine is not typically stable and is generated in situ from a more stable precursor, the α-keto hydrazonoyl halide. In the presence of a non-nucleophilic base, such as triethylamine (TEA), the hydrazonoyl halide undergoes dehydrohalogenation to form the highly reactive nitrilimine. This dipole immediately reacts with the C=N bond of the 3,4-dihydroisoquinoline present in the reaction mixture. The concerted cycloaddition leads directly to the fused five-membered triazole ring, yielding the desired tetrahydro-[1][2][3]triazolo[3,4-a]isoquinoline product.
Caption: Reaction mechanism workflow for the synthesis.
Experimental Protocol: Synthesis of a Model Compound
This protocol details the synthesis of 3-acetyl-8,9-dimethoxy-1-phenyl-1,5,6,10b-tetrahydro-[1][2][3]triazolo[3,4-a]isoquinoline, a common precursor for further derivatization.[7][8]
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Key Properties |
| 6,7-Dimethoxy-3,4-dihydroisoquinoline | 4721-98-6 | 191.23 | Starting material (Dipolarophile) |
| Pyruvic acid 2-phenylhydrazonoyl chloride | 27143-10-8 | 212.65 | Nitrilimine precursor |
| Triethylamine (TEA) | 121-44-8 | 101.19 | Non-nucleophilic base, HCl scavenger |
| Chloroform (CHCl₃) | 67-66-3 | 119.38 | Anhydrous, reaction solvent |
| Ethyl Acetate | 141-78-6 | 88.11 | Solvent for chromatography |
| Hexane | 110-54-3 | 86.18 | Solvent for chromatography |
| Silica Gel | 7631-86-9 | 60.08 | Stationary phase for column chromatography |
Equipment
-
Round-bottom flasks (50 mL, 100 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon balloon)
-
Glass funnel and filter paper
-
Rotary evaporator
-
Chromatography column
-
Thin Layer Chromatography (TLC) plates and developing chamber
Step-by-Step Procedure
Caption: Step-by-step experimental workflow diagram.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6,7-dimethoxy-3,4-dihydroisoquinoline (1.0 eq). Dissolve it in anhydrous chloroform (approx. 0.1 M concentration). To this solution, add the pyruvic acid 2-phenylhydrazonoyl chloride (1.0 eq). Flush the flask with nitrogen or argon.
-
Causality: Anhydrous solvent is critical to prevent hydrolysis of the hydrazonoyl chloride and the intermediate nitrilimine. An inert atmosphere prevents potential side reactions with atmospheric oxygen or moisture.
-
-
Base Addition and Reaction: While stirring the solution at room temperature, add triethylamine (1.1 eq) dropwise over 5 minutes. A precipitate of triethylammonium hydrochloride (TEA·HCl) will begin to form almost immediately.
-
Causality: TEA acts as the base to abstract a proton and eliminate the chloride, generating the reactive nitrilimine in situ. A slight excess of TEA ensures complete conversion of the hydrazonoyl halide. Dropwise addition helps to control the reaction rate.
-
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The disappearance of the starting materials and the appearance of a new, typically UV-active spot, indicates product formation.
-
Trustworthiness: TLC is a crucial self-validating step. It confirms that the reaction is proceeding and provides a preliminary indication of product purity and the appropriate solvent system for column chromatography.
-
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite or directly using a funnel to remove the precipitated TEA·HCl salt. Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 30 mL) and brine (1 x 30 mL).
-
Causality: Filtration removes the bulk of the salt byproduct. The water wash removes any remaining water-soluble impurities, and the brine wash helps to break any emulsions and begins the drying process of the organic layer.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude residue is then purified by flash column chromatography on silica gel using an ethyl acetate/hexane gradient.
-
Causality: Column chromatography is essential to separate the desired product from unreacted starting materials, byproducts, and baseline impurities, yielding a compound of high purity suitable for biological testing.
-
-
Characterization: The structure and purity of the isolated product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Scope and Optimization
The described protocol is robust and applicable to a wide range of substituted 3,4-dihydroisoquinolines and hydrazonoyl halides, allowing for the synthesis of diverse compound libraries.
| Entry | 3,4-Dihydroisoquinoline Substitution | Hydrazonoyl Halide R-Group | Typical Yield |
| 1 | 6,7-Dimethoxy | Phenyl | 85-95% |
| 2 | Unsubstituted | 4-Chlorophenyl | 80-90% |
| 3 | 6,7-Dimethoxy | 4-Nitrophenyl | 75-85% |
| 4 | 6-Methoxy | 4-Methoxyphenyl | 82-92% |
Note: Reaction times and yields may vary depending on the electronic nature of the substituents on both reactants. Electron-withdrawing groups on the hydrazonoyl halide can sometimes accelerate the reaction.
Conclusion
The 1,3-dipolar cycloaddition provides an efficient, high-yielding, and versatile pathway for the synthesis of medicinally relevant[1][2][3]triazolo[3,4-a]isoquinolines. The protocol detailed herein is a reliable and scalable method, validated by its frequent use in the literature. By understanding the underlying mechanism and the rationale for each experimental step, researchers can effectively utilize this chemistry to construct novel molecular entities for evaluation in drug discovery programs.
References
- 1. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jazanu.edu.sa [jazanu.edu.sa]
- 5. jazanu.edu.sa [jazanu.edu.sa]
- 6. researchgate.net [researchgate.net]
- 7. Novel Tetrahydro-[1,2,4]triazolo[3,4-a]isoquinoline Chalcones Suppress Breast Carcinoma through Cell Cycle Arrests and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [1,2,4] Triazolo [3,4-a]isoquinoline chalcone derivative exhibits anticancer activity via induction of oxidative stress, DNA damage, and apoptosis in Ehrlich solid carcinoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust, Stability-Indicating HPLC Method for Monitoring 1-Hydrazinylisoquinoline Reactions
Abstract
This application note presents a detailed and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative monitoring of reactions involving 1-hydrazinylisoquinoline. This protocol is designed for researchers, scientists, and drug development professionals who require a reliable analytical tool to track the consumption of the starting material and the formation of products and potential impurities. The method is developed based on established principles of chromatographic separation for polar, aromatic, and nitrogen-containing heterocyclic compounds, ensuring high specificity, accuracy, and precision.
Introduction: The Significance of this compound and the Need for Precise Reaction Monitoring
This compound is a key chemical intermediate in the synthesis of a variety of pharmacologically active compounds. Its reactive hydrazine moiety makes it a versatile building block in medicinal chemistry. The efficiency and safety of synthesizing drug candidates from this compound are critically dependent on the ability to accurately monitor the reaction progress. A robust analytical method is essential to ensure complete conversion of the starting material, quantify the yield of the desired product, and identify and control any impurities or degradation products.
High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[1] A stability-indicating HPLC method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[2][3] Such a method is crucial for reaction monitoring as it provides a clear picture of the reaction profile over time.
This application note provides a comprehensive guide to developing and implementing a stability-indicating RP-HPLC method for this compound reactions. The causality behind each experimental choice is explained to provide a deeper understanding of the method's principles.
Experimental Workflow and Logic
The development of a robust HPLC method follows a logical progression of steps, from initial parameter selection to full validation. The following diagram illustrates the workflow for the development of the analytical HPLC method for this compound.
Caption: Workflow for HPLC Method Development and Validation.
Recommended HPLC Method and Protocol
This section details a starting point for the analytical HPLC method for this compound. Optimization may be required depending on the specific reaction mixture and potential byproducts.
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a diode array detector (DAD) or a multi-wavelength UV detector is recommended.[4]
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point due to its versatility in separating a wide range of compounds.[4] An alternative is a Phenyl-Hexyl column, which can offer different selectivity for aromatic compounds.
-
Chemicals and Reagents: HPLC grade acetonitrile (ACN) and methanol (MeOH), purified water (18.2 MΩ·cm), and analytical grade buffers (e.g., potassium phosphate, ammonium acetate) are required.
Chromatographic Conditions
The following table summarizes the recommended starting chromatographic conditions.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for moderately polar aromatic compounds. |
| Mobile Phase A | 0.02 M Potassium Phosphate buffer, pH 3.0 | Buffering the mobile phase is crucial for reproducible retention times of ionizable compounds like this compound. A low pH ensures the hydrazine moiety is protonated, leading to consistent interactions with the stationary phase.[5] |
| Mobile Phase B | Acetonitrile (ACN) | A common organic modifier in reversed-phase HPLC with good UV transparency. |
| Gradient Elution | 10-90% B over 20 minutes | A gradient is recommended for reaction monitoring to ensure elution of both polar starting materials and potentially less polar products and byproducts within a reasonable timeframe.[6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 230 nm | This compound and many of its derivatives exhibit strong UV absorbance in this region. A DAD is recommended to monitor multiple wavelengths and check for peak purity.[7][8] |
| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on sample concentration. |
Standard and Sample Preparation Protocol
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve the standard in a suitable diluent (e.g., a mixture of water and acetonitrile, 50:50 v/v).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Dilute to the mark with the diluent to obtain a stock solution of 100 µg/mL.
-
Prepare a series of working standards by further diluting the stock solution to cover the expected concentration range of the reaction samples.
Reaction Sample Preparation:
-
Withdraw an aliquot of the reaction mixture at specified time points.
-
Immediately quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Dilute the aliquot with the diluent to a concentration within the linear range of the method.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.
Method Validation: Ensuring a Self-Validating System
To ensure the trustworthiness of the analytical data, the HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8] The following parameters should be assessed:
Specificity and Forced Degradation Studies
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[4] To demonstrate this, forced degradation studies should be performed on a solution of this compound.[2][4]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug at 105 °C for 24 hours.[4]
-
Photolytic Degradation: Expose a solution of the drug to UV light (254 nm) for 24 hours.
The chromatograms from the stressed samples should demonstrate that the peak for this compound is well-resolved from any degradation product peaks. Peak purity analysis using a DAD is essential to confirm that the analyte peak is not co-eluting with any other species.
Linearity and Range
The linearity of the method should be established by analyzing a series of at least five concentrations of the this compound standard.[9] The calibration curve of peak area versus concentration should have a correlation coefficient (r²) of ≥ 0.999.
Accuracy and Precision
Accuracy is determined by performing recovery studies on a sample of known concentration (e.g., a spiked placebo). The recovery should typically be within 98-102%. Precision is assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). The relative standard deviation (%RSD) for replicate injections should be less than 2%.[4]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest concentration of the analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[8] These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness
The robustness of the method is evaluated by making small, deliberate changes to the chromatographic parameters, such as the mobile phase pH (± 0.2 units), column temperature (± 5 °C), and flow rate (± 0.1 mL/min). The method is considered robust if these variations do not significantly affect the analytical results.[7]
Application to Reaction Monitoring
Once validated, this HPLC method can be confidently applied to monitor the progress of reactions involving this compound. By analyzing aliquots of the reaction mixture at different time points, one can:
-
Determine Reaction Kinetics: Plot the concentration of this compound versus time to determine the rate of consumption.
-
Quantify Product Formation: If a reference standard for the product is available, its formation can be quantified to determine the reaction yield.
-
Identify and Monitor Impurities: The formation of any byproducts or impurities can be monitored throughout the reaction, providing valuable information for process optimization and control.
Conclusion
The RP-HPLC method detailed in this application note provides a robust and reliable tool for the quantitative analysis of this compound and the monitoring of its reactions. The emphasis on a systematic approach to method development and validation ensures the generation of high-quality, trustworthy data, which is paramount in research and drug development. The provided protocol serves as a strong foundation that can be adapted and optimized for specific reaction conditions and analytical requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 4. ijnrd.org [ijnrd.org]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. jddtonline.info [jddtonline.info]
- 8. sphinxsai.com [sphinxsai.com]
- 9. jddtonline.info [jddtonline.info]
Mastering the Purification of 1-Hydrazinylisoquinoline Derivatives: An Application Guide to Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in 1-Hydrazinylisoquinoline-Based Drug Discovery
Column chromatography, particularly flash chromatography, is the cornerstone technique for the purification of these compounds in a research and development setting.[2] It offers a cost-effective and scalable method to isolate desired molecules with high purity.[3] However, the inherent basicity of the isoquinoline nitrogen and the potential reactivity of the hydrazine moiety present unique challenges that require a carefully considered approach to achieve optimal separation.
This comprehensive guide provides a detailed protocol and foundational principles for the successful purification of this compound derivatives by silica gel column chromatography. It is designed to equip researchers with the expertise to navigate the nuances of this purification, ensuring the integrity of their synthesized compounds.
I. Foundational Principles and Pre-Chromatography Considerations
A. Understanding the Analyte: Physicochemical Properties of 1-Hydrazinylisoquinolines
Success in chromatography begins with understanding the molecule of interest. This compound derivatives are typically polar, basic compounds. The isoquinoline ring system provides a rigid scaffold, while the hydrazinyl group (-NHNH2) and other substituents contribute to the overall polarity and reactivity.
Key Physicochemical Characteristics:
-
Basicity: The lone pair of electrons on the isoquinoline nitrogen (pKa of isoquinoline is ~5.4) and the hydrazine nitrogens make these compounds basic. This property is the primary cause of challenging interactions with the stationary phase.
-
Polarity: The presence of multiple nitrogen atoms and potentially other heteroatoms makes these molecules polar. Their polarity will dictate the choice of the mobile phase.
-
Stability: Hydrazine derivatives can be sensitive to oxidation and may degrade under harsh conditions.[4] The acidic nature of standard silica gel can also be detrimental to certain sensitive compounds.[5]
B. The Stationary Phase: Why Silica Gel and Its Challenges
Silica gel (SiO₂) is the most common stationary phase for column chromatography due to its versatility and low cost.[6] Its surface is covered with silanol groups (Si-OH), which are acidic and can strongly interact with basic compounds like 1-hydrazinylisoquinolines. This interaction can lead to several undesirable outcomes:
-
Peak Tailing: Strong, non-specific binding causes the compound to elute slowly and asymmetrically, resulting in broad, tailing peaks. This significantly reduces resolution.
-
Irreversible Adsorption: In some cases, the compound may bind so strongly that it does not elute from the column at all, leading to poor recovery.
-
Degradation: The acidic surface of the silica can catalyze the degradation of acid-sensitive molecules.
To counteract these issues, the silica gel must be "deactivated" or "neutralized." This is most commonly achieved by adding a small amount of a basic modifier, such as triethylamine (TEA) , to the mobile phase.[7] The TEA will preferentially interact with the acidic silanol sites, rendering them unavailable for strong interactions with the basic analyte.
C. Safety First: Handling Hydrazine Derivatives
Hydrazine and its derivatives are classified as hazardous materials and must be handled with extreme caution.[8] They are toxic, corrosive, and potential carcinogens.[8]
Mandatory Safety Precautions:
-
Engineering Controls: All handling of hydrazine derivatives, including weighing, dissolution, and chromatography, must be performed in a certified chemical fume hood.[8]
-
Personal Protective Equipment (PPE):
-
Gloves: Nitrile gloves are the minimum requirement. For tasks with a high splash potential, consider double-gloving or using more robust gloves like chloroprene.[8]
-
Eye Protection: Splash-proof chemical goggles are mandatory. A face shield should be worn over the goggles when handling larger quantities or during procedures with a high risk of splashing.[8]
-
Lab Coat: A flame-resistant lab coat is recommended.[8]
-
-
Waste Disposal: All hydrazine-containing waste must be disposed of in clearly labeled hazardous waste containers, separate from other chemical waste streams.
II. Method Development: The Power of Thin-Layer Chromatography (TLC)
Before attempting a large-scale purification on a column, the separation conditions must be optimized on a small scale using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive way to determine the optimal solvent system (mobile phase).[7]
Protocol 1: TLC Method Development
-
Prepare a Stock Solution: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or methanol).
-
Spot the TLC Plate: Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing a shallow pool of your chosen solvent system.
-
Visualize the Spots: After the solvent front has reached near the top of the plate, remove it and visualize the separated spots, typically under a UV lamp.
-
Calculate the Retention Factor (Rf): The Rf is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The Goal: The ideal solvent system will provide a clear separation between your desired product and any impurities, with the product having an Rf value between 0.2 and 0.35 .[7] An Rf in this range ensures that the compound will elute from the column in a reasonable volume of solvent and will be well-resolved from impurities.
Choosing the Right Solvents
For this compound derivatives, start with a binary solvent system of a non-polar solvent and a polar solvent.
| Solvent System Component | Examples | Purpose |
| Non-Polar Solvent | Hexanes, Heptane | To push less polar compounds up the plate. |
| Polar Solvent | Ethyl Acetate, Dichloromethane (DCM), Methanol (MeOH) | To increase the polarity of the mobile phase and move more polar compounds. |
| Basic Modifier | Triethylamine (TEA) | To add to the mobile phase (0.1-2% by volume) to prevent peak tailing. |
TLC Optimization Strategy:
-
Start with a common system: A good starting point is a mixture of Hexanes:Ethyl Acetate. Begin with a low polarity mixture (e.g., 9:1 Hexanes:EtOAc) and gradually increase the proportion of ethyl acetate.
-
For more polar compounds: If your compound does not move from the baseline even in 100% ethyl acetate, switch to a more polar system like Dichloromethane:Methanol. Start with a low percentage of methanol (e.g., 99:1 DCM:MeOH) and increase as needed.
-
Don't forget the TEA! For every solvent system you test, prepare a second chamber with the same solvent system but with the addition of 1% triethylamine. Compare the spot shape and Rf value. You will likely observe a significant improvement in spot shape with the addition of TEA.
III. The Workflow: From Crude Mixture to Pure Compound
The following diagram illustrates the complete workflow for the purification of this compound derivatives.
IV. Detailed Protocol: Flash Column Chromatography
This protocol describes a general procedure for the purification of ~1 gram of a crude this compound derivative using flash column chromatography. The dimensions of the column and the amount of silica gel should be adjusted based on the amount of crude material and the difficulty of the separation.
A. Materials and Equipment
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Sand (washed)
-
Cotton or glass wool
-
Eluent (pre-determined by TLC), containing 1% triethylamine
-
Compressed air source with regulator
-
Collection tubes or flasks
-
TLC plates and chamber
-
Rotary evaporator
B. Column Preparation (Slurry Method)
-
Plug the Column: Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is just enough to cover the stopcock hole.
-
Add Sand: Add a layer of sand (~1-2 cm) on top of the plug.
-
Prepare the Slurry: In a beaker, mix the required amount of silica gel (a good starting point is a 50:1 ratio of silica gel to crude product by weight) with the eluent to form a slurry.
-
Pack the Column: Swirl the slurry and quickly pour it into the column. Gently tap the side of the column to help the silica settle evenly and to dislodge any air bubbles.
-
Pressurize the Column: Once the silica has settled, open the stopcock and allow the excess solvent to drain until it is just above the silica bed. Apply gentle air pressure to the top of the column to pack the silica gel tightly. Never let the solvent level drop below the top of the silica bed.
-
Add a Protective Layer: Add a thin layer of sand (~1-2 cm) on top of the packed silica gel to prevent disruption of the surface during solvent addition.
C. Sample Loading
Method 1: Liquid Loading (for samples soluble in the eluent)
-
Dissolve the crude product in the minimum amount of the eluent.
-
Carefully add the solution to the top of the column using a pipette, allowing it to drain onto the silica bed.
-
Rinse the flask with a small amount of eluent and add it to the column to ensure all the product is transferred.
Method 2: Dry Loading (for samples poorly soluble in the eluent)
-
Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (2-3 times the weight of the crude product) to the solution.
-
Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
Cover with a layer of sand.
D. Elution and Fraction Collection
-
Fill the Column: Carefully fill the column with the eluent.
-
Apply Pressure: Apply gentle air pressure to the top of the column to achieve a steady flow rate (a common target is a drop rate of 1-2 drops per second).
-
Collect Fractions: Begin collecting the eluting solvent in a series of numbered test tubes or flasks.
-
Monitor the Separation: Periodically analyze the collected fractions by TLC to determine which fractions contain your purified product.
-
Combine and Concentrate: Once the separation is complete, combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound derivative.
V. Troubleshooting
| Problem | Possible Cause | Solution |
| Compound does not elute | Mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol in a DCM/MeOH system). |
| Compound elutes too quickly (with the solvent front) | Mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., by increasing the percentage of hexanes in a Hexanes/EtOAc system). |
| Poor separation of spots | The chosen solvent system has poor selectivity. | Experiment with different solvent systems in TLC. Sometimes switching one of the solvents (e.g., from ethyl acetate to acetone) can dramatically improve separation. |
| Streaking or tailing of the compound band | Strong interaction with acidic silica gel. | Ensure that 1-2% triethylamine is present in your mobile phase. |
| The column is overloaded. | Reduce the amount of crude material loaded onto the column relative to the amount of silica gel. |
VI. Advanced Strategies
A. Gradient Elution
For complex mixtures with components of widely differing polarities, gradient elution can be more efficient than isocratic (constant solvent composition) elution.[9] This involves starting with a low-polarity mobile phase and gradually increasing its polarity throughout the separation. This allows for the efficient elution of both non-polar and polar compounds in a single run.
B. Alternative Stationary Phases
If a compound is particularly sensitive to silica gel, even with the addition of triethylamine, alternative stationary phases can be considered:
-
Neutral Alumina: Alumina is another common stationary phase. The neutral form is less acidic than silica and can be a good alternative for basic compounds.
-
Reversed-Phase Silica (C18): For very polar compounds, reversed-phase chromatography can be an excellent option.[10] In this technique, the stationary phase is non-polar (C18-coated silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).
Conclusion
The purification of this compound derivatives by column chromatography is a routine but critical step in the synthesis of novel therapeutic agents. By understanding the fundamental principles of chromatography, the specific challenges posed by these basic compounds, and by adhering to a systematic method development and execution protocol, researchers can consistently achieve high levels of purity. The addition of a basic modifier like triethylamine to the mobile phase is often the key to overcoming the challenges of peak tailing and poor recovery on silica gel. Coupled with rigorous safety practices, the protocols and insights provided in this guide will empower scientists to confidently and successfully purify these important molecules, paving the way for accurate biological evaluation and the advancement of drug discovery programs.
References
- 1. mdpi.com [mdpi.com]
- 2. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 3. chromtech.com [chromtech.com]
- 4. Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Chromatography [chem.rochester.edu]
- 8. mdpi.com [mdpi.com]
- 9. orgsyn.org [orgsyn.org]
- 10. teledynelabs.com [teledynelabs.com]
Scale-Up Synthesis of 1-Hydrazinylisoquinoline Derivatives: An Application Guide
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide provides a detailed protocol and in-depth analysis for the scale-up synthesis of 1-hydrazinylisoquinoline derivatives, a critical scaffold in medicinal chemistry. Moving from bench-scale to pilot or industrial production presents unique challenges in terms of reaction control, safety, and product purity. This document outlines a robust and scalable two-step synthetic process, starting from the commercially available isoquinoline. We will delve into the critical process parameters for the synthesis of the key intermediate, 1-chloroisoquinoline, followed by its conversion to the target this compound. Emphasis is placed on process safety, particularly the handling of hydrazine hydrate, in-process controls for reaction monitoring, and scalable purification strategies to ensure high purity of the final product.
Introduction: The Significance of this compound Derivatives
The isoquinoline core is a privileged structure in numerous biologically active compounds and approved pharmaceuticals.[1][2][3][4] Its derivatives have demonstrated a wide range of therapeutic applications, including but not limited to, anticancer, antimicrobial, and antihypertensive agents.[2] The introduction of a hydrazinyl group at the C1 position of the isoquinoline ring opens up a vast chemical space for further derivatization, making this compound a versatile building block for the synthesis of novel drug candidates. The development of a scalable and cost-effective synthetic route is therefore of paramount importance to facilitate drug discovery and development programs.
This guide is structured to provide not just a set of instructions, but a thorough understanding of the process, enabling researchers to adapt and troubleshoot the synthesis as needed.
Process Chemistry and Development
The overall synthetic strategy involves two key transformations:
-
Chlorination of Isoquinoline: Conversion of isoquinoline to 1-chloroisoquinoline.
-
Hydrazinolysis of 1-Chloroisoquinoline: Nucleophilic aromatic substitution of the chloro group with hydrazine.
Retrosynthetic Analysis & Workflow
The logical disconnection of the target molecule leads back to readily available starting materials.
Caption: Retrosynthetic analysis of this compound derivatives.
The forward synthesis workflow is designed for scalability and efficiency.
Caption: Overall workflow for the scale-up synthesis.
Detailed Protocols and Methodologies
Step 1: Scale-Up Synthesis of 1-Chloroisoquinoline
The synthesis of 1-chloroisoquinoline from isoquinoline is a critical first step. While several methods exist, the use of phosphorus oxychloride (POCl₃) on isoquinoline-N-oxide is a common laboratory-scale procedure. For a more direct and scalable approach, we will focus on the direct chlorination of isoquinoline, which can be achieved under specific conditions. However, a well-documented and scalable method involves the formation of isoquinoline-N-oxide followed by treatment with a chlorinating agent.
Reaction Mechanism: The reaction proceeds via the formation of an N-oxide, which activates the C1 position for nucleophilic attack by the chloride ion from POCl₃.
Protocol:
-
Preparation of Isoquinoline-N-oxide:
-
In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge isoquinoline (1.0 kg, 7.74 mol) and a suitable solvent such as acetic acid (5 L).
-
Slowly add hydrogen peroxide (30% aqueous solution, 880 mL, 8.51 mol) to the stirred solution, maintaining the temperature below 40°C using a cooling bath.
-
After the addition is complete, heat the reaction mixture to 70-80°C and monitor the reaction by TLC or HPLC until the isoquinoline is consumed (typically 4-6 hours).
-
Cool the reaction mixture and carefully quench the excess hydrogen peroxide with a solution of sodium bisulfite.
-
Concentrate the mixture under reduced pressure to remove the acetic acid. The crude isoquinoline-N-oxide can be used directly in the next step.
-
-
Chlorination:
-
To the crude isoquinoline-N-oxide, slowly add phosphorus oxychloride (POCl₃, 2.5 L, 26.9 mol) under vigorous stirring and cooling to maintain the temperature below 20°C.
-
Once the addition is complete, slowly heat the reaction mixture to 100-110°C and maintain for 2-3 hours. Monitor the reaction for completion by HPLC.
-
Cool the reaction mixture to room temperature and slowly and carefully quench it by pouring it onto crushed ice (10 kg) with efficient stirring. Caution: This is a highly exothermic and hazardous step. Ensure adequate cooling and ventilation.
-
Neutralize the acidic solution with a cold aqueous solution of sodium hydroxide (50% w/v) to a pH of 8-9, keeping the temperature below 20°C.
-
Extract the product with a suitable organic solvent such as dichloromethane or toluene (3 x 3 L).
-
Combine the organic layers, wash with brine (2 L), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-chloroisoquinoline.
-
-
Purification:
| Parameter | Specification |
| Starting Material | Isoquinoline (purity >98%) |
| Key Reagents | Hydrogen Peroxide, Phosphorus Oxychloride |
| Reaction Temperature | N-oxidation: 70-80°C; Chlorination: 100-110°C |
| Typical Yield | 75-85% |
| Purity (post-purification) | >98% (by HPLC) |
Table 1: Critical parameters for the synthesis of 1-chloroisoquinoline.
Step 2: Scale-Up Synthesis of this compound
This step involves a nucleophilic aromatic substitution (SNAr) reaction where hydrazine displaces the chloride at the C1 position of the isoquinoline ring.[7][8][9][10][11]
Reaction Mechanism: The reaction proceeds through an addition-elimination mechanism. The highly nucleophilic hydrazine attacks the electron-deficient C1 position, forming a Meisenheimer-like intermediate. Subsequent elimination of the chloride ion yields the this compound product.
Caption: Simplified mechanism of the SNAr reaction.
Protocol:
-
Reaction Setup:
-
In a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 1-chloroisoquinoline (1.0 kg, 6.11 mol) and a suitable solvent such as ethanol or isopropanol (10 L).
-
In a separate vessel, prepare a solution of hydrazine hydrate (64-85%, ~1.5 L, approx. 30.5 mol, 5 equivalents).
-
-
Reaction Execution:
-
Slowly add the hydrazine hydrate solution to the stirred solution of 1-chloroisoquinoline at room temperature. An exotherm is expected; maintain the temperature below 50°C.
-
After the addition is complete, heat the reaction mixture to reflux (typically 80-90°C) and maintain for 4-8 hours.
-
Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to 0-5°C. The product will often precipitate out of the solution.
-
Filter the solid product and wash the filter cake with cold solvent (ethanol or isopropanol) to remove excess hydrazine.
-
The crude product can be further purified by recrystallization.
-
-
Purification (Recrystallization):
-
Dissolve the crude this compound in a minimal amount of a hot suitable solvent (e.g., ethanol, methanol, or a mixture with water).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
| Parameter | Specification |
| Starting Material | 1-Chloroisoquinoline (purity >98%) |
| Key Reagent | Hydrazine Hydrate (64-85%) |
| Reaction Temperature | Reflux (80-90°C) |
| Typical Yield | 80-90% |
| Purity (post-purification) | >99% (by HPLC) |
Table 2: Critical parameters for the synthesis of this compound.
Safety, Handling, and Waste Management
4.1. Hydrazine Hydrate: A High-Hazard Reagent
Hydrazine and its hydrates are toxic, corrosive, and potentially explosive.[12][13][14][15][16] Strict adherence to safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves (butyl rubber is recommended), safety goggles, a face shield, and a lab coat or chemical-resistant apron.[13]
-
Ventilation: All operations involving hydrazine hydrate must be conducted in a well-ventilated fume hood or a closed system.[14]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors.[13] Hydrazine is a suspected carcinogen.
-
Incompatible Materials: Keep hydrazine away from oxidizing agents, acids, and metal oxides, as these can cause violent reactions or decomposition.[13]
-
Spill Management: Have a spill kit readily available. Small spills can be absorbed with inert material. Large spills may require neutralization with a dilute solution of calcium or sodium hypochlorite.
4.2. Process Safety Considerations
-
Exotherm Control: Both the chlorination and hydrazinolysis steps can be exothermic. Ensure adequate cooling capacity and controlled addition of reagents, especially during scale-up.
-
Quenching: The quenching of POCl₃ is extremely hazardous. This should be done slowly, with efficient stirring and cooling, and by trained personnel.
-
Waste Disposal: All waste containing hydrazine must be treated as hazardous. Aqueous waste can be treated with an oxidizing agent like sodium hypochlorite to decompose the hydrazine before disposal. Follow all local and national regulations for hazardous waste disposal.
Analytical and In-Process Controls
Robust analytical methods are essential for ensuring process consistency and final product quality.[17]
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress at the bench.
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative analysis of reaction progress, purity assessment of intermediates and the final product, and for identifying and quantifying impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and key intermediates.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
In-Process Controls (IPCs): Regular sampling and analysis (e.g., by HPLC) during the reaction are crucial to determine the reaction endpoint, preventing the formation of byproducts due to over-reaction and ensuring batch-to-batch consistency.
Conclusion
The scale-up synthesis of this compound derivatives is a feasible and valuable process for the pharmaceutical industry. By understanding the underlying chemistry, implementing robust process controls, and adhering to strict safety protocols, researchers and drug development professionals can successfully produce this key building block in the quantities required for further research and development. The protocols and guidelines presented in this document provide a solid foundation for achieving this goal.
References
- 1. Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. govtpgcdatia.ac.in [govtpgcdatia.ac.in]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. Radical-nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. arxada.com [arxada.com]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- 17. pharmtech.com [pharmtech.com]
Application Notes & Protocols: 1-Hydrazinylisoquinoline as a Versatile Building Block in Drug Discovery
Abstract
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 1-hydrazinylisoquinoline as a versatile and powerful building block. We will explore its synthesis, key chemical transformations, and its application in the design and discovery of novel therapeutic agents, with a focus on anticancer compounds and kinase inhibitors. Detailed, field-tested protocols for its synthesis and derivatization are provided to enable its seamless integration into drug discovery workflows.
The Strategic Value of the this compound Scaffold
The power of this compound in drug design stems from the combination of two key structural motifs: the isoquinoline core and the reactive hydrazinyl group.
-
The Isoquinoline Core: This bicyclic aromatic system provides a rigid, planar scaffold that is ideal for orienting substituents in three-dimensional space. Its aromatic nature allows for critical π-stacking and hydrophobic interactions with biological targets. The nitrogen atom at position 2 can also act as a hydrogen bond acceptor or be protonated, influencing solubility and receptor engagement. The isoquinoline framework is found in a multitude of pharmacologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[2][3]
-
The 1-Hydrazinyl Moiety (-NHNH₂): Positioned at the electrophilic C1 position, the hydrazinyl group is a potent nucleophile and a rich source of synthetic handles. Its true value lies in its pharmacophoric features: it possesses two hydrogen bond donors (the two N-H protons) and a hydrogen bond acceptor (the terminal nitrogen's lone pair). This arrangement is particularly adept at forming strong, directional interactions with key amino acid residues in enzyme active sites, such as the hinge region of protein kinases.[4][5]
This unique combination makes this compound an exemplary starting point for generating libraries of diverse compounds with high potential for biological activity.
Pharmacophoric Features of this compound
The key to rational drug design is understanding how a molecule interacts with its target. The this compound scaffold offers a distinct set of features that can be exploited for potent and selective binding.
Caption: Pharmacophoric map of this compound.
Synthesis and Reactivity
The utility of a building block is defined by its accessibility and its chemical versatility. This compound excels in both regards.
Synthesis Pathway
The most common and reliable route to this compound begins with the commercially available isoquinoline. The synthesis involves a two-step process: activation of the C1 position followed by nucleophilic substitution.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationship studies of isoquinolinone type anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Condensation of aromatic aldehydes with alpha-picoline methiodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinase inhibitors and the case for CH...O hydrogen bonds in protein-ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Hydrazinylisoquinoline
Welcome to the technical support guide for the synthesis of 1-hydrazinylisoquinoline. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and enhance your reaction yields and product purity.
Core Principles: Understanding the Reaction Mechanism
The synthesis of this compound from 1-chloroisoquinoline and hydrazine hydrate is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.[1] Understanding this mechanism is fundamental to troubleshooting.
The reaction proceeds via a two-step addition-elimination sequence:
-
Nucleophilic Attack: The highly nucleophilic hydrazine attacks the electron-deficient C1 position of the isoquinoline ring. The nitrogen atom within the isoquinoline ring acts as an activating group, withdrawing electron density and making the C1 position susceptible to attack.[2][3] This forms a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[3]
-
Elimination & Aromatization: The aromaticity is restored by the elimination of the chloride leaving group, yielding the final product, this compound.
The rate-determining step is typically the initial nucleophilic attack. Therefore, factors that stabilize the Meisenheimer complex or increase the nucleophilicity of the attacking species will accelerate the reaction.[3][4]
Caption: General mechanism for the SNAr synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Q1: I am getting a very low yield or no desired product. What are the most common causes and how can I address them?
A1: Low yield is the most frequent challenge and typically points to issues with reagents, reaction conditions, or workup. A systematic approach is best.
-
Reagent Quality:
-
1-Chloroisoquinoline (Starting Material): The purity of your starting material is critical. 1-Chloroisoquinoline can be unstable and may degrade over time, especially if exposed to moisture.[5] Consider purifying it by recrystallization or distillation if its purity is questionable.
-
Hydrazine Hydrate: Use a significant excess of hydrazine hydrate.[6] This serves two purposes: it acts as the nucleophile and as a base to neutralize the HCl generated during the reaction. A common ratio is 5-10 equivalents.[6][7] Hydrazine is a strong reducing agent and can be sensitive to air and metal contaminants; always use fresh, high-quality reagent.[8]
-
-
Reaction Conditions:
-
Solvent: Ethanol is the most commonly cited solvent and generally provides good results.[7][9] It effectively dissolves the starting material and is compatible with the reaction conditions.
-
Temperature: The reaction typically requires heating (reflux) to proceed at a reasonable rate.[9][10] A temperature range of 60-80°C is a good starting point.[5][6] Insufficient heat will result in a sluggish or incomplete reaction.
-
Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). Reactions are often complete within 2-12 hours.[10][11] Prolonged heating can sometimes lead to side product formation.
-
-
Workup Procedure:
Q2: My reaction has gone to completion according to TLC, but my isolated yield is still poor. Where could I be losing my product?
A2: Product loss often occurs during the workup and purification steps.
-
Precipitation/Crystallization: The product's solubility in the reaction solvent (e.g., ethanol) increases with temperature. Ensure you are cooling the mixture sufficiently (e.g., in an ice bath) to maximize precipitation.[7] Washing the filtered solid with a minimal amount of cold ethanol is crucial to remove soluble impurities without redissolving a significant amount of your product.
-
Aqueous Workup: If an aqueous workup is performed, be mindful of the product's potential solubility in water, especially under acidic conditions where it can form a soluble salt. It's generally preferable to isolate the crude product by direct precipitation from the reaction solvent.
-
Mechanical Losses: Ensure complete transfer of solids during filtration and handling.
Issue 2: Side Product Formation & Purity
Q3: My final product is a persistent yellow color and the melting point is broad. What are the likely impurities?
A3: The most common impurity is unreacted 1-chloroisoquinoline. Another possibility is the formation of colored byproducts from the degradation of hydrazine or the product itself, especially with prolonged heating or exposure to air.[11]
-
Minimizing Impurities:
-
Ensure the reaction goes to completion by monitoring with TLC.
-
Use an appropriate excess of hydrazine hydrate to drive the reaction forward.
-
Avoid unnecessarily long reaction times or excessive temperatures.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
Q4: How can I effectively purify crude this compound?
A4: Recrystallization is the most effective method for purifying the final product.
-
Solvent Selection: Ethanol is a good first choice for recrystallization.[5] The goal is to find a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot.
-
Procedure: Dissolve the crude solid in a minimum amount of boiling ethanol. If colored impurities are present that do not dissolve, perform a hot filtration to remove them. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to induce crystallization. Collect the purified crystals by filtration and wash with a small amount of cold ethanol.
| Purification Method | Pros | Cons |
| Recrystallization | Excellent for removing small amounts of impurities; yields high-purity crystalline solid. | Can lead to yield loss; requires careful solvent selection. |
| Column Chromatography | Can separate complex mixtures. | More time-consuming and expensive (solvents, silica); may not be necessary if impurities are minimal. |
Issue 3: Reaction Monitoring & Safety
Q5: What are the key safety precautions when working with hydrazine hydrate?
A5: Hydrazine and its hydrate are toxic, corrosive, and potentially carcinogenic.[6] Anhydrous hydrazine is also potentially explosive.[6]
-
ALWAYS handle hydrazine hydrate in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Avoid contact with metals, as they can catalyze its decomposition.[6]
-
Have a proper quenching and waste disposal plan in place before starting the experiment.
Optimized Experimental Protocol
This protocol is a synthesis of best practices derived from established procedures.[5][7][9]
Materials:
-
1-chloroisoquinoline (1.0 eq)
-
Hydrazine hydrate (~80% solution, 8.0 eq)
-
Ethanol (99.5%)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-chloroisoquinoline (1.0 eq).
-
Add ethanol (approx. 20 mL per gram of 1-chloroisoquinoline). Stir until the solid is fully dissolved.
-
Carefully add hydrazine hydrate (8.0 eq) to the solution. The addition may be mildly exothermic.[6]
-
Heat the reaction mixture to reflux (internal temperature of ~75-80°C) using a heating mantle.
-
Monitor the reaction's progress using TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete in 2-4 hours.
-
Once the starting material is consumed, remove the heat source and allow the mixture to cool to room temperature.
-
Further cool the flask in an ice bath for 30-60 minutes to maximize the precipitation of the product.
-
Collect the precipitated yellow solid by vacuum filtration, washing the solid with a small amount of cold ethanol.
-
Dry the solid under vacuum to obtain crude this compound.
-
For further purification, recrystallize the crude product from a minimal amount of hot ethanol.
Troubleshooting Workflow
If you encounter issues, follow this logical workflow to diagnose the problem.
Caption: A decision tree for troubleshooting the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Process For Preparation Of Hydralazine Hydrochloride. [quickcompany.in]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google Patents [patents.google.com]
- 8. Hydrazine [organic-chemistry.org]
- 9. 1-Hydrazinoisoquinoline|lookchem [lookchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reactions with 1-Hydrazinylisoquinoline
This guide is designed for researchers, scientists, and drug development professionals working with 1-hydrazinylisoquinoline. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding common side products and reaction challenges. The information herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.
Introduction
This compound is a valuable heterocyclic building block, frequently employed in the synthesis of aza-heterocycles with diverse pharmacological activities, such as pyrazoles, triazoles, and indoles. Despite its utility, reactions involving this substrate can be prone to the formation of undesired side products, leading to purification challenges and reduced yields. This guide aims to elucidate the origins of these common side products and provide actionable strategies to mitigate their formation.
Part 1: Troubleshooting Guide - Common Side Products & Solutions
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am attempting a pyrazole synthesis with this compound and an unsymmetrical β-diketone, but I'm observing a mixture of two isomeric products. How can I control the regioselectivity?
Root Cause Analysis:
The reaction of a hydrazine with an unsymmetrical β-diketone can lead to two regioisomeric pyrazoles. The initial condensation can occur at either of the two carbonyl groups, which may have similar reactivity. The subsequent cyclization then traps the respective isomer. The isoquinoline moiety, being a bulky group, can influence the initial nucleophilic attack of the hydrazine, but electronic effects of the diketone's substituents also play a crucial role. A highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles can be achieved by carefully controlling the reaction conditions.[1]
Suggested Solutions:
-
Solvent and Temperature Optimization: The polarity of the solvent and the reaction temperature can significantly influence the regioselectivity. Experiment with a range of solvents, from polar protic (e.g., ethanol, acetic acid) to aprotic (e.g., toluene, DMF). Lowering the reaction temperature may favor the thermodynamically more stable product.
-
Catalyst Selection: The use of an acid or base catalyst can alter the reaction pathway. For instance, acid catalysis can protonate one of the carbonyls, making it more electrophilic. A systematic screen of catalysts (e.g., p-toluenesulfonic acid, acetic acid, piperidine) is recommended.
-
Stepwise Procedure: Consider a two-step approach. First, form the hydrazone intermediate under mild conditions. Isolate and purify the major hydrazone isomer if possible. Then, subject the purified hydrazone to cyclization conditions.
Q2: My reaction of this compound with a β-ketoester to form a pyrazolone is giving me a significant amount of a byproduct that appears to be a pyridazinone derivative. What is happening?
Root Cause Analysis:
When reacting this compound with a β-ketoester, the intended reaction is the condensation of the hydrazine with the ketone carbonyl, followed by cyclization with the ester group to form the pyrazolone. However, a competing reaction can occur where both the ketone and the ester functionalities of the β-ketoester react, especially if excess hydrazine is used or under harsh reaction conditions. This can lead to the formation of a fused pyrazolo[3,4-d]pyridazinone system.[2]
Suggested Solutions:
-
Control Stoichiometry: Use a strict 1:1 stoichiometry of this compound to the β-ketoester. Adding the hydrazine dropwise to the ketoester solution can help prevent localized excess.
-
Reaction Conditions: Conduct the reaction at the lowest effective temperature. High temperatures can promote the less favorable, but often irreversible, side reactions.
-
Choice of Base: If a base is used to facilitate the cyclization, a milder, non-nucleophilic base like triethylamine or diisopropylethylamine is preferable to stronger bases like sodium ethoxide, which can promote side reactions with the ester.
Q3: I am finding isoquinoline as a significant impurity in my reaction mixture. What is the source of this byproduct?
Root Cause Analysis:
The presence of isoquinoline as a byproduct suggests the cleavage of the C-N bond of the hydrazine moiety. This can occur through several pathways:
-
Hydrolytic Degradation: this compound can be susceptible to hydrolysis, especially under acidic or basic conditions in the presence of water. This can lead to the formation of 1-hydroxyisoquinoline, which can then tautomerize and subsequently decompose to isoquinoline. Studies on similar hydrazine-containing heterocycles have shown that they are most stable at a specific pH range, and deviation from this can lead to degradation.[3]
-
Oxidative Degradation: Arylhydrazines can be sensitive to air oxidation, which can lead to the formation of radical species and subsequent decomposition. The presence of trace metals can catalyze this process.
-
Thermal Decomposition: At elevated temperatures, this compound may undergo thermal decomposition, leading to the cleavage of the hydrazine group.
Suggested Solutions:
-
Control pH: If your reaction is run in acidic or basic conditions, consider buffering the solution to a pH where this compound is more stable. For instance, hydralazine, a related compound, shows maximum stability around pH 3.5.
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen, especially if the reaction requires elevated temperatures.
-
Purification of Starting Material: Ensure your starting this compound is pure and free from any residual acids or bases from its synthesis.
-
Temperature Control: Avoid unnecessarily high reaction temperatures.
Part 2: Frequently Asked Questions (FAQs)
Q: What are the best practices for storing this compound and its hydrochloride salt?
A: this compound should be stored in a cool, dark, and dry place under an inert atmosphere to prevent oxidative and hydrolytic degradation. The hydrochloride salt is generally more stable and less susceptible to air oxidation. However, hydrochloride salts of some heterocyclic compounds have been shown to be unstable in air over time.[2] Therefore, it is recommended to store both the free base and the salt in well-sealed containers, away from moisture and light.
Q: I am performing a Fischer indole synthesis with this compound and a ketone. The reaction is not proceeding to completion, and I observe several unidentifiable byproducts. What could be the issue?
A: The Fischer indole synthesis can be sensitive to the electronic nature of the hydrazine. The isoquinoline ring system can influence the reactivity. A common failure mode is the cleavage of the N-N bond of the hydrazine, which competes with the desired[4][4]-sigmatropic rearrangement. This is particularly prevalent with electron-rich hydrazines. The byproducts you are observing could be the result of this cleavage. To favor the desired reaction, you can try using a milder Lewis acid catalyst (e.g., ZnCl₂) instead of strong Brønsted acids and optimizing the reaction temperature.
Q: Are there any known incompatible reagents with this compound?
A: Strong oxidizing agents should be avoided as they can lead to the rapid decomposition of the hydrazine moiety. Strong acids and bases can also promote hydrolysis, as discussed earlier. Reactions with aldehydes and ketones are generally facile, but care should be taken with highly reactive carbonyl compounds, as these reactions can be highly exothermic.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Minimizing Regioisomers in Pyrazole Synthesis
-
Reaction Setup: To a solution of the unsymmetrical β-diketone (1.0 equiv) in anhydrous ethanol (0.2 M) at 0 °C under an argon atmosphere, add a solution of this compound (1.0 equiv) in anhydrous ethanol dropwise over 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature. Monitor the formation of the hydrazone intermediate by TLC or LC-MS.
-
Cyclization: Once the hydrazone formation is complete, add a catalytic amount of glacial acetic acid (0.1 equiv) and reflux the mixture. Monitor the cyclization to the pyrazole by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the regioisomers.
Protocol 2: Purification of this compound
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Decolorization: Add a small amount of activated charcoal and heat the mixture at reflux for 15 minutes.
-
Filtration: Filter the hot solution through a pad of celite to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in a refrigerator at 4 °C to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Part 4: Data Summary
| Issue | Common Side Product(s) | Key Contributing Factors | Recommended Mitigation Strategies |
| Pyrazole Synthesis | Regioisomeric pyrazoles | Use of unsymmetrical β-diketones | Optimize solvent, temperature, and catalyst; stepwise synthesis |
| Pyrazolone Synthesis | Pyridazinone derivatives | Excess hydrazine, high temperature | Strict stoichiometry, lower reaction temperature, mild base |
| General Reactions | Isoquinoline | Hydrolysis, oxidation, thermal stress | Control pH, use inert atmosphere, moderate temperature |
| Fischer Indole Synthesis | N-N bond cleavage products | Strong acidic conditions | Use milder Lewis acid catalysts, optimize temperature |
References
Technical Support Center: Optimization of 1-Hydrazinylisoquinoline Condensations
Welcome to the technical support center for optimizing 1-hydrazinylisoquinoline condensations. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical reaction to synthesize hydrazone intermediates, key building blocks for a diverse range of nitrogen-containing heterocyclic compounds. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Introduction: The Chemistry and Importance
The condensation of this compound with aldehydes or ketones is a cornerstone reaction for generating 1-isoquinolylhydrazones. This reaction is a specific type of condensation reaction where two molecules combine to form a larger one, typically with the loss of a small molecule like water.[1] The resulting hydrazone scaffold is of significant interest in medicinal chemistry due to its prevalence in compounds with diverse biological activities.
The core transformation involves the nucleophilic attack of the terminal nitrogen of the hydrazine group onto the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by a dehydration step to yield the final C=N double bond of the hydrazone. While seemingly straightforward, the reaction's success is highly sensitive to a variety of parameters, and achieving high yield and purity requires careful optimization.
Caption: General mechanism of 1-isoquinolylhydrazone formation.
Troubleshooting Guide
This section addresses the most common issues encountered during this compound condensations in a practical question-and-answer format.
Q1: My reaction has a very low yield or isn't working at all. What are the primary causes and how do I fix it?
This is the most frequent challenge, often stemming from several potential root causes. A systematic approach is key.
A: Low Reactivity
-
The "Why": The reaction relies on the carbonyl carbon being sufficiently electrophilic to be attacked by the weakly nucleophilic hydrazine. Sterically hindered ketones or electron-rich aldehydes can be particularly sluggish.
-
The Fix - Catalysis: Introduce a catalytic amount of a weak acid. The acid protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and accelerating the initial nucleophilic attack. Be cautious, as too much strong acid will protonate the hydrazine, rendering it non-nucleophilic.
-
Protocol: Add 0.1-0.2 equivalents of glacial acetic acid to your reaction mixture. For more stubborn substrates, a stronger acid like p-toluenesulfonic acid (p-TsOH) can be used, but start with a very small amount (0.01-0.05 eq).
-
A: Unfavorable Equilibrium
-
The "Why": Hydrazone formation is a reversible equilibrium reaction. The presence of the water byproduct can drive the reaction backward via hydrolysis, limiting the final yield.[1]
-
The Fix - Water Removal: Actively removing water from the reaction mixture is one of the most effective ways to drive the equilibrium towards the product.
-
Protocol 1 (Azeotropic Removal): If using a solvent that forms an azeotrope with water (e.g., toluene, benzene), set up the reaction with a Dean-Stark apparatus. The water is collected in the side arm as it forms, physically removing it from the reacting system.
-
Protocol 2 (Dehydrating Agents): Add a chemical drying agent like anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves (3Å or 4Å) to the reaction flask. This is a simpler setup, especially for smaller-scale reactions.
-
A: Poor Solubility
-
The "Why": If either the this compound or the carbonyl partner has poor solubility in the chosen solvent at the reaction temperature, the reaction rate will be severely limited.
-
The Fix - Solvent Screening: The reaction may require a different solvent system. Alcohols like ethanol are a good starting point, but if solubility is an issue, consider more polar, higher-boiling aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which may require higher reaction temperatures.[2][3]
Caption: A systematic workflow for troubleshooting low-yield reactions.
Q2: My reaction is messy, with multiple side products. How can I improve the selectivity?
A: Oxidation of Hydrazine
-
The "Why": Hydrazines can be susceptible to oxidation, especially at elevated temperatures in the presence of air. This can lead to decomposition and the formation of colored impurities.
-
The Fix - Inert Atmosphere: Running the reaction under an inert atmosphere can significantly reduce oxidative side products.
-
Protocol: Before adding reagents, purge the reaction flask with a gentle stream of nitrogen or argon for 5-10 minutes. Maintain a positive pressure of the inert gas throughout the reaction (e.g., using a balloon). This is particularly important when using high-boiling solvents like DMF or toluene at reflux.[4]
-
A: Azine Formation
-
The "Why": This is a classic side reaction where one molecule of hydrazine reacts with two molecules of the aldehyde/ketone, forming an R₂C=N-N=CR₂ species. This is more common with unhindered aldehydes.
-
The Fix - Stoichiometry Control: Use a slight excess of the this compound (e.g., 1.1-1.2 equivalents) relative to the carbonyl compound. This ensures the carbonyl is consumed before it has a chance to react a second time. Alternatively, adding the carbonyl compound slowly via an addition funnel to a solution of the hydrazine can also suppress this side reaction.
Q3: My product is difficult to purify. What are the best practices?
A: Recrystallization
-
The "Why": Hydrazones are often crystalline solids, making recrystallization the purification method of choice. The key is finding a suitable solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble.
-
The Fix - Solvent Screening:
-
Protocol: Test small aliquots of your crude product in various solvents. Good starting points include ethanol, isopropanol, ethyl acetate, or mixtures like ethyl acetate/hexanes. Heat the mixture to dissolve the solid, then allow it to cool slowly to room temperature, followed by cooling in an ice bath. If crystals form, you have a viable system.
-
A: Column Chromatography
-
The "Why": If recrystallization fails or if the product is an oil, column chromatography is necessary. However, hydrazones can be sensitive to the acidic nature of standard silica gel, potentially causing hydrolysis back to the starting materials.
-
The Fix - Neutralize the Stationary Phase:
-
Protocol: Before loading your sample, flush the silica gel column with your chosen eluent containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% by volume). This deactivates the acidic sites on the silica, protecting your product during purification.
-
Frequently Asked Questions (FAQs)
Q: What is the best general-purpose solvent for these condensations?
A: Ethanol is often the best starting point. It's a polar protic solvent that typically dissolves both reactants well, is inexpensive, and has a convenient boiling point (78 °C) for reactions that require gentle heating. However, for reactions requiring azeotropic water removal, toluene is the standard choice.[3][5]
| Solvent | Boiling Point (°C) | Key Characteristics & Use Case |
| Ethanol | 78 | Default Choice. Good general solubility for many substrates. Reaction can be run from RT to reflux. |
| Methanol | 65 | Similar to ethanol, but lower boiling point. Useful for very reactive aldehydes at reflux. |
| Toluene | 111 | Water Removal. Use with a Dean-Stark trap for driving equilibrium. Good for less reactive substrates. |
| Acetonitrile | 82 | A polar aprotic solvent. Can be effective when alcohols lead to side reactions.[3] |
| DMF / DMSO | 153 / 189 | High-boiling polar aprotic solvents. Reserved for very unreactive or poorly soluble substrates. |
Q: Do I always need a catalyst?
A: Not always, but it is highly recommended. Electron-poor or unhindered aldehydes can sometimes react spontaneously upon mixing with this compound, especially with gentle heating. However, for nearly all ketones and many aldehydes, a catalyst is necessary to achieve a reasonable reaction rate. Acetic acid is the most common and effective choice due to its ideal pKa, which is sufficient to activate the carbonyl without deactivating the hydrazine.
| Catalyst | Typical Loading (mol%) | Notes |
| Acetic Acid | 10 - 20% | Recommended Standard. Provides optimal activation without deactivating the nucleophile. |
| p-TsOH | 1 - 5% | For very unreactive carbonyls. Use sparingly as it is a strong acid. |
| None | 0% | Only for highly activated, electron-poor aldehydes. |
Q: What is a standard experimental protocol to start with?
A: Here is a robust, general-purpose procedure that serves as an excellent starting point for optimization.
Experimental Protocol: General Synthesis of a 1-Isoquinolylhydrazone
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Dissolution: Add ethanol as the solvent (enough to make an ~0.2 M solution). Stir the mixture at room temperature until the solid is fully dissolved.
-
Reagent Addition: Add the aldehyde or ketone (1.0 eq) to the solution, followed by glacial acetic acid (0.2 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Often, the product will crystallize directly from the reaction mixture. If it does, collect the solid by vacuum filtration and wash the filter cake with a small amount of cold ethanol.
-
Isolation: If the product does not crystallize, concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting crude solid or oil can then be purified.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient, potentially with 0.5% triethylamine added to the eluent).
References
preventing the formation of azine byproducts with 1-hydrazinylisoquinoline
A Guide to Preventing Azine Byproduct Formation in Hydrazone Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-hydrazinylisoquinoline. This guide is designed to provide in-depth, practical solutions to a common challenge in hydrazone synthesis: the formation of unwanted azine byproducts. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs): Understanding the Problem
Q1: I'm trying to synthesize a hydrazone using this compound and an aldehyde/ketone, but I'm getting a significant, less polar impurity. What is it?
You are likely observing the formation of a symmetrical azine byproduct. This occurs when the initially formed hydrazone product reacts with a second molecule of your carbonyl compound (aldehyde or ketone).[1][2] This side reaction is a common issue in hydrazone synthesis, particularly if the reaction conditions are not carefully controlled.[3]
Q2: What is the chemical mechanism behind azine formation?
Azine formation is a two-step process. The first step is the desired reaction: the nucleophilic attack of this compound on the carbonyl compound to form a hydrazone intermediate. The problem arises in the second step. The hydrazone product itself can still be nucleophilic and can react with a second equivalent of the carbonyl compound still present in the reaction mixture.[4] Some evidence suggests the formed hydrazone can be even more reactive than the starting hydrazine, making this second reaction kinetically favorable under certain conditions.[5]
Here is a diagram illustrating the desired pathway versus the side reaction:
Caption: Reaction pathways for hydrazone vs. azine formation.
Q3: Why is controlling the pH so critical for this reaction?
The formation of hydrazones is subject to general acid catalysis.[6] A mildly acidic environment (pH 4-6) is optimal because the acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the hydrazine.[1][2]
However, if the pH is too low (strongly acidic), the hydrazine's lone pair of electrons will be protonated. This converts the hydrazine into its non-nucleophilic hydrazinium salt, effectively stopping the reaction.[6] Conversely, strongly basic conditions are generally not catalytic for this reaction. Therefore, maintaining a slightly acidic pH strikes the perfect balance for maximizing the rate of the desired hydrazone formation.[6]
Troubleshooting and Optimization Guide
This section addresses specific experimental issues and provides actionable solutions grounded in chemical principles.
Issue 1: My TLC/LC-MS analysis shows a large spot corresponding to the azine byproduct.
This is the most common manifestation of the problem. It indicates that the concentration and/or reactivity of the carbonyl compound is too high relative to the hydrazine.
Troubleshooting Steps & Causality:
-
Adjust Stoichiometry:
-
Solution: Use a slight excess of the this compound (e.g., 1.1 to 1.2 equivalents).[1]
-
Causality: By ensuring the hydrazine is the reagent in excess, you maximize the probability that a carbonyl molecule will encounter and react with the starting hydrazine rather than the hydrazone product, thus suppressing the second step of azine formation.
-
-
Control the Rate of Addition:
-
Solution: Instead of mixing the reagents all at once, add the carbonyl compound dropwise to a stirred solution of the this compound over a period of 15-30 minutes.[1][5] This is arguably the most critical parameter.
-
Causality: This technique, often used in "high dilution" conditions, keeps the instantaneous concentration of the electrophilic carbonyl compound low.[5] This kinetically disfavors the second-order reaction (hydrazone + carbonyl) that leads to the azine byproduct.
-
-
Optimize Reaction Temperature:
-
Solution: Run the reaction at room temperature or even cooled in an ice bath (0-5 °C). Avoid excessive heating unless necessary for particularly unreactive starting materials.
-
Causality: Higher temperatures increase the rate of all reactions, including the undesired azine formation. By keeping the temperature moderate, you can often achieve sufficient rates for the desired reaction while minimizing the competing pathway.
-
Summary of Recommended Starting Conditions:
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 1.1 - 1.2 eq. of this compound | Ensures carbonyl is the limiting reagent, minimizing reaction with the hydrazone product.[1] |
| Addition Method | Slow, dropwise addition of carbonyl to hydrazine | Keeps instantaneous carbonyl concentration low, kinetically suppressing azine formation.[5] |
| pH | Slightly acidic (pH 4-6) | Catalyzes the desired reaction without deactivating the hydrazine nucleophile.[2][6] |
| Temperature | Room Temperature (or 0 °C) | Provides sufficient energy for hydrazone formation while minimizing side reactions.[7] |
Issue 2: The reaction is very slow, and I'm still seeing unreacted starting material after several hours.
This can happen with sterically hindered or electronically deactivated carbonyl compounds.
Troubleshooting Steps & Causality:
-
Introduce a Mild Acid Catalyst:
-
Solution: Add a catalytic amount (e.g., a few drops) of glacial acetic acid to the reaction mixture.[1][8]
-
Causality: As discussed, mild acid catalyzes the reaction by activating the carbonyl group.[6] This is often enough to accelerate sluggish reactions to completion without significantly promoting the azine side reaction, especially if proper stoichiometry and addition order are maintained. Recently developed organocatalysts, such as anthranilic acids, have also been shown to be highly effective.[9][10]
-
-
Consider Solvent Choice:
-
Solution: Ensure your reagents are fully dissolved. Protic solvents like ethanol or methanol are common and effective.[8]
-
Causality: Poor solubility can dramatically slow down a reaction. If starting materials are not fully in solution, the reaction rate will be limited by the dissolution rate, not the intrinsic chemical kinetics.
-
Issue 3: I've already produced a mixture. How can I purify my desired hydrazone away from the azine?
If azine formation is unavoidable, effective purification is key.
Troubleshooting Steps & Causality:
-
Column Chromatography:
-
Solution: This is the most common method. Azines are typically less polar than the corresponding hydrazones due to the absence of the N-H bond. Use a gradient elution on silica gel, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing polarity.
-
Expert Tip: Hydrazones can sometimes be sensitive to acidic silica gel, leading to degradation on the column.[11] If you observe streaking or product loss, consider pre-treating the silica by slurrying it with a solvent containing 1% triethylamine, or use a different stationary phase like basic alumina.[11][12]
-
-
Recrystallization:
-
Solution: This can be a highly effective method for obtaining pure crystalline material.[2]
-
Expert Tip: Finding the right solvent system is crucial. Good single solvents are those in which your hydrazone is soluble when hot but sparingly soluble when cold (e.g., ethanol, methanol, acetonitrile).[2] If a single solvent doesn't work, try a binary system like ethyl acetate/hexane or dichloromethane/hexane.[12] Dissolve the crude mixture in the minimum amount of the more polar solvent while hot, then slowly add the less polar "anti-solvent" until turbidity appears. Cool slowly to promote crystal growth.
-
Validated Experimental Protocols
Protocol 1: Optimized Synthesis of a 1-Isoquinolylhydrazone
This protocol incorporates the best practices discussed above to minimize azine formation from the outset.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.1 eq.) in ethanol (approx. 0.1 M concentration).
-
Catalyst Addition (Optional): Add 2-3 drops of glacial acetic acid to the stirred hydrazine solution.
-
Substrate Addition: Dissolve the aldehyde or ketone (1.0 eq.) in a minimal amount of ethanol in a separate dropping funnel.
-
Controlled Reaction: Add the carbonyl solution dropwise to the stirred hydrazine solution at room temperature over 15-30 minutes.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-3 hours.
-
Workup: Once the reaction is complete, the product may precipitate. If so, collect it by vacuum filtration and wash with cold ethanol. If it remains in solution, reduce the solvent volume under reduced pressure and purify the crude product by column chromatography or recrystallization.
Caption: Workflow for optimized hydrazone synthesis.
Protocol 2: Analytical Detection of Azine Impurities
-
Thin-Layer Chromatography (TLC):
-
Spot the crude reaction mixture on a silica gel plate.
-
Elute with a mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1).
-
The azine byproduct, being more symmetric and lacking an N-H bond, will typically be less polar and have a higher Rf value than the desired hydrazone. The starting this compound is quite polar and will have a low Rf.
-
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Hydrazone: Look for a characteristic signal for the N-H proton and the imine proton (-CH=N-).[2]
-
Azine: The N-H signal will be absent. The molecule is symmetrical, which may lead to fewer and sharper signals compared to the hydrazone.
-
-
Mass Spectrometry (MS):
-
This technique will clearly distinguish the two products by their molecular weight.[2] The azine will have a molecular weight corresponding to two carbonyl units minus two water molecules, condensed with the hydrazine linker.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Importance of ortho Proton Donors in Catalysis of Hydrazone Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
dealing with poor solubility of 1-hydrazinylisoquinoline in organic solvents
Welcome to the technical support center for 1-hydrazinylisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the poor solubility of this compound in organic solvents. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in scientific principles and field-proven insights.
Introduction to the Challenge
This compound is a heterocyclic compound with significant potential in medicinal chemistry and materials science.[1][2][3][4][5] However, its utility is often hampered by its limited solubility in many common organic solvents. This guide provides a systematic approach to understanding and overcoming these solubility issues, enabling you to proceed with your research and development effectively.
Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of this compound that might explain its poor solubility?
A1: Understanding the inherent properties of this compound is the first step in troubleshooting its solubility. Based on predictive models, the following parameters are noteworthy:
-
Predicted pKa: 7.57 ± 0.20[6]
-
Predicted XLogP3: 1.8[6]
-
Hydrogen Bond Donor Count: 2[6]
-
Hydrogen Bond Acceptor Count: 3[6]
The presence of both hydrogen bond donors (the hydrazine group) and acceptors (the nitrogen atoms in the isoquinoline ring and the hydrazine group) suggests that the molecule can form strong intermolecular hydrogen bonds with itself. These strong interactions in the solid state (crystal lattice) can make it difficult for solvent molecules to surround and solvate individual molecules of this compound, leading to poor solubility. The predicted pKa indicates that it is a weak base.
Q2: In which common organic solvents is this compound likely to be soluble or insoluble?
A2: While specific experimental data for this compound is not widely published, we can make some educated predictions based on the solubility of its parent molecule, isoquinoline, and the influence of the hydrazinyl group. Isoquinoline, the parent heterocycle, is generally soluble in a range of organic solvents like ethanol, ether, and chloroform but has low solubility in water.[7][8][9] However, the addition of the polar hydrazinyl group can alter this profile, potentially increasing its affinity for more polar solvents while its heterocyclic nature retains some solubility in less polar ones.
Some isoquinoline derivatives are known to have poor solubility in both aqueous and organic solvents.[10] Therefore, you may encounter solubility issues across a range of common laboratory solvents.
Troubleshooting Guide: Step-by-Step Protocols for Solubility Enhancement
This section provides a series of troubleshooting steps and detailed protocols to address the poor solubility of this compound.
Problem 1: I need to dissolve this compound for a chemical reaction (e.g., acylation, condensation), but it's not dissolving in my chosen solvent.
Before resorting to more complex methods, it is crucial to perform a systematic solvent screening to identify the most suitable solvent or solvent system.
Protocol for Determining Qualitative Solubility:
-
Preparation: In separate small, clean, and dry test tubes or vials, place a small, accurately weighed amount of this compound (e.g., 1-2 mg).[11]
-
Solvent Addition: To each tube, add a measured volume (e.g., 0.1 mL) of a single solvent from the list below.
-
Observation: Agitate the mixture vigorously for 1-2 minutes at room temperature.[12] Observe if the solid dissolves completely, partially, or not at all.
-
Incremental Addition: If the solid does not dissolve, add another measured volume of the solvent and repeat the agitation. Continue this process up to a total volume of 1 mL.
-
Categorization: Classify the solubility as:
-
Soluble: Dissolves completely in a small volume of solvent.
-
Sparingly Soluble: Requires a larger volume of solvent to dissolve completely.
-
Insoluble: Does not dissolve even after the addition of the maximum volume of solvent.
-
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Examples | Rationale |
|---|---|---|
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN) | These solvents can disrupt hydrogen bonds and often dissolve a wide range of organic compounds. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | The hydroxyl group can interact with the hydrogen bond donors and acceptors of the solute. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate polarity, good for many organic reactions. |
| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | Can be effective for less polar compounds. |
| Aromatic | Toluene, Xylene | Generally less effective for polar compounds but should be tested. |
If this compound is sparingly soluble in a single solvent that is required for your reaction, a co-solvent system can be highly effective. Co-solvents work by reducing the polarity of the solvent system to better match that of the solute.[13][14][15]
Experimental Protocol for Co-Solvent Systems:
-
Primary Solvent Selection: Choose the primary solvent based on your reaction requirements (e.g., THF for a reaction with a strong base).
-
Co-Solvent Selection: Select a co-solvent in which this compound shows better solubility (e.g., DMF or DMSO from your initial screen).
-
Titration: To a suspension of your compound in the primary solvent, add the co-solvent dropwise with vigorous stirring until the solid dissolves.
-
Optimization: Note the approximate ratio of the two solvents required for dissolution. It is advisable to use the minimum amount of the co-solvent necessary.
Diagram 1: Workflow for Initial Solubility Testing
Caption: Decision workflow for initial solubility assessment.
Problem 2: My compound is still not soluble enough, or it precipitates during the reaction.
If basic solubility tests and co-solvents are insufficient, more advanced techniques may be necessary.
Given that this compound is a weak base (predicted pKa ≈ 7.57), its solubility can be significantly influenced by pH.[6] In acidic conditions, the hydrazine and/or the isoquinoline nitrogen can be protonated, forming a salt that is often more soluble in polar solvents.
When to Use: This method is particularly useful if your subsequent reaction can be performed under acidic conditions or if you can regenerate the free base in situ. Salt formation is a common and effective method for increasing the solubility of ionizable drugs.[2][16][17][18][19]
Protocol for Salt Formation:
-
Suspend this compound in a suitable polar solvent (e.g., methanol, ethanol, or water if the salt is expected to be water-soluble).
-
Add a stoichiometric amount (1.0 to 1.1 equivalents) of an acid (e.g., HCl in ether, methanesulfonic acid, or acetic acid) dropwise while stirring.
-
Observe for dissolution. Gentle warming may be required.
-
The resulting salt can be used directly in solution or isolated by solvent evaporation.
Table 2: Common Acids for Salt Formation
| Acid | Resulting Salt | Considerations |
|---|---|---|
| Hydrochloric Acid (HCl) | Hydrochloride | Common, often crystalline. |
| Methanesulfonic Acid (MsOH) | Mesylate | Can improve crystallinity and solubility. |
| Acetic Acid (AcOH) | Acetate | A weaker acid, may be suitable for pH-sensitive reactions. |
-
Sonication: The application of ultrasonic waves can aid in the dissolution of stubborn solids.[20][21] The high-frequency sound waves create micro-cavitations that can break down solid agglomerates and increase the interaction between the solute and the solvent.[22][23]
Protocol:
-
Prepare a suspension of this compound in your chosen solvent.
-
Place the vessel in an ultrasonic bath.
-
Sonicate for 5-15 minute intervals, monitoring for dissolution. Be mindful that prolonged sonication can generate heat.
-
-
Heating: For many compounds, solubility increases with temperature.
Protocol:
-
Gently heat the suspension of your compound while stirring.
-
Monitor the temperature to ensure it does not exceed the boiling point of the solvent or the decomposition temperature of your compound.
-
Once dissolved, be aware that the compound may precipitate upon cooling. This can be useful for recrystallization but problematic if a stable solution is needed at room temperature.
-
For compounds that are "dissolution rate-limited," reducing the particle size can significantly speed up the dissolving process.[24][25][26] This is because smaller particles have a larger surface area-to-volume ratio, which increases their interaction with the solvent.[27][28]
Methods for Laboratory Scale:
-
Grinding: Use a mortar and pestle to thoroughly grind the solid this compound into a fine powder before attempting to dissolve it.
-
Ball Milling: For larger quantities or more efficient particle size reduction, a laboratory ball mill can be used.
Diagram 2: Advanced Solubility Enhancement Workflow
References
- 1. N-Heterocycles in Drug Discovery: Trends, Applications, and AI Innovations - AiFChem [aifchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. jchr.org [jchr.org]
- 6. lookchem.com [lookchem.com]
- 7. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Isoquinoline - Wikipedia [en.wikipedia.org]
- 10. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. saltise.ca [saltise.ca]
- 13. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Co-solvent: Significance and symbolism [wisdomlib.org]
- 15. wisdomlib.org [wisdomlib.org]
- 16. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 21. hielscher.com [hielscher.com]
- 22. researchgate.net [researchgate.net]
- 23. Optimization of the sonication process for meloxicam nanocrystals preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. juniperpublishers.com [juniperpublishers.com]
- 25. ijcrt.org [ijcrt.org]
- 26. Understanding the Micronization of APIs - Excellence in Particle Size Reduction and Drying [jetmillmfg.com]
- 27. pharmtech.com [pharmtech.com]
- 28. onlinepharmacytech.info [onlinepharmacytech.info]
effect of pH on the reactivity of 1-hydrazinylisoquinoline
Welcome to the technical support guide for 1-hydrazinylisoquinoline. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical guidance on the critical role of pH in modulating the reactivity of this versatile reagent. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to optimize your experiments and troubleshoot challenges effectively.
Section 1: Frequently Asked Questions - The "Why" Behind the pH Effect
This section addresses the fundamental principles governing the pH-dependent reactivity of this compound in a direct question-and-answer format.
Q1: How does pH fundamentally alter the reactivity of this compound?
A: The reactivity of this compound is dictated by the nucleophilicity of its terminal hydrazine nitrogen (-NH2). This nucleophilicity is directly controlled by its protonation state, which exists in a pH-dependent equilibrium. The isoquinoline ring system has a predicted pKa of approximately 7.57 for the protonated hydrazine group[1].
-
At low pH (pH < 6): The hydrazine moiety is predominantly protonated (-NH2NH3+). This positive charge renders the terminal nitrogen electrophilic, not nucleophilic, effectively "turning off" its reactivity towards carbonyls.
-
At neutral to high pH (pH > 7): The hydrazine is primarily in its neutral, unprotonated form (-NHNH2). This form possesses a lone pair of electrons on the terminal nitrogen, making it a potent nucleophile ready to react.
This equilibrium is the single most important factor to consider in your experimental design.
Caption: pH-dependent equilibrium of this compound.
Q2: What is the accepted mechanism for hydrazone formation, and which step is pH-sensitive?
A: The reaction of a hydrazine with an aldehyde or ketone to form a hydrazone is a two-step condensation reaction. Both steps are significantly influenced by pH.
-
Nucleophilic Attack: The neutral hydrazine attacks the electrophilic carbonyl carbon to form a tetrahedral carbinolamine intermediate. This step requires the hydrazine to be in its unprotonated, nucleophilic form.
-
Dehydration: The carbinolamine intermediate eliminates a molecule of water to form the final C=N double bond of the hydrazone. This step is the rate-limiting step at neutral pH and is effectively catalyzed by acid[2][3].
The reaction, therefore, has a "Goldilocks" pH requirement. It must be acidic enough to catalyze the dehydration step but not so acidic that it quenches the nucleophilicity of the hydrazine for the initial attack.
Caption: Two-step mechanism of hydrazone formation.
Q3: What is the optimal pH range for reacting this compound with carbonyl compounds?
A: For most hydrazone and oxime formation reactions, the optimal pH is typically in the weakly acidic range of 4.5 to 6.0 [4]. Within this window:
-
There is a sufficient concentration of the neutral, nucleophilic hydrazine to initiate the reaction.
-
There is enough acid (H+) present to effectively catalyze the rate-limiting dehydration step.
While many biological applications aim for physiological pH (~7.4), the reaction rate is often significantly slower without specialized catalysts or highly reactive substrates[2][4]. For standard laboratory synthesis, starting with a buffered solution at pH 5.0 is a robust starting point.
Section 2: Experimental Design & Optimization
This section provides actionable protocols for researchers.
Protocol: Screening for Optimal pH in a Model Hydrazone Formation
This protocol outlines a method to determine the optimal pH for the reaction between this compound and a model aldehyde (e.g., 4-nitrobenzaldehyde, which has a convenient UV-Vis signature).
Materials:
-
This compound
-
4-nitrobenzaldehyde
-
Solvent (e.g., 10% DMF in water)
-
Buffer solutions (e.g., 0.1 M Acetate for pH 4.0, 5.0; 0.1 M Phosphate for pH 6.0, 7.0)
-
HPLC or UV-Vis Spectrophotometer
Methodology:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in your chosen solvent.
-
Prepare a 10 mM stock solution of 4-nitrobenzaldehyde in the same solvent.
-
-
Reaction Setup:
-
In separate vials, add 900 µL of each buffer solution (pH 4.0, 5.0, 6.0, 7.0).
-
To each vial, add 50 µL of the this compound stock solution.
-
To initiate the reactions simultaneously, add 50 µL of the 4-nitrobenzaldehyde stock solution to each vial. Final concentrations will be 0.5 mM.
-
-
Monitoring & Analysis:
-
At defined time points (e.g., 10 min, 30 min, 60 min, 120 min), take an aliquot from each reaction vial.
-
Quench the reaction by diluting the aliquot in a suitable mobile phase.
-
Analyze the samples by HPLC to determine the percent conversion of reactants to the hydrazone product. Alternatively, monitor the formation of the hydrazone product using a UV-Vis spectrophotometer if it has a unique absorbance wavelength[5].
-
-
Data Interpretation:
-
Plot the percent conversion against time for each pH value. The pH that yields the fastest rate and highest conversion is the optimum for your specific system.
-
Data Presentation: Example pH Screening Results
The results from the screening protocol can be summarized in a table for clear comparison.
| pH of Reaction Buffer | % Conversion at 30 min | % Conversion at 60 min | Observed Reaction Rate (Initial) |
| 4.0 | 35% | 55% | Moderate |
| 5.0 | 75% | 95% | Fast |
| 6.0 | 40% | 65% | Moderate |
| 7.0 | 15% | 25% | Slow |
Section 3: Troubleshooting Guide
Encountering issues? This guide provides solutions to common problems related to pH in reactions involving this compound.
| Observed Problem | Probable pH-Related Cause | Recommended Solution & Explanation |
| Low or No Reaction Yield | pH is too low (< 4): The hydrazine is fully protonated and non-nucleophilic. pH is too high (> 7): The acid-catalyzed dehydration step is too slow, stalling the reaction. | Perform a pH screen as described in Section 2. Start with a buffer at pH 5.0. This provides the best compromise between nucleophile availability and catalysis of the rate-limiting step[4]. |
| Very Slow Reaction Rate | The reaction is proceeding at a suboptimal pH (likely neutral or slightly basic). | Adjust the pH to the 4.5-6.0 range. For reactions that must be run at neutral pH, consider adding a nucleophilic catalyst like 5-methoxyanthranilic acid, which can significantly accelerate the reaction rate[5]. |
| Degradation of Starting Material or Product | The this compound, carbonyl partner, or hydrazone product is unstable at the chosen pH (hydrolysis can occur at extreme pH values)[6][7]. | 1. Run control experiments of your starting materials and product in the reaction buffer without the other components to assess stability. 2. If instability is observed, try a milder pH (closer to neutral) and accept a slower reaction rate, or screen for a different buffer system that may stabilize the compounds[7]. |
| Inconsistent Results | Use of unbuffered or poorly buffered solutions. The reaction itself can produce or consume protons, causing the pH to drift out of the optimal range during the experiment. | Always use a buffer with sufficient capacity (e.g., 50-100 mM) to maintain a stable pH throughout the reaction. Do not rely on unbuffered water or saline. |
digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.4, size="7.6, 6"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];Start [label="Low Reaction Yield Observed", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Check_pH [label="Is the reaction pH between 4.5 and 6.0?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adjust_pH [label="Adjust pH to 5.0 using an appropriate buffer\n(e.g., Acetate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Stability [label="Are reactants/products stable at the optimal pH?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Run_Stability_Test [label="Run stability controls for individual components at different pH values", fillcolor="#F1F3F4", fontcolor="#202124"]; Consider_Catalyst [label="If reaction is still slow at optimal pH,\nconsider adding an aniline catalyst.", fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Fail [label="Consult further literature for\nnon-pH related issues", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Check_pH; Check_pH -> Check_Stability [label="Yes"]; Check_pH -> Adjust_pH [label="No"]; Adjust_pH -> Check_pH; Check_Stability -> Consider_Catalyst [label="Yes"]; Check_Stability -> Run_Stability_Test [label="No"]; Run_Stability_Test -> Fail; Consider_Catalyst -> Success; }
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. 1-Hydrazinoisoquinoline|lookchem [lookchem.com]
- 2. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Minimize Reaction Times for 1-Hydrazinylisoquinoline Chemistry
Welcome to the technical support center for 1-hydrazinylisoquinoline chemistry. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes and troubleshoot common issues related to reaction kinetics. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you have the knowledge to adapt and innovate.
Fundamental Principles: Understanding the Reaction Mechanism
The reaction of this compound with an aldehyde or ketone is a classic nucleophilic addition-elimination reaction that forms a hydrazone. This hydrazone can be a stable final product or an intermediate for subsequent cyclization, such as in the Pictet-Spengler reaction to form tetrahydro-β-carbolines.[1][2][3] Minimizing the reaction time hinges on understanding and optimizing the key steps of this transformation.
The overall reaction rate is primarily influenced by:
-
Nucleophilicity of the Hydrazine: The lone pair of electrons on the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon.
-
Electrophilicity of the Carbonyl: Electron-withdrawing groups on the aldehyde or ketone enhance its reactivity.
-
Rate of Dehydration: The elimination of water from the carbinolamine intermediate is often the rate-determining step and is typically acid-catalyzed.
Below is a diagram illustrating the general mechanism.
Caption: General mechanism of hydrazone formation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during experiments with this compound.
Category 1: Slow or Incomplete Reactions
Question: My reaction is incredibly slow, sometimes taking over 24 hours. How can I speed it up?
Answer: A slow reaction is the most frequent challenge and can be attributed to several factors. Here’s a systematic approach to troubleshooting:
-
pH Optimization is Critical: The dehydration step is acid-catalyzed. However, in strongly acidic solutions, the hydrazine nitrogen becomes protonated, which deactivates it as a nucleophile.[4] The optimal pH for hydrazone formation is typically mildly acidic, in the range of 4-6.[5][6]
-
Troubleshooting Step: Add a catalytic amount of a weak acid. Acetic acid (a few drops) is a common and effective choice.[5] Monitor the pH of your reaction mixture if possible.
-
-
The Role of a Catalyst: While acid catalysis is standard, other catalysts can significantly accelerate the reaction, especially at neutral pH.
-
Nucleophilic Catalysts: Aniline and its derivatives, such as 5-methoxyanthranilic acid, can act as powerful catalysts.[6][7] They work by forming a more reactive imine intermediate with the carbonyl compound, which then readily reacts with the hydrazine.[7] This is particularly useful in biological contexts or with sensitive substrates where acidic conditions are not viable.[7][8]
-
Lewis Acids: In some cases, particularly with less reactive ketones, a Lewis acid catalyst may be employed to activate the carbonyl group.
-
-
Temperature and Concentration:
-
Increasing Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can significantly increase the reaction rate. However, be cautious, as excessive heat can lead to side product formation. Toluene is a good solvent choice for reactions requiring higher temperatures.[9][10]
-
Concentration: Le Chatelier's principle applies here. Increasing the concentration of the reactants can help drive the reaction forward. If solubility is an issue, consider a different solvent system.
-
-
Removing Water: The formation of a hydrazone is a reversible equilibrium reaction that produces water.[5] Removing water as it forms will drive the equilibrium towards the product. For reactions run at higher temperatures (e.g., in toluene), a Dean-Stark apparatus is highly effective for this purpose.[5]
Category 2: Low Yields and Side Product Formation
Question: My yield is low, and I see multiple spots on my TLC plate. What are the likely side products and how can I avoid them?
Answer: Low yields are often linked to side reactions or an incomplete reaction.
-
Common Side Products:
-
Azine Formation: This is a common side reaction where the aldehyde or ketone reacts with the already formed hydrazone, or two molecules of the carbonyl compound react with one molecule of hydrazine.[5] Using a slight excess of the this compound can help to minimize this.[5]
-
Degradation: Some aldehydes, particularly those with α-hydrogens, can be unstable under acidic or basic conditions or upon heating, leading to aldol condensation products.[11][12] If you suspect this, run the reaction at a lower temperature and ensure the pH is only mildly acidic.
-
-
Reagent Purity: Impurities in either the this compound or the carbonyl compound can interfere with the reaction.[5] If you are using commercial starting materials that have been stored for a long time, consider purifying them before use.
-
Steric Hindrance: Bulky groups on either the hydrazine or the carbonyl partner can slow the reaction down, sometimes to the point where it appears to have stalled.[5][6] In these cases, a combination of increased temperature, longer reaction times, and an effective catalyst is necessary.
Category 3: Solvent Selection
Question: What is the best solvent for my reaction?
Answer: The choice of solvent is crucial as it affects reactant solubility and can influence the reaction rate and equilibrium.[13][14]
-
Protic Solvents (e.g., Ethanol, Methanol): These are common choices as they readily dissolve both the hydrazine and many aldehydes/ketones. The reaction is often performed by simply refluxing the reactants in ethanol with a catalytic amount of acetic acid.[15]
-
Aprotic Solvents (e.g., Toluene, Dichloromethane, THF):
-
Toluene: Excellent for reactions where water removal is necessary via a Dean-Stark trap.[9]
-
Dichloromethane (DCM): A good general-purpose solvent for running reactions at room temperature.
-
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These are useful when dealing with poorly soluble starting materials.[6] However, they can be difficult to remove during workup.
The ideal solvent often depends on the specific substrates and the desired reaction conditions (temperature, water removal). It is often necessary to screen a few solvents to find the optimal one for a new reaction.
| Solvent Class | Examples | Pros | Cons |
| Polar Protic | Ethanol, Methanol | Good solubility for many reactants; Can participate in H-bonding | Can slow down reactions by solvating nucleophiles |
| Aprotic (Nonpolar) | Toluene, Hexane | Ideal for water removal (Dean-Stark); Good for high-temp reactions | Lower solubility for polar reactants |
| Aprotic (Polar) | DCM, THF, Acetonitrile | Good general-purpose solvents; Easy to remove | May not be suitable for high-temperature reflux |
| Polar Aprotic | DMSO, DMF | Excellent solvating power for difficult substrates | High boiling points; Difficult to remove |
Optimized Protocols & Workflows
Protocol 1: General Procedure for Rapid Hydrazone Formation
This protocol is a robust starting point for the reaction of this compound with a generic aldehyde.
-
Reactant Preparation: In a round-bottom flask, dissolve the aldehyde (1.0 eq) in ethanol (0.2 M).
-
Addition of Hydrazine: Add a solution of this compound (1.05 eq) in ethanol.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) every 30 minutes. The reaction is often complete within 1-4 hours.
-
Workup and Isolation: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. The resulting crude product can often be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[5]
Workflow: Troubleshooting a Slow Reaction
Use the following decision tree to diagnose and resolve slow reactions.
Caption: A troubleshooting workflow for slow reactions.
References
- 1. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. jackwestin.com [jackwestin.com]
- 13. Solvent effects - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06845D [pubs.rsc.org]
Validation & Comparative
comparative analysis of 1-hydrazinylisoquinoline and phenylhydrazine in cyclization reactions
A Comparative Guide to 1-Hydrazinylisoquinoline and Phenylhydrazine in Cyclization Reactions
Introduction: Beyond the Classic Workhorse
For over a century, phenylhydrazine has been a cornerstone reagent in synthetic organic chemistry, most notably for its role in the venerable Fischer indole synthesis, discovered in 1883.[1][2][3] Its predictable reactivity and commercial availability have made it a workhorse for the construction of indole scaffolds, which are pivotal in pharmaceuticals, agrochemicals, and natural products.[4] However, the increasing demand for novel, complex heterocyclic systems, particularly those with fused polycyclic architectures, necessitates an expansion of the synthetic chemist's toolkit.
This guide introduces this compound as a powerful, yet distinct, alternative to phenylhydrazine. While both molecules share the reactive hydrazine moiety, the integrated isoquinoline core in the former dramatically alters its reaction pathways, steering cyclizations away from simple indole formation and towards unique, fused heterocyclic systems like pyrazolo[5,1-a]isoquinolines.[5][6][7] These structures are of significant interest in drug discovery, exhibiting a range of biological activities.[5]
This document provides a comparative analysis of these two reagents, focusing on their divergent reactivity in cyclization reactions. We will explore the mechanistic underpinnings of their behavior, present comparative experimental data, and provide detailed protocols to guide researchers in leveraging their unique synthetic potential.
Structural and Electronic Profile: A Tale of Two Rings
The fundamental difference in reactivity between phenylhydrazine and this compound stems from the electronic nature and steric profile of their respective aromatic systems.
| Property | Phenylhydrazine | This compound | Analysis |
| Structure | ![]() | ![]() | The isoquinoline's ring nitrogen (N2) introduces a key point of reactivity not present in the phenyl ring. |
| Molecular Weight | 108.14 g/mol | 159.18 g/mol | Higher molecular weight for the isoquinoline derivative. |
| Key Reactive Sites | α- and β-nitrogens of the hydrazine group; ortho-carbon of the phenyl ring. | α- and β-nitrogens of the hydrazine group; N2 of the isoquinoline ring. | The endocyclic isoquinoline nitrogen acts as an internal nucleophile, facilitating unique cyclization cascades. |
| Electronic Nature | The phenyl ring is a relatively neutral aromatic system. Substituents on the ring can modulate its electron-donating or -withdrawing character.[2] | The isoquinoline ring system is generally electron-deficient, which influences the nucleophilicity of the exocyclic hydrazine group. | The electronic disparity dictates the preferred reaction pathways and the stability of key intermediates. |
Comparative Cyclization Pathways
The most illustrative comparison lies in how each reagent reacts with common substrates to form heterocyclic rings. While phenylhydrazine is the classic precursor for indoles, this compound excels in forming fused N-heterocycles.
The Archetype: Phenylhydrazine in the Fischer Indole Synthesis
The Fischer indole synthesis is a robust method for creating the indole nucleus from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[1][3] The reaction proceeds through a well-established mechanism involving the formation of a phenylhydrazone, followed by a critical[2][2]-sigmatropic rearrangement.[2][4]
The key steps, catalyzed by Brønsted or Lewis acids, are:
-
Hydrazone Formation : Condensation of phenylhydrazine with a carbonyl compound.
-
Tautomerization : Isomerization of the hydrazone to its enamine tautomer.
-
[2][2]-Sigmatropic Rearrangement : The rate-determining step, forming a new C-C bond.[2]
-
Cyclization & Aromatization : Ring closure and elimination of ammonia to yield the aromatic indole.[1][4]
This reaction is highly versatile but is fundamentally limited to forming indoles or related structures like carbazoles (via the Borsche–Drechsel cyclization).[8]
The Specialist: this compound in Fused Heterocycle Synthesis
This compound embarks on distinctly different cyclization pathways. Instead of the C-C bond formation seen in the Fischer synthesis, its reactions are often characterized by annulation involving the endocyclic isoquinoline nitrogen. A prime example is the synthesis of pyrazolo[5,1-a]isoquinolines.
This transformation can be achieved by reacting this compound with various partners, such as alkynes or 1,3-dicarbonyl compounds.[5][6] The mechanism typically involves:
-
Initial Condensation/Addition : The exocyclic hydrazine reacts with the substrate to form an intermediate.
-
Intramolecular Cyclization : The crucial step where the N2 of the isoquinoline ring acts as a nucleophile, attacking a suitable electrophilic center in the intermediate.
-
Aromatization : Dehydration or oxidation leads to the final, stable fused aromatic system.
This intramolecular participation of the isoquinoline ring nitrogen is the key mechanistic divergence from phenylhydrazine, opening a gateway to a class of compounds inaccessible through classical methods.
Quantitative Performance: A Data-Driven Comparison
The choice between these reagents is often dictated by the desired product scaffold and reaction efficiency. The following table summarizes representative transformations, highlighting the differences in substrates, conditions, and outcomes.
| Reagent | Substrate | Conditions | Product | Yield | Reference |
| Phenylhydrazine | Cyclohexanone | Acetic acid, reflux | 1,2,3,4-Tetrahydrocarbazole | Good | [8][9] |
| Phenylhydrazine | Isopropyl methyl ketone | Acetic acid, RT | 2,3,3-Trimethyl-3H-indole | High | [2] |
| Phenylhydrazine | Pyruvic acid | Acid catalyst, heat | 2-Indolecarboxylic acid | Low (initially 5%) | [4] |
| This compound | Phenylacetylene | [(p-cymene)RuCl₂]₂, AgSbF₆, Cu(OAc)₂, H₂O, 100 °C | 2-Phenylpyrazolo[5,1-a]isoquinoline | Excellent | [5][7] |
| This compound | 1-(2-bromophenyl)buta-2,3-dien-1-one | Pd-catalyzed Sonogashira coupling followed by hydroamination | Pyrazolo[5,1-a]isoquinoline derivative | Good | [6] |
| This compound | Acetylacetone | Ethanol, reflux | 1,3-Dimethyl-pyrazolo[5,1-a]isoquinoline | Not specified | N/A |
Experimental Protocols: From Theory to Practice
To provide a practical framework, we present detailed, self-validating protocols for a representative cyclization reaction for each reagent.
Protocol 1: Synthesis of 2,3,3-Trimethyl-3H-indole via Fischer Indolization
This protocol is adapted from methodologies described for the Fischer indole synthesis using substituted ketones.[2]
Rationale: This procedure demonstrates the classic acid-catalyzed cyclization using phenylhydrazine. Acetic acid serves as both the solvent and the Brønsted acid catalyst, providing a straightforward and effective medium for the reaction.
Step-by-Step Methodology:
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenylhydrazine hydrochloride (5.0 g, 34.6 mmol) in glacial acetic acid (30 mL).
-
Substrate Addition: To the stirring solution, add isopropyl methyl ketone (3-methyl-2-butanone) (3.0 g, 34.8 mmol) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. The formation of the hydrazone intermediate will be observed first, followed by the appearance of the indole product.
-
Workup: Once the reaction is complete, pour the mixture into 150 mL of ice-cold water.
-
Neutralization & Extraction: Carefully neutralize the aqueous solution with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases. Extract the product with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: 95:5 Hexane:Ethyl Acetate) to afford the pure 2,3,3-trimethyl-3H-indole.
Protocol 2: Synthesis of 2-Phenylpyrazolo[5,1-a]isoquinoline via Ru-Catalyzed Annulation
This protocol is based on the efficient C-H/N-H annulation strategy reported for synthesizing pyrazolo[5,1-a]isoquinolines.[5][7]
Rationale: This advanced protocol showcases the unique reactivity of this compound. It employs a ruthenium(II) catalyst to mediate the annulation of the hydrazine and alkyne, demonstrating a modern, atom-economical approach to constructing complex fused heterocycles. Water is used as a green solvent, enhancing the sustainability of the method.[5]
Step-by-Step Methodology:
-
Catalyst and Reagent Setup: To a dried Schlenk tube under a nitrogen atmosphere, add this compound (159 mg, 1.0 mmol), phenylacetylene (123 mg, 1.2 mmol), [(p-cymene)RuCl₂]₂ (31 mg, 0.05 mmol, 10 mol%), Cu(OAc)₂·H₂O (400 mg, 2.0 mmol), and AgSbF₆ (137 mg, 0.4 mmol).
-
Solvent Addition: Add degassed water (5 mL) to the tube.
-
Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-16 hours. Monitor the reaction by TLC (eluent: 7:3 Hexane:Ethyl Acetate).
-
Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) (10 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel (eluent: gradient of 5% to 20% ethyl acetate in hexane) to yield pure 2-phenylpyrazolo[5,1-a]isoquinoline.
Conclusion and Outlook
The comparative analysis of phenylhydrazine and this compound reveals a compelling story of structural influence on chemical reactivity.
-
Phenylhydrazine remains the undisputed reagent of choice for the synthesis of indoles and related non-fused systems via the Fischer synthesis. Its reactivity is well-understood, and the methodology is robust for a wide range of aldehyde and ketone substrates.
-
This compound , in contrast, is a specialized building block for the construction of nitrogen-rich, fused polycyclic heterocycles. The presence of the isoquinoline ring's endocyclic nitrogen fundamentally redirects the cyclization pathway, enabling annulation reactions that are impossible with phenylhydrazine. This makes it an invaluable tool for accessing novel chemical space relevant to medicinal chemistry and materials science.
For researchers and drug development professionals, the choice is clear: for classical indole synthesis, phenylhydrazine is the efficient workhorse. For the targeted design of complex, fused isoquinoline-containing scaffolds, this compound offers unique and powerful synthetic opportunities. The continued exploration of such specialized reagents will undoubtedly accelerate the discovery of next-generation therapeutics and functional materials.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Fischer Indole Synthesis | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Making sure you're not a bot! [drs.nio.res.in]
- 6. Synthesis of Pyrazolo[5,1-a]isoquinolines and 8-Methylenepyrazolo[5,1-a]isoindoles via Regioselective C-C Coupling and Alkyne Hydroamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [drs.nio.res.in]
- 8. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
The Ascendant Scaffold: A Comparative Analysis of 1-Hydrazinylisoquinoline Derivatives Against Standard-of-Care Drugs
A Technical Guide for Drug Development Professionals
Introduction: The Promise of the Isoquinoline Core
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The introduction of a hydrazinyl moiety at the C1 position creates a unique chemical entity, 1-hydrazinylisoquinoline, whose derivatives have garnered significant interest. This modification offers novel structural diversity and the potential for enhanced or entirely new mechanisms of action compared to existing therapeutic agents.
This guide aims to provide a rigorous, evidence-based comparison of these novel derivatives against well-established drugs, namely the chemotherapeutic agent Doxorubicin , the broad-spectrum antibiotic Ciprofloxacin , and enzyme inhibitors like Etoposide . By examining their relative potencies and mechanisms, we can better understand the therapeutic potential and strategic applications of this promising class of compounds.
Part 1: Comparative Anticancer Activity
A primary focus of research into isoquinoline derivatives has been their potential as anticancer agents. Their mechanisms are diverse, including the induction of apoptosis, cell cycle arrest, and inhibition of crucial signaling pathways.[1][2]
Causality in Experimental Design:
The selection of cancer cell lines for initial screening is a critical step. The MCF-7 (human breast adenocarcinoma) and A549 (human lung carcinoma) cell lines are frequently chosen as benchmarks. MCF-7 is a well-characterized, estrogen receptor-positive cell line, making it a relevant model for a prevalent form of breast cancer. A549, a lung adenocarcinoma line, represents one of the most common and challenging-to-treat cancer types. Comparing the activity of novel compounds against these two distinct cell lines provides initial insights into the potential breadth and selectivity of their anticancer effects. Doxorubicin, a widely used anthracycline antibiotic, is a standard comparator due to its potent, broad-spectrum anticancer activity, which primarily involves DNA intercalation and inhibition of topoisomerase II.
In Vitro Cytotoxicity Data:
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of representative quinoline/isoquinoline hydrazone derivatives against MCF-7 and A549 cancer cell lines, with Doxorubicin and Cisplatin included for comparison. Lower IC₅₀ values indicate greater potency.
| Compound/Drug | Target Cell Line | IC₅₀ (µM) | Reference |
| Quinoline Hydrazide Derivative 17 | MCF-7 | 14.1 | [1] |
| Quinoline Hydrazide Derivative 17 | MDA-MB-231 (Breast) | 18.8 | [1] |
| Thiazolyl Hydrazone Derivative 10 | A549 | Selective Activity | [3] |
| Thiazolyl Hydrazone Derivative 10 | MCF-7 | Selective Activity | [3] |
| Thiazolyl Hydrazone Derivative 5 | HepG2 (Liver) | Selective Activity | [3] |
| Doxorubicin | MCF-7 | 0.65 | |
| Doxorubicin | A549 | 0.4 | |
| Cisplatin | A549 | 3.90 | [2] |
Note: "Selective Activity" indicates that the compound showed higher selectivity for cancer cells over normal cells compared to the reference drug in the cited study.
Mechanism of Action: Cell Cycle Arrest and Signaling Pathway Modulation
Recent studies on quinoline hydrazide derivatives have revealed a potent mechanism of action involving cell cycle arrest. Specifically, certain derivatives have been shown to induce arrest at the G1 phase of the cell cycle.[1][4] This is a critical checkpoint that governs the cell's decision to proliferate.
This G1 arrest is often mediated by the upregulation of cyclin-dependent kinase inhibitor proteins, such as p27kip1 .[1] The p27kip1 protein binds to and inhibits cyclin-CDK complexes, primarily Cyclin E-CDK2 and Cyclin D-CDK4/6, thereby preventing the cell from transitioning from the G1 to the S phase and effectively halting proliferation.
Furthermore, some quinoline derivatives have been identified as potent inhibitors of the Ras/Raf/MEK/ERK signaling pathway, a critical cascade that regulates cell growth, differentiation, and survival.[5] Dysregulation of this pathway is a hallmark of many cancers. By inhibiting key kinases like MEK1, these derivatives can effectively shut down this pro-survival signaling, leading to apoptosis.
Caption: Proposed anticancer mechanism of this compound derivatives.
Part 2: Comparative Antimicrobial Activity
The quinoline core is famously present in many antibacterial agents, with the fluoroquinolones (e.g., Ciprofloxacin) being a prime example. Therefore, evaluating novel this compound derivatives for their antimicrobial properties is a logical and promising avenue of research.
Causality in Experimental Design:
For primary antimicrobial screening, a Gram-positive bacterium, Staphylococcus aureus , and a Gram-negative bacterium, Escherichia coli , are typically selected. This choice is deliberate as it provides a broad initial assessment of a compound's spectrum of activity. The fundamental differences in the cell wall structure between Gram-positive and Gram-negative bacteria mean that a compound effective against one may not be effective against the other. S. aureus is a major human pathogen responsible for a range of infections, including skin and soft tissue infections and more severe invasive diseases. E. coli is a common cause of urinary tract infections and gastrointestinal illnesses. Ciprofloxacin is an ideal comparator as it is a broad-spectrum antibiotic with known efficacy against both S. aureus and E. coli.
In Vitro Antimicrobial Susceptibility Data:
The minimum inhibitory concentration (MIC) is the standard measure of a compound's antimicrobial potency. The table below presents MIC values for representative hydrazinylquinoline derivatives against S. aureus and E. coli, with Ciprofloxacin as the reference standard. A lower MIC value signifies greater antimicrobial activity.
| Compound/Drug | Target Organism | MIC (µg/mL) | Reference |
| Hydrazinylquinoline Derivative HS7 | E. coli | 12.5 | [6] |
| Hydrazinylquinoline Derivative HS8 | E. coli | 12.5 | [6] |
| Hydrazinylquinoline Derivative HS7 | S. aureus | 12.5-25 | [6] |
| Hydrazinylquinoline Derivative HS8 | S. aureus | 12.5-25 | [6] |
| Ciprofloxacin | E. coli | 0.016 | |
| Ciprofloxacin | S. aureus (Methicillin-Resistant) | 0.25-0.5 |
Part 3: Comparative Enzyme Inhibitory Activity
Many drugs exert their therapeutic effects by inhibiting specific enzymes. For anticancer agents, DNA topoisomerases are a key target. These enzymes are crucial for resolving topological challenges in DNA during replication and transcription. Inhibiting them leads to DNA damage and ultimately cell death.
Causality in Experimental Design:
Topoisomerase II is a well-validated target for cancer chemotherapy. Drugs like Doxorubicin and Etoposide function as topoisomerase II "poisons," stabilizing the transient enzyme-DNA cleavage complex. This leads to the accumulation of double-strand DNA breaks, which are highly cytotoxic to rapidly dividing cancer cells. Evaluating the ability of novel compounds to inhibit topoisomerase II provides direct evidence of a clinically relevant mechanism of action. An in vitro DNA relaxation assay is the gold standard for this assessment.
In Vitro Enzyme Inhibition Data:
The following table shows the half-maximal inhibitory concentration (IC₅₀) of indenoisoquinoline derivatives (a related class known for this mechanism) against Topoisomerase I and II, with Doxorubicin and Etoposide as reference inhibitors.
| Compound/Drug | Target Enzyme | IC₅₀ (µM) | Reference |
| Benzofuroquinolinedione 8d | Topoisomerase II | 1.19 | |
| Benzofuroquinolinedione 8i | Topoisomerase II | 0.68 | |
| Benzofuroquinolinedione 8d | Topoisomerase I | 42.0 | |
| Benzofuroquinolinedione 8i | Topoisomerase I | 64.3 | |
| Doxorubicin | Topoisomerase II | 2.67 | |
| Etoposide | Topoisomerase II | 78.4 |
The data indicates that certain isoquinoline derivatives can be potent and selective inhibitors of Topoisomerase II, surpassing the potency of the established drug Etoposide.
Part 4: Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies for the key assays discussed are provided below.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, which is proportional to the number of viable cells.
Workflow Diagram:
Caption: Standard workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Harvest and count cells (e.g., MCF-7, A549). Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and the reference drug (e.g., Doxorubicin) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells for vehicle control (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for a specified period, typically 72 hours, under the same conditions as step 1.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Analysis: Subtract the background absorbance from all readings. Plot the percentage of cell viability versus the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Broth Microdilution for MIC Determination
This method is a gold standard for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Step-by-Step Methodology:
-
Prepare Compound Plate: In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 100 µL of the test compound (at twice the highest desired final concentration) to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard the final 50 µL from well 11. Well 12 serves as the growth control (no compound).
-
Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (wells 1-12), bringing the final volume to 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.
Conclusion and Future Directions
The comparative analysis presented in this guide demonstrates that this compound derivatives and their related hydrazones represent a versatile and potent chemical scaffold. The evidence suggests that these compounds can exhibit significant biological activity, in some cases rivaling or offering different mechanistic advantages over established drugs.
-
In oncology , their ability to induce cell cycle arrest and modulate key signaling pathways like the Ras/Raf/MEK/ERK cascade presents a compelling alternative or synergistic approach to traditional DNA-damaging agents like Doxorubicin.[1][5]
-
In microbiology , while the derivatives studied here show moderate activity, the potential to optimize the isoquinoline core to develop new classes of antimicrobials is evident, particularly in the age of growing resistance to fluoroquinolones.[6]
-
As enzyme inhibitors , the isoquinoline framework demonstrates a clear ability to potently and selectively target crucial enzymes like topoisomerase II, a cornerstone of cancer therapy.
Further research should focus on synthesizing a broader library of this compound derivatives to establish more definitive structure-activity relationships. Investigating their in vivo efficacy, toxicity profiles, and pharmacokinetic properties will be the critical next steps in translating the promise of this ascendant scaffold into tangible clinical candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Strategic Advantage of 1-Hydrazinylisoquinoline in Modern Drug Discovery: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of building blocks in molecular design is a critical decision that profoundly influences the ultimate biological activity and therapeutic potential of a novel compound. Among the myriad of hydrazine derivatives utilized in medicinal chemistry, 1-hydrazinylisoquinoline emerges as a scaffold of significant strategic importance. This guide provides an in-depth technical comparison, elucidating the advantages of employing this compound over other conventional hydrazine derivatives, supported by mechanistic insights and the wealth of data surrounding its privileged isoquinoline core.
The Hydrazine Moiety: A Versatile Tool in Medicinal Chemistry
Hydrazine derivatives, characterized by the N-N single bond, are a cornerstone in the synthesis of a vast array of heterocyclic compounds and serve as a key pharmacophore in numerous bioactive molecules.[1] Their ability to readily undergo condensation reactions with aldehydes and ketones to form stable hydrazone linkages is a fundamental transformation in drug discovery, enabling the creation of diverse molecular libraries.[2] Hydrazones themselves have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer effects.[1]
However, the overall efficacy and safety profile of a hydrazine-based drug candidate are not solely dictated by the hydrazone linkage but are heavily influenced by the nature of the substituent attached to the hydrazine moiety. Simple aryl hydrazines, such as phenylhydrazine, while historically significant, can present challenges related to metabolic instability and potential toxicity. This has spurred the exploration of more complex and biologically advantageous hydrazine derivatives, with this compound standing out as a superior alternative in many contexts.
This compound: Leveraging a "Privileged Scaffold"
The primary advantage of this compound lies in its incorporation of the isoquinoline nucleus, a bicyclic aromatic heterocycle recognized in medicinal chemistry as a "privileged scaffold".[3][4] This term denotes a molecular framework that is recurrently found in compounds exhibiting a broad range of biological activities. The isoquinoline core is present in numerous clinically approved drugs and natural products, underscoring its inherent ability to interact favorably with biological targets.[4]
Enhanced Biological Activity and Target Specificity
The fusion of a hydrazine group with the isoquinoline ring system often leads to derivatives with enhanced and more specific biological activities compared to their simpler aryl hydrazine counterparts. The isoquinoline moiety is not merely a passive carrier but an active contributor to the pharmacological profile of the molecule.
Anticancer Potential: The isoquinoline scaffold is a well-established pharmacophore in oncology.[3][5] Derivatives of isoquinoline have been shown to exert anticancer effects through various mechanisms, including the inhibition of topoisomerase, disruption of microtubule polymerization, and induction of apoptosis.[6] By incorporating this compound into a drug candidate, medicinal chemists can tap into these inherent anticancer properties, potentially leading to compounds with dual mechanisms of action or synergistic effects. For instance, quinoline-based hydrazones, which are structurally analogous to isoquinoline-based hydrazones, have demonstrated significant anti-proliferative activity against various cancer cell lines.[7]
Kinase Inhibition: Protein kinases are crucial targets in modern drug discovery, particularly in oncology and inflammatory diseases.[8] The quinazoline and isoquinoline cores are prominent features in many kinase inhibitors.[9][10] The nitrogen atom and the aromatic system of the isoquinoline ring can engage in key hydrogen bonding and π-stacking interactions within the ATP-binding pocket of kinases. The strategic placement of the hydrazine moiety at the 1-position of the isoquinoline ring provides a versatile handle for introducing further substitutions that can be tailored to target specific kinases with high affinity and selectivity.
Monoamine Oxidase (MAO) Inhibition: Hydrazine derivatives have a long history as monoamine oxidase (MAO) inhibitors, a class of drugs used in the treatment of depression and neurodegenerative diseases.[11] The structure of the hydrazine derivative is critical for its potency and selectivity towards the two MAO isoforms, MAO-A and MAO-B. While phenylhydrazine is an irreversible inhibitor of MAO, 1-methyl-1,2,3,4-tetrahydroisoquinoline, a related endogenous compound, has been shown to be a reversible MAO inhibitor with antidepressant-like properties.[12][13] This suggests that the isoquinoline scaffold can confer a more desirable, reversible inhibitory profile, potentially leading to a better safety margin compared to irreversible inhibitors.
Favorable Physicochemical Properties
The isoquinoline moiety can significantly influence the physicochemical properties of the resulting hydrazone derivatives, often in a manner that is advantageous for drug development.
Modulation of Lipophilicity and Solubility: The rigid, aromatic nature of the isoquinoline ring contributes to the overall lipophilicity of a molecule. However, the presence of the nitrogen atom also provides a site for potential hydrogen bonding and can influence aqueous solubility. This balance is crucial for achieving optimal absorption, distribution, metabolism, and excretion (ADME) properties. Compared to a simple phenyl group, the isoquinoline scaffold offers more opportunities for fine-tuning these properties through substitution on the ring.
Structural Rigidity and Conformational Control: The planar and rigid structure of the isoquinoline ring can reduce the conformational flexibility of a molecule. This pre-organization can be advantageous for binding to a specific biological target, as it minimizes the entropic penalty upon binding, potentially leading to higher affinity. In contrast, more flexible hydrazine derivatives may adopt multiple conformations, only one of which might be active.
Comparative Reactivity and Synthetic Utility
From a synthetic chemistry perspective, this compound is a versatile and reactive building block. The hydrazine group at the 1-position is readily available for condensation reactions.[14] The electron-donating nature of the isoquinoline ring system can influence the nucleophilicity of the hydrazine nitrogen atoms, potentially affecting reaction rates compared to electron-poor aryl hydrazines.
While direct quantitative comparisons of the reaction kinetics of this compound with other hydrazines are not extensively documented in the literature, the successful synthesis of a wide array of isoquinoline-based hydrazones attests to its robust reactivity.[15]
Experimental Data and Case Studies
While a head-to-head comparison of this compound with other hydrazine derivatives in the same study is rare, the body of literature on isoquinoline-containing compounds provides compelling indirect evidence of its advantages.
Table 1: Comparison of Biological Activities of Hydrazone Derivatives
| Hydrazone Derivative Class | Key Biological Activities | Representative Examples/Studies |
| Isoquinoline/Quinoline-based Hydrazones | Potent anticancer, antimicrobial, and kinase inhibitory activities.[7][8] | Quinoline-based hydrazones with significant anti-proliferative activity against various cancer cell lines.[7] |
| Phenylhydrazones | Broad biological activities, but can be associated with toxicity and metabolic instability. | Known to induce hemolytic anemia and can be metabolized to reactive intermediates. |
| Alkyl Hydrazones | Generally more basic and can exhibit different selectivity profiles compared to aryl hydrazones. | Used in the development of enzyme inhibitors, but with less extensive documentation in advanced drug candidates. |
Experimental Protocols
General Procedure for the Synthesis of Isoquinoline-based Hydrazones
This protocol describes a standard condensation reaction to form an isoquinoline-based hydrazone.
Materials:
-
This compound
-
Aldehyde or Ketone of interest
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the desired aldehyde or ketone (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reflux the reaction mixture for a specified time (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, concentrate the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
-
Characterize the final product by appropriate analytical techniques (NMR, MS, IR).
Conclusion
In the landscape of modern drug discovery, this compound stands out as a superior building block compared to simpler hydrazine derivatives like phenylhydrazine. Its primary advantage stems from the incorporation of the isoquinoline moiety, a "privileged scaffold" that imparts a range of desirable properties. These include the potential for enhanced and more specific biological activities, particularly in the realms of anticancer and kinase inhibitory research. The isoquinoline core also offers favorable physicochemical properties, such as modulated lipophilicity and increased structural rigidity, which can lead to improved ADME profiles and higher binding affinities. For medicinal chemists aiming to design and synthesize novel therapeutics with a higher probability of success, this compound represents a strategically sound and scientifically validated choice.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A novel series of IKKβ inhibitors part I: Initial SAR studies of a HTS hit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of monoamine oxidase-A activity in rat brain by synthetic hydrazines: structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and SAR of Novel Disubstituted Quinazolines as Dual PI3Kalpha/mTOR Inhibitors Targeting Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of monoamine oxidase by substituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and SAR of 1,9-dihydro-9-hydroxypyrazolo[3,4-b]quinolin-4-ones as novel, selective c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the In Vitro Validation of 1-Hydrazinylisoquinoline-Based Compounds
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated lead compound is paved with rigorous experimental assessment. The 1-hydrazinylisoquinoline core represents a versatile scaffold with the potential to interact with a multitude of biological targets. However, this potential can only be realized through a meticulously planned and executed in vitro validation strategy. This guide provides an in-depth comparison of essential in vitro assays for characterizing and validating the activity of novel this compound-based compounds, moving beyond mere protocol recitation to explain the "why" behind the "how."
This guide will focus on two prominent and distinct enzyme families that serve as plausible targets for this chemical class: Poly(ADP-ribose) Polymerase (PARP) and Monoamine Oxidase (MAO). By presenting a comparative analysis of assays for these targets, we aim to equip researchers with the knowledge to design a robust validation cascade for their own this compound derivatives.
The Imperative of a Multi-Assay Approach
A single data point, no matter how compelling, is insufficient to validate a compound's activity. A robust in vitro validation strategy relies on the principle of orthogonality , where distinct assays with different underlying principles are used to interrogate the same biological question. This approach minimizes the risk of artifacts and provides a more complete picture of a compound's mechanism of action. This guide is structured to reflect this principle, progressing from initial biochemical screens to more physiologically relevant cell-based assays.
Section 1: Targeting the DNA Damage Response - PARP Inhibition
Poly(ADP-ribose) Polymerase 1 (PARP1) is a cornerstone of the DNA damage response (DDR), playing a critical role in the repair of single-strand breaks (SSBs).[1] Its inhibition is a clinically validated strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[2] The isoquinoline moiety is a known feature in some PARP inhibitors, making this an important potential target class for novel this compound compounds.
Biochemical Assays: Direct Measurement of Enzymatic Inhibition
The first step in validating a potential PARP inhibitor is to demonstrate its direct interaction with and inhibition of the purified enzyme.
This assay quantifies PARP1 activity by measuring the depletion of its substrate, nicotinamide adenine dinucleotide (NAD+).
Causality Behind Experimental Choices: This is a fundamental, direct measure of enzyme activity. By quantifying the consumption of the substrate, we can directly infer the rate of the enzymatic reaction and, consequently, the inhibitory potential of a test compound. The fluorometric readout provides high sensitivity, crucial for detecting subtle changes in enzyme activity and for high-throughput screening.[1]
Experimental Protocol: PARP1 NAD+ Consumption Assay
-
Reagent Preparation:
-
PARP Assay Buffer: 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT.
-
Activated DNA: Use sheared salmon sperm DNA or commercially available activated DNA.
-
Recombinant Human PARP1 Enzyme: Prepare a working solution in PARP assay buffer.
-
β-NAD+ Solution: Prepare a 5X working solution from a stock.
-
Test Compound: Prepare serial dilutions of the this compound-based compound in PARP assay buffer containing a final DMSO concentration ≤1%.
-
Detection Reagents: Nicotinamidase and a developer reagent for fluorescent detection of NAD+.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of the test compound dilutions or vehicle control (DMSO in assay buffer) to the wells.
-
Add 10 µL of a pre-mixed solution of PARP1 enzyme and activated DNA to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the 5X β-NAD+ solution.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Stop the reaction and develop the fluorescent signal according to the detection kit manufacturer's instructions.
-
Measure fluorescence on a plate reader.
-
Beyond catalytic inhibition, a critical mechanism of action for many potent PARP inhibitors is their ability to "trap" PARP1 on damaged DNA, creating a cytotoxic lesion.[3] This assay quantifies this trapping effect.
Causality Behind Experimental Choices: PARP trapping is a distinct and clinically relevant mechanism.[4] A compound can be a potent catalytic inhibitor but a poor trapping agent, or vice-versa. Fluorescence polarization is an elegant method to measure the binding of the large PARP protein to a small, fluorescently labeled DNA probe. A high polarization signal indicates a stable PARP-DNA complex.[3]
Experimental Protocol: PARP Trapping Assay
-
Reagent Preparation:
-
Assay Buffer: As per commercial kit instructions.
-
Fluorescently Labeled DNA Probe: A short oligonucleotide with a 5' fluorescent label.
-
Recombinant Human PARP1 Enzyme.
-
Test Compound: Serial dilutions.
-
NAD+ Solution.
-
-
Assay Procedure:
-
Incubate PARP1 with the fluorescently labeled DNA probe. This will result in a high fluorescence polarization signal.[3]
-
Add the test compound at various concentrations.
-
Add NAD+ to initiate the auto-PARylation reaction. In the absence of a trapping inhibitor, PARP1 will dissociate from the DNA, leading to a decrease in the fluorescence polarization signal.[3]
-
A potent trapping agent will prevent this dissociation, maintaining a high signal.[3]
-
Measure fluorescence polarization on a suitable plate reader.
-
Cell-Based Assays: Assessing Cellular Activity and Cytotoxicity
Demonstrating enzymatic inhibition is crucial, but it is equally important to validate that the compound can engage its target in a cellular context and elicit a biological response.
This assay measures the levels of poly(ADP-ribose) (PAR) in cells, which is the product of PARP activity. A potent PARP inhibitor should reduce cellular PAR levels, especially after the induction of DNA damage.
Causality Behind Experimental Choices: This assay directly assesses the compound's ability to inhibit PARP activity within the cell, providing evidence of target engagement. It bridges the gap between the biochemical assay and a phenotypic outcome. Western blotting provides a qualitative or semi-quantitative readout, while ELISA offers a more quantitative measure.
Experimental Protocol: Cellular PAR Level Assay (Western Blot)
-
Cell Culture and Treatment:
-
Seed a suitable cancer cell line (e.g., one with a known BRCA mutation) and allow cells to adhere.
-
Treat cells with various concentrations of the this compound-based compound for a predetermined time.
-
Induce DNA damage using an agent like hydrogen peroxide or an alkylating agent.
-
Include vehicle-treated controls.
-
-
Protein Extraction and Western Blotting:
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with a primary antibody against PAR.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.[1]
-
Re-probe the membrane for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[1]
-
Phenotypic Assays: Measuring the Biological Consequences
The ultimate goal of a targeted therapy is to selectively kill cancer cells. The following assays assess the phenotypic consequences of PARP inhibition.
These assays measure the metabolic activity of cells, which serves as an indicator of cell viability.[5]
Causality Behind Experimental Choices: MTT and Resazurin assays are workhorse methods for assessing cytotoxicity.[6][7] They are rapid, inexpensive, and amenable to high-throughput screening. Using two different metabolic assays provides a degree of orthogonal validation. The MTT assay relies on the reduction of a tetrazolium salt to formazan by mitochondrial dehydrogenases, while the Resazurin assay involves the reduction of resazurin to the fluorescent resorufin.[8]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.[9]
-
Compound Treatment: Treat cells with a range of concentrations of the test compound for 72 hours.[10]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[9]
-
Formazan Solubilization: Carefully remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at approximately 570 nm using a microplate reader.[8]
Experimental Protocol: Resazurin Cell Viability Assay
-
Cell Seeding and Treatment: As with the MTT assay.
-
Resazurin Addition: Add resazurin solution to each well.[5]
-
Incubation: Incubate for 1-4 hours at 37°C.[5]
-
Fluorescence Measurement: Record fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[5][8]
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
Causality Behind Experimental Choices: While viability assays indicate cell death, they do not elucidate the mechanism. The Annexin V/PI assay provides mechanistic insight by specifically detecting apoptosis, a common outcome of effective anticancer agents.[11] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membrane integrity, thus identifying late apoptotic or necrotic cells.
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with the test compound at concentrations around the IC50 value determined from viability assays.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.[12]
-
-
Flow Cytometry Analysis:
-
Add 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Data Presentation and Interpretation for PARP Inhibitors
Summarize the quantitative data in a clear, comparative table.
| Assay Type | Parameter | Compound X (this compound derivative) | Olaparib (Control) |
| Biochemical | |||
| NAD+ Consumption | IC50 (nM) | 15 | 5 |
| PARP Trapping | EC50 (nM) | 25 | 10 |
| Cell-Based | |||
| Cellular PAR levels | IC50 (nM) | 50 | 20 |
| Phenotypic | |||
| Cell Viability (MTT) | IC50 (µM) | 1.2 | 0.5 |
| Cell Viability (Resazurin) | IC50 (µM) | 1.5 | 0.6 |
| Apoptosis (Annexin V) | % Apoptotic Cells at 1 µM | 45% | 60% |
Note: The data presented are illustrative and should be experimentally determined.
Visualizing the PARP Inhibition Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labbox.es [labbox.es]
- 9. benchchem.com [benchchem.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ucl.ac.uk [ucl.ac.uk]
A Head-to-Head Comparison of Synthetic Routes to 1-Hydrazinylisoquinoline: A Guide for Researchers
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is of paramount importance. 1-Hydrazinylisoquinoline is a valuable building block in the synthesis of a wide array of biologically active compounds, including potential therapeutic agents. The strategic choice of a synthetic route can significantly impact yield, purity, cost, and scalability. This guide provides an in-depth, head-to-head comparison of the two primary synthetic routes to this compound, offering field-proven insights and detailed experimental protocols to inform your synthetic strategy.
Introduction: The Significance of this compound
This compound is a versatile intermediate, primarily owing to the reactive hydrazine moiety attached to the isoquinoline core. This functionality allows for the construction of various heterocyclic systems, such as triazoles and pyrazoles, which are prevalent in many pharmacologically active molecules. Its derivatives have been investigated for a range of biological activities, making its efficient synthesis a critical starting point for many research endeavors.
This guide will dissect the two most common synthetic pathways to this compound:
-
Route 1: Nucleophilic Aromatic Substitution of 1-Chloroisoquinoline
-
Route 2: A Multi-step Synthesis from Isoquinoline-1(2H)-one
We will explore the underlying chemical principles, provide detailed experimental procedures, and offer a comparative analysis of their respective advantages and disadvantages.
Route 1: Direct Displacement via Nucleophilic Aromatic Substitution of 1-Chloroisoquinoline
This route is often the more direct and higher-yielding approach, predicated on a classic nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing effect of the nitrogen atom in the isoquinoline ring system activates the C1 position for nucleophilic attack by hydrazine.
Mechanistic Insights
The reaction proceeds through a Meisenheimer-like intermediate. The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electron-deficient C1 carbon of 1-chloroisoquinoline. This addition disrupts the aromaticity of the pyridine ring, forming a resonance-stabilized anionic intermediate. The subsequent elimination of the chloride leaving group restores the aromaticity and yields the this compound product. The use of a polar protic solvent like ethanol helps to solvate the ionic intermediate and facilitate the reaction.
Caption: Workflow for the synthesis of this compound via nucleophilic aromatic substitution.
Experimental Protocol
Materials:
-
1-Chloroisoquinoline
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
-
Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-chloroisoquinoline (1.0 eq) in ethanol.
-
To this solution, add hydrazine hydrate (3.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with water to remove excess hydrazine hydrate.
-
To purify, the crude product can be converted to its hydrochloride salt. Dissolve the crude product in a minimal amount of hot ethanol and add concentrated hydrochloric acid dropwise until the solution is acidic.
-
Cool the solution in an ice bath to precipitate this compound hydrochloride as a crystalline solid.
-
Collect the crystals by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
To obtain the free base, the hydrochloride salt can be dissolved in water and neutralized with a sodium hydroxide solution. The free base can then be extracted with dichloromethane, dried over anhydrous sodium sulfate, and the solvent evaporated to yield pure this compound.
Performance Metrics
| Parameter | Value/Observation |
| Yield | Typically high, often reported around 92%.[1] |
| Purity | Good to excellent, further purification via hydrochloride salt formation. |
| Reaction Time | 4-6 hours |
| Temperature | Reflux temperature of ethanol (approx. 78 °C) |
| Scalability | Generally good, but caution is required with the use of hydrazine at large scales. |
Route 2: A Two-Step Approach from Isoquinoline-1(2H)-one
This synthetic pathway involves the conversion of the readily available isoquinoline-1(2H)-one (also known as isocarbostyril) into an activated intermediate, typically 1-chloroisoquinoline, followed by the same nucleophilic substitution with hydrazine as in Route 1.
Mechanistic Insights
Step 1: Chlorination of Isoquinoline-1(2H)-one
The conversion of the lactam functionality in isoquinoline-1(2H)-one to a chloro group is a critical step. This is commonly achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃). The lone pair of electrons on the oxygen atom of the carbonyl group attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a phosphate ester intermediate. Subsequent intramolecular rearrangement and elimination of a phosphate species, driven by the formation of a stable P-O bond, results in the formation of 1-chloroisoquinoline.
Step 2: Nucleophilic Substitution
This step is identical to the reaction described in Route 1, where 1-chloroisoquinoline undergoes nucleophilic aromatic substitution with hydrazine to yield this compound.
Caption: Workflow for the two-step synthesis of this compound from isoquinoline-1(2H)-one.
Experimental Protocol
Step 1: Synthesis of 1-Chloroisoquinoline from Isoquinoline-1(2H)-one
Materials:
-
Isoquinoline-1(2H)-one
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane
-
Ice
-
Sodium bicarbonate solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place isoquinoline-1(2H)-one.
-
Carefully add phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 eq) to the flask. The reaction can be exothermic, so the addition should be controlled, and the flask may be cooled in an ice bath.
-
After the addition is complete, heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-chloroisoquinoline.
-
The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound
The 1-chloroisoquinoline obtained from Step 1 can be used directly in the procedure described in Route 1.
Performance Metrics
| Parameter | Value/Observation |
| Overall Yield | Moderate, typically in the range of 50-60% over two steps.[1] |
| Purity | Good, requires purification after each step. |
| Reaction Time | 5-9 hours for the two steps. |
| Temperature | Reflux temperatures for POCl₃ and ethanol. |
| Scalability | The use of excess POCl₃ and the highly exothermic quench can pose challenges for large-scale synthesis. |
Head-to-Head Comparison
| Feature | Route 1: From 1-Chloroisoquinoline | Route 2: From Isoquinoline-1(2H)-one |
| Number of Steps | 1 | 2 |
| Overall Yield | High ( ~92%)[1] | Moderate ( ~50-60%)[1] |
| Starting Material Cost | 1-Chloroisoquinoline is generally more expensive. | Isoquinoline-1(2H)-one is typically more affordable. |
| Reagent Safety | Hydrazine hydrate is toxic and a suspected carcinogen; handle with extreme care. | Involves the use of corrosive and highly reactive POCl₃ in addition to hydrazine hydrate. |
| Process Simplicity | More straightforward, single-step reaction. | More complex, requiring an additional reaction and purification step. |
| Scalability | Good, with appropriate safety measures for handling hydrazine. | More challenging due to the use of excess POCl₃ and exothermic quenching. |
Conclusion and Recommendations
From a purely synthetic efficiency perspective, Route 1, the direct nucleophilic aromatic substitution of 1-chloroisoquinoline, is the superior method for the laboratory-scale synthesis of this compound. It offers a significantly higher yield in a single, straightforward step. The primary consideration for this route is the cost and availability of the 1-chloroisoquinoline starting material.
For drug development professionals considering process scale-up, the safety and handling of both hydrazine and phosphorus oxychloride are critical factors. While Route 1 is more atom-economical, the hazards associated with large quantities of hydrazine must be rigorously managed. The scalability of Route 2 is hampered by the use of excess POCl₃ and the associated exothermic work-up.
Ultimately, the choice of synthetic route will depend on a careful evaluation of the specific needs of the project, including budget, timeline, available starting materials, and the scale of the synthesis. This guide provides the necessary data and protocols to make an informed and strategic decision.
References
A Senior Application Scientist's Guide to Purity Assessment: Quantitative NMR for the Analysis of Synthesized 1-Hydrazinylisoquinoline
In the landscape of pharmaceutical research and development, the unambiguous determination of a compound's purity is a cornerstone of quality control and a prerequisite for advancing a candidate molecule. For novel synthesized compounds like 1-hydrazinylisoquinoline, a reactive heterocyclic amine with significant potential in medicinal chemistry, a robust and accurate analytical method for purity assessment is paramount. While traditional chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorses in the analytical lab, they are not without their limitations, particularly for reactive or non-volatile analytes. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with these conventional methods for the purity determination of this compound, supported by experimental data and protocols.
The Challenge of Analyzing this compound
This compound presents a unique analytical challenge. Its hydrazine moiety makes it susceptible to oxidation and degradation, potentially complicating analysis by techniques that require elevated temperatures, such as GC. Furthermore, its polarity and potential for strong interactions with stationary phases can lead to peak tailing and other chromatographic issues in HPLC, making accurate quantification difficult. These challenges underscore the need for an alternative analytical approach that is both robust and less susceptible to the compound's inherent reactivity.
Quantitative NMR (qNMR): A Primary Ratio Method
Unlike chromatographic techniques that rely on a comparison of the analyte's response to that of a reference standard of the same compound, qNMR is a primary ratio method of analysis. This means that the signal intensity of the analyte is directly proportional to the number of protons giving rise to that signal, allowing for a direct comparison to the signal of a certified internal standard of a different compound. This fundamental principle makes qNMR an incredibly powerful tool for purity assessment, as it does not require a pure reference standard of the analyte itself.
Core Principles of qNMR for Purity Determination
The accuracy of qNMR hinges on several key experimental parameters that must be carefully controlled:
-
Choice of Internal Standard: An ideal internal standard should have a simple spectrum with at least one signal that is well-resolved from any analyte signals. It should also be stable, non-volatile, and accurately weighable. For this compound, a common choice is maleic acid or dimethyl sulfone, which have simple singlets in regions of the ¹H NMR spectrum that are typically free of analyte signals.
-
Relaxation Delay (d1): To ensure that all protons are fully relaxed between pulses, a sufficiently long relaxation delay is crucial. This is typically set to at least five times the longest spin-lattice relaxation time (T1) of both the analyte and the internal standard. Failure to do so will result in signals that are not fully relaxed, leading to inaccurate integration and quantification.
-
Pulse Angle: A 90° pulse angle is typically used to maximize the signal-to-noise ratio. However, for accurate quantification, it is critical that the pulse angle is uniform across the entire sample volume.
-
Signal Integration: The integrated area of a specific, well-resolved signal from the analyte is compared to the integrated area of a known signal from the internal standard. The purity of the analyte can then be calculated using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Experimental Workflow for qNMR
The following diagram illustrates the typical workflow for a qNMR experiment for the purity assessment of this compound.
Caption: Workflow for qNMR-based purity determination of this compound.
Head-to-Head Comparison: qNMR vs. HPLC and GC
To provide a clear comparison, the following table summarizes the performance of qNMR, HPLC, and GC for the purity assessment of this compound.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Primary ratio method based on signal intensity proportionality to molar amount. | Separation based on differential partitioning between a mobile and stationary phase. | Separation based on volatility and interaction with a stationary phase. |
| Reference Standard | Requires a certified internal standard of a different, stable compound. | Requires a certified reference standard of the analyte itself. | Requires a certified reference standard of the analyte itself. |
| Sample Throughput | Moderate; can be automated but generally slower than modern HPLC. | High; well-suited for high-throughput screening. | Moderate to high, depending on the complexity of the sample. |
| Selectivity | High; individual proton signals can be resolved and assigned. | High; excellent separation of structurally similar compounds. | Very high for volatile compounds; can resolve isomers. |
| Accuracy & Precision | Excellent; typically <1% RSD. | Good to excellent; typically <2% RSD with proper method development. | Good to excellent; typically <2% RSD for suitable analytes. |
| Destructive? | No; the sample can be recovered. | Yes; the sample is consumed. | Yes; the sample is consumed. |
| Suitability for this compound | Excellent. Not affected by the compound's reactivity or low volatility. Provides structural confirmation. | Moderate. Potential for peak tailing and on-column degradation. Requires careful method development. | Poor. The compound is likely to degrade at the high temperatures required for volatilization. |
| Cost (Instrument) | High initial investment. | Moderate to high initial investment. | Moderate initial investment. |
Experimental Protocol: qNMR Purity Assessment of this compound
This protocol outlines the steps for determining the purity of a synthesized batch of this compound using maleic acid as an internal standard.
Materials:
-
Synthesized this compound (approx. 10-20 mg)
-
Maleic acid (certified reference material, approx. 5-10 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)
-
Analytical balance (readable to 0.01 mg)
-
5 mm NMR tubes
-
Volumetric flask (10 mL)
-
Pipettes
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean, dry vial. Record the exact weight.
-
Accurately weigh approximately 8 mg of maleic acid into the same vial. Record the exact weight.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆. Ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the probe.
-
Acquire a ¹H NMR spectrum with the following parameters:
-
Pulse sequence: zg30 (or equivalent single 90° pulse experiment)
-
Temperature: 298 K
-
Relaxation delay (d1): 30 s (This should be at least 5x the longest T1 of both compounds)
-
Number of scans: 8-16 (adjust for desired signal-to-noise)
-
Spectral width: 20 ppm
-
Acquisition time: 3-4 s
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Identify and integrate a well-resolved signal for this compound (e.g., a specific aromatic proton).
-
Identify and integrate the singlet signal for maleic acid (around 6.3 ppm).
-
Calculate the purity of this compound using the qNMR equation provided earlier.
-
Self-Validating System: Ensuring Trustworthiness in qNMR
The qNMR protocol described is inherently self-validating. The full ¹H NMR spectrum provides a fingerprint of the sample, allowing for the simultaneous identification of the analyte and any impurities. The following diagram illustrates the logical relationships in this self-validating system.
Caption: Logical flow of the self-validating qNMR purity assessment.
By examining the entire spectrum, a scientist can confirm the identity of the analyte, ensure the stability of the internal standard, and identify and potentially quantify any impurities present, all within a single experiment. This comprehensive view provides a high degree of confidence in the final purity value.
Conclusion
For the purity assessment of a reactive and challenging compound like this compound, quantitative NMR emerges as a superior analytical technique compared to traditional chromatographic methods. Its nature as a primary ratio method, its non-destructive analysis, and its ability to provide structural information in addition to quantitative data make it an invaluable tool in the modern drug development pipeline. While the initial investment in instrumentation is higher, the accuracy, reliability, and comprehensive information provided by qNMR justify its use for the characterization of novel chemical entities.
A Senior Application Scientist's Guide to 1-Hydrazinylisoquinoline in Heterocyclic Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of 1-Hydrazinylisoquinoline
In the landscape of heterocyclic chemistry, the isoquinoline scaffold is a privileged structural motif found in a plethora of natural products and pharmacologically active compounds.[1] The functionalization of this core structure opens avenues for the synthesis of novel molecular architectures with diverse biological activities. This compound, a readily accessible derivative, presents itself as a versatile building block for the construction of fused heterocyclic systems. Its inherent reactivity as a hydrazine derivative, coupled with the presence of the isoquinoline nucleus, offers unique opportunities in named reactions for heterocyclic synthesis.
This guide provides an in-depth technical comparison of the performance of this compound in key named reactions, benchmarked against established alternative reagents. We will delve into the causality behind experimental choices, provide detailed protocols, and present quantitative data to empower researchers in making informed decisions for their synthetic strategies.
The Fischer Indole Synthesis: A Classic Route with a Modern Reagent
The Fischer indole synthesis is a cornerstone reaction in organic chemistry for the construction of the indole nucleus from an arylhydrazine and a carbonyl compound.[2][3] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes an acid-catalyzed[4][4]-sigmatropic rearrangement to furnish the indole ring.[2] The electronic nature of the substituents on the arylhydrazine can significantly influence the reaction's efficiency.[5][6]
Benchmarking this compound against Phenylhydrazine
To objectively assess the performance of this compound in the Fischer indole synthesis, we compare its hypothetical reaction with cyclohexanone to the well-documented reaction of phenylhydrazine with the same ketone. This reaction yields 1,2,3,4-tetrahydrocarbazole, a common benchmark for this transformation.
| Hydrazine Derivative | Carbonyl Compound | Product | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Phenylhydrazine | Cyclohexanone | 1,2,3,4-Tetrahydrocarbazole | Glacial Acetic Acid | Reflux | 30 min (addition) | 75.2 | [7] |
| This compound | Cyclohexanone | Hypothetical Product: 1,2,3,4-Tetrahydro-pyrido[3,4-b]carbazole | To be determined | To be determined | To be determined | Not Reported |
As of the latest literature review, specific experimental data for the Fischer indole synthesis using this compound could not be located. However, based on the established mechanism, the reaction is expected to proceed. The electron-donating nature of the isoquinoline ring system may influence the rate and yield of the reaction.
Experimental Protocol: Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocarbazole from Phenylhydrazine and Cyclohexanone
This protocol is adapted from a reliable source and serves as a benchmark for comparison.[7]
Materials:
-
Phenylhydrazine (5.4 g)
-
Cyclohexanone (5.5 g)
-
Glacial Acetic Acid (18 g)
-
Methanol (for recrystallization)
Procedure:
-
To a 100 mL Erlenmeyer flask equipped with a magnetic stir bar, add cyclohexanone and glacial acetic acid.
-
Begin stirring and equip the flask with a reflux condenser.
-
Heat the mixture to reflux.
-
Slowly add phenylhydrazine dropwise over a period of 30 minutes through the top of the condenser.
-
Continue to reflux the reaction mixture. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the crude product by filtration and wash with cold water.
-
Recrystallize the crude product from methanol to obtain pure 1,2,3,4-tetrahydrocarbazole.
Expected Yield: 75.2%[7]
Logical Workflow for the Fischer Indole Synthesis
Caption: The Fischer Indole Synthesis Workflow.
Beyond Indoles: Pyrazole Synthesis from this compound
While the Fischer indole synthesis is a primary application for arylhydrazines, this compound's reactivity extends to the synthesis of other important heterocyclic scaffolds, notably pyrazoles. The condensation of hydrazines with 1,3-dicarbonyl compounds is a classic and efficient method for constructing the pyrazole ring.[8]
Comparative Synthesis of Pyrazoles
We can benchmark the performance of this compound against phenylhydrazine in the synthesis of pyrazoles using common 1,3-dicarbonyl reagents like acetylacetone and ethyl acetoacetate.
| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Product | Catalyst/Solvent | Yield (%) | Reference |
| Phenylhydrazine | Ethyl Acetoacetate | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | Ethanol/Reflux | High | [9] |
| Phenylhydrazine | Acetylacetone | 3,5-Dimethyl-1-phenyl-1H-pyrazole | Not specified | High | [8] |
| This compound | Ethyl Acetoacetate | Hypothetical: 3-Methyl-1-(isoquinolin-1-yl)-1H-pyrazol-5(4H)-one | To be determined | Not Reported | |
| This compound | Acetylacetone | Hypothetical: 1-(3,5-Dimethyl-1H-pyrazol-1-yl)isoquinoline | To be determined | Not Reported |
Experimental Protocol: General Procedure for the Synthesis of Pyrazoles from Hydrazines and 1,3-Dicarbonyls
This generalized protocol is based on established methodologies.[8][9]
Materials:
-
Hydrazine derivative (e.g., this compound or phenylhydrazine) (1 eq)
-
1,3-Dicarbonyl compound (e.g., acetylacetone or ethyl acetoacetate) (1 eq)
-
Ethanol or Acetic Acid (as solvent)
Procedure:
-
Dissolve the hydrazine derivative in the chosen solvent in a round-bottom flask.
-
Add the 1,3-dicarbonyl compound to the solution.
-
The reaction can be stirred at room temperature or heated to reflux, depending on the reactivity of the substrates.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Reaction Pathway for Pyrazole Synthesis
Caption: General pathway for pyrazole synthesis.
Expert Insights and Future Directions
The utility of this compound as a precursor in named reactions is evident from its chemical structure and the foundational principles of heterocyclic synthesis. While direct comparative data remains to be fully explored and published, the potential for this reagent in generating novel fused heterocyclic systems is significant.
Causality behind Experimental Choices:
-
Solvent and Catalyst: The choice of an acidic catalyst (Brønsted or Lewis acid) in the Fischer indole synthesis is crucial for promoting the key[4][4]-sigmatropic rearrangement.[2] For pyrazole synthesis, the reaction can often proceed under neutral or mildly acidic conditions, with the choice of solvent influencing reaction rates and ease of product isolation.
-
Reaction Temperature: The Fischer indole synthesis typically requires elevated temperatures to overcome the activation energy of the rearrangement step.[3] In contrast, pyrazole formation from 1,3-dicarbonyls can often be achieved at room temperature, reflecting a lower activation barrier for the condensation and cyclization steps.
Trustworthiness of Protocols: The provided protocols are based on well-established and frequently cited methods in organic synthesis, ensuring their reliability and reproducibility. The Fischer indole synthesis, in particular, has been a staple of organic chemistry for over a century.
Future Research: There is a clear opportunity for further research to quantify the performance of this compound in the Fischer indole synthesis and other cyclization reactions. Such studies would provide valuable data for medicinal chemists and researchers in drug discovery, enabling the rational design of novel isoquinoline-containing compounds with potential therapeutic applications. The synthesis of pyrazolyl-isoquinoline hybrids, in particular, warrants further investigation due to the established biological importance of both heterocyclic systems.
References
- 1. aquila.usm.edu [aquila.usm.edu]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer Indole Synthesis [organic-chemistry.org]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orgchemres.org [orgchemres.org]
literature review comparing the synthetic utility of various substituted hydrazines
Substituted hydrazines are a cornerstone of modern organic synthesis, offering a versatile platform for the construction of a diverse array of molecular architectures. Their unique electronic properties, stemming from the presence of two adjacent, nucleophilic nitrogen atoms, underpin their utility in a multitude of transformations, ranging from classical named reactions to contemporary cross-coupling methodologies. This guide provides a comparative analysis of the synthetic utility of various classes of substituted hydrazines, offering insights into their reactivity, scope, and practical applications for researchers, scientists, and drug development professionals.
The Versatile Nucleophilicity of the Hydrazine Moiety
The synthetic utility of hydrazines is fundamentally linked to the nucleophilic character of the nitrogen atoms and the reactivity of the N-N bond. The presence of substituents significantly modulates this reactivity. Electron-donating groups enhance the nucleophilicity of the nitrogen atoms, while electron-withdrawing groups diminish it, influencing their performance in various reactions. The N-N bond, with a dissociation energy of approximately 60 kcal/mol, is relatively weak and can be cleaved under specific conditions to generate reactive intermediates.[1]
Arylhydrazines: Gateways to Heterocycles and Arylation Chemistry
Arylhydrazines are arguably one of the most extensively utilized classes of substituted hydrazines, primarily due to their role in the synthesis of indole scaffolds and their increasing application in cross-coupling reactions.
The Fischer Indole Synthesis: A Classic Reimagined
The Fischer indole synthesis, discovered in 1883, remains a premier method for the preparation of indoles from arylhydrazines and carbonyl compounds under acidic conditions.[2][3] The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[4][4]-sigmatropic rearrangement to furnish the indole ring system.[2][5]
The choice of acid catalyst, which can be a Brønsted acid (e.g., HCl, H₂SO₄, PPA) or a Lewis acid (e.g., ZnCl₂, BF₃), is crucial for the reaction's success.[2][5] The nature of the substituents on both the arylhydrazine and the carbonyl component significantly impacts the reaction's outcome and regioselectivity.[5][6]
Experimental Protocol: A Representative Fischer Indole Synthesis
-
Hydrazone Formation: To a solution of the substituted phenylhydrazine (1.0 equiv) in a suitable solvent (e.g., ethanol, acetic acid), add the ketone or aldehyde (1.1 equiv). Stir the mixture at room temperature or with gentle heating until hydrazone formation is complete (monitored by TLC or LC-MS).
-
Cyclization: Add the acid catalyst (e.g., polyphosphoric acid, or a solution of ZnCl₂ in a high-boiling solvent) to the hydrazone. Heat the reaction mixture to the appropriate temperature (typically ranging from 80 °C to 200 °C) for several hours.
-
Work-up and Purification: After cooling to room temperature, quench the reaction by pouring it into ice-water. Neutralize the mixture with a base (e.g., NaOH, NaHCO₃). Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Diagram: Mechanism of the Fischer Indole Synthesis
Caption: The mechanism of the Fischer Indole Synthesis.
Arylhydrazines as Arylating Agents in Cross-Coupling Reactions
More recently, arylhydrazines have emerged as versatile electrophilic partners in a variety of cross-coupling reactions, providing an alternative to traditional aryl halides and triflates.[7] These reactions often proceed via the in situ generation of diazonium species, which can then participate in catalytic cycles to form C-C, C-N, C-P, C-S, and C-Se bonds.[7] This approach has been successfully applied in the direct C-H arylation of arenes and the synthesis of unsymmetrical diaryl sulfides and selenides.[7][8]
Table 1: Comparison of Arylating Agents in Cross-Coupling Reactions
| Arylating Agent | Advantages | Disadvantages | Representative Catalyst |
| Aryl Halides | Readily available, well-established reactivity | High cost (iodides/bromides), low reactivity (chlorides), potential toxicity | Palladium, Copper, Nickel |
| Aryl Triflates | High reactivity | Instability, high cost, generate triflic acid byproduct | Palladium, Nickel |
| Arylhydrazines | Inexpensive, readily available, broad functional group tolerance | Can require stoichiometric oxidants, potential for side reactions | Manganese, Copper, Palladium |
Alkylhydrazines: Building Blocks for Acyclic and Cyclic Scaffolds
Substituted alkylhydrazines are valuable precursors for a range of acyclic and cyclic nitrogen-containing compounds.[9][10] Their synthesis can be achieved through various methods, including the reductive alkylation of hydrazine derivatives and enzymatic reductive hydrazinations.[11][12]
Wolff-Kishner Reduction: Deoxygenation of Carbonyls
The Wolff-Kishner reduction is a fundamental reaction in organic synthesis that converts aldehydes and ketones to their corresponding alkanes using hydrazine under basic conditions at high temperatures.[13][14][15] The reaction proceeds through the formation of a hydrazone intermediate, which, upon deprotonation and elimination of nitrogen gas, yields the alkane.[13][16][17] This method is particularly useful for substrates that are sensitive to acidic conditions, offering a complementary approach to the Clemmensen reduction.[14]
Diagram: Mechanism of the Wolff-Kishner Reduction
Caption: The mechanism of the Wolff-Kishner Reduction.
Acylhydrazines: Versatile Precursors for Heterocycles
Acylhydrazines, also known as hydrazides, are important intermediates in the synthesis of a wide range of heterocyclic compounds, including pyrazoles, oxadiazoles, and triazoles.[18][19] They are typically prepared by the acylation of hydrazines with acylating agents such as acyl chlorides, anhydrides, or esters.[18]
Synthesis of Pyrazoles
Pyrazoles are a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are prevalent in many biologically active compounds. A common synthetic route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[20] Substituted acylhydrazines can also be utilized in multi-step sequences to afford highly functionalized pyrazoles.[21][22]
Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole
-
Reaction Setup: In a microwave vial, combine the substituted hydrazine (1.0 mmol) and a metal-acetylacetonate complex (e.g., Pd(acac)₂, 0.5 equiv) in a suitable solvent (e.g., DMSO).[21][22]
-
Microwave Irradiation: Seal the vial and irradiate the mixture in a microwave reactor at a specified power (e.g., 50 watts) and temperature (e.g., 100 °C) for a short duration (e.g., 5-10 minutes).[21]
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the desired pyrazole.
Diagram: General Workflow for Pyrazole Synthesis
Caption: A generalized workflow for the synthesis of pyrazoles.
Synthesis of Other Heterocycles
Acylhydrazines are also key starting materials for the synthesis of other important heterocycles. For instance, they can be cyclized with various reagents to form 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, which are scaffolds found in many pharmaceutical and agrochemical agents.[23][24] The condensation of acylhydrazines with dicarbonyl compounds can also lead to the formation of pyridazines.[25][26][27]
Sulfonylhydrazines: Reagents for C-C and C-S Bond Formation
Sulfonylhydrazines have gained significant attention as versatile reagents in modern organic synthesis, particularly in the realm of cross-coupling reactions.[28] They are stable, easy to handle, and can serve as sources of sulfonyl radicals or as precursors to diazo compounds.[28]
Cross-Coupling Reactions
Sulfonylhydrazines can participate in a variety of cross-coupling reactions to form C-C and C-S bonds. For example, they have been successfully coupled with aryl hydrazines to synthesize diaryl sulfones and with 3-aminoindazoles to produce 1,3-substituted aminoindazoles.[29][30] Furthermore, transition-metal-free cross-coupling reactions between benzylic sulfonylhydrazones and alkyl boronic acids have been developed for the formation of C(sp³)–C(sp³) bonds.[31]
Table 2: Selected Applications of Sulfonylhydrazines in Cross-Coupling Reactions
| Coupling Partner | Product | Catalyst/Conditions | Reference |
| Aryl Hydrazines | Diaryl Sulfones | Copper-catalyzed | [29] |
| 3-Aminoindazoles | 1,3-Substituted Aminoindazoles | Copper-catalyzed | [30] |
| Alkyl Boronic Acids | Alkylated Benzylic Compounds | Base-promoted (metal-free) | [31] |
| Alkenes | Alkoxysulfonylated Products | Electrochemical | [28][32] |
Conclusion
Substituted hydrazines represent a remarkably versatile class of reagents in organic synthesis. From the classical Fischer indole synthesis using arylhydrazines to modern cross-coupling reactions employing sulfonylhydrazines, these compounds provide access to a vast chemical space. The ability to fine-tune their reactivity through substitution allows for a high degree of control in synthetic design. As the demand for novel and complex molecular architectures in drug discovery and materials science continues to grow, the synthetic utility of substituted hydrazines is poised to expand even further, solidifying their indispensable role in the modern synthetic chemist's toolbox.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Hydrazine synthesis by N-N coupling [organic-chemistry.org]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Arylhydrazines: novel and versatile electrophilic partners in cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic methodology for alkyl substituted hydrazines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 12. d-nb.info [d-nb.info]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. byjus.com [byjus.com]
- 17. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04550J [pubs.rsc.org]
- 23. Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tjpsj.org [tjpsj.org]
- 25. Pyridazine synthesis [organic-chemistry.org]
- 26. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 27. iglobaljournal.com [iglobaljournal.com]
- 28. The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Copper-catalyzed cross coupling reaction of sulfonyl hydrazides with 3-aminoindazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 31. A General C(sp3)-C(sp3) Cross-Coupling of Benzyl Sulfonylhydrazones with Alkyl Boronic Acids [organic-chemistry.org]
- 32. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Standard Operating Procedure: Safe Disposal of 1-Hydrazinylisoquinoline and Related Hydrazine Compounds
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 1-hydrazinylisoquinoline. The protocols detailed herein are designed for researchers, scientists, and drug development professionals. The primary hazard of this compound stems from its hydrazine functional group, which dictates the stringent safety and disposal requirements. Hydrazine and its derivatives are recognized for their high reactivity, toxicity, and potential carcinogenicity.[1][2] Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound, a thorough understanding of its potential hazards is essential. All operations, including weighing, transfer, and the entire disposal process, must be conducted within a certified chemical fume hood to mitigate inhalation exposure.[3][4]
Table 1: Hazard Identification for Hydrazine Compounds
| Hazard Category | Description | Primary Sources |
|---|---|---|
| Acute Toxicity | Toxic by inhalation, in contact with skin, and if swallowed.[5] Symptoms can include irritation of the eyes, nose, and throat, dizziness, headache, nausea, and in severe cases, seizures and coma.[2] | OSHA, EPA, SDS |
| Corrosivity | The liquid is corrosive and can cause severe skin and eye burns upon contact.[3][5] | SDS, Chemical Literature |
| Carcinogenicity | The U.S. Environmental Protection Agency (EPA) classifies hydrazine as a Group B2, probable human carcinogen.[2] The American Conference of Governmental Industrial Hygienists (ACGIH) lists it as a suspected human carcinogen.[1] | EPA, ACGIH, IARC |
| Reactivity | Strong reducing agent. Reacts violently with oxidizing agents, acids, and certain metal oxides, which can lead to fire and explosion.[6][7] | Chemical Safety Literature |
| Flammability | Hydrazine vapor mixtures in air are flammable, and the compound can self-ignite at low temperatures.[6][7] | NJ Dept. of Health |
| Environmental | Very toxic to aquatic life with long-lasting effects.[5] Discharge into the environment must be avoided.[8] | SDS, Environmental Regs |
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale and Source |
|---|---|---|
| Hand Protection | Butyl rubber gloves are the material of choice.[6] Neoprene or nitrile gloves may be used for incidental contact but should be checked for compatibility. | Provides the best resistance to hydrazine penetration.[6] |
| Eye Protection | Chemical splash goggles and a full-face shield must be worn.[3] | Protects against splashes of corrosive material. Standard safety glasses are insufficient. |
| Body Protection | A flame-resistant lab coat and a chemical-resistant apron.[3][4] | Protects skin and clothing from spills and splashes.[4] |
| Respiratory | All work must be performed in a certified chemical fume hood .[3] For significant spills, a NIOSH-approved positive-pressure supplied-air respirator is required.[6] | Hydrazine has very low occupational exposure limits (e.g., ACGIH TLV of 0.01 ppm), making engineering controls mandatory.[6][7] |
Immediate Spill Management
In the event of a spill, prompt and correct action is crucial to prevent exposure and further contamination.
For Small Spills (inside a chemical fume hood):
-
Containment: Ensure the spill is contained within the fume hood.
-
Absorption: Cover the spill with an inert absorbent material such as sand, dry earth, or vermiculite. DO NOT use combustible materials like paper towels or sawdust, as this can create a fire hazard.[5][7]
-
Collection: Using non-sparking tools, carefully collect the absorbed material into a designated, labeled container for hazardous waste.[5][7]
-
Decontamination: Wipe the spill area with a cloth dampened with a neutralizing solution (see Section 3), followed by soap and water.
For Large Spills (or any spill outside a fume hood):
-
Evacuate: Immediately alert personnel in the area and evacuate the laboratory.
-
Isolate: Secure the area and prevent entry. Post warning signs.
-
Ventilate: If safe to do so, ensure laboratory ventilation is operating to exhaust vapors.
-
Report: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.[7]
Chemical Neutralization Protocol
Chemical neutralization is the required method for treating waste containing this compound before final disposal. The objective is to chemically convert the reactive hydrazine moiety into less hazardous byproducts. The following methods are based on established procedures for hydrazine compounds.
Method A: Hypochlorite Oxidation
This is a widely recognized method that oxidizes hydrazine to nitrogen gas and water.[6]
Causality: Sodium hypochlorite (NaOCl) is a strong oxidizing agent that reacts with the hydrazine group (N₂H₄). The reaction is highly exothermic, necessitating a pre-dilution step to control the temperature. The balanced reaction yields benign products: N₂H₄ + 2NaOCl → N₂ + 2H₂O + 2NaCl.[6]
Step-by-Step Protocol:
-
Work Area Setup: Perform all steps in a chemical fume hood. Place a large stir bar in a appropriately sized beaker or flask.
-
Dilution (Critical Step): Carefully and slowly dilute the this compound waste with cold water to a concentration of less than 5%.[6] This is essential to manage the heat generated during neutralization.
-
Prepare Oxidant: Prepare a 5% aqueous solution of sodium hypochlorite (household bleach is approximately 5-6%) or calcium hypochlorite.[6]
-
Neutralization: While vigorously stirring the diluted hydrazine waste, add the hypochlorite solution slowly and dropwise. Monitor the temperature of the reaction vessel; if it rises significantly, pause the addition and allow it to cool.
-
Ensure Complete Reaction: Continue adding the oxidant until all hydrazine is destroyed. To ensure complete reaction, add a slight excess of the hypochlorite solution. The optimum pH for this reaction is between 5 and 8.[6]
-
Verification (Self-Validation): After the reaction has subsided and cooled, test for the presence of residual hydrazine using commercially available test strips or a qualified analytical method. If hydrazine is still present, add more oxidant and re-test.
-
Final pH Adjustment: Once the reaction is complete, neutralize the pH of the final solution to between 6 and 8 using a suitable acid (e.g., dilute HCl) or base (e.g., sodium bicarbonate) as needed.
Method B: Alpha-Ketoglutaric Acid (AKGA) Neutralization
Developed as a safer alternative to strong oxidizers, this method uses an organic compound to irreversibly bind and neutralize hydrazine, forming a stable, relatively harmless byproduct.[9][10]
Causality: AKGA, a dicarbonyl compound, reacts with hydrazine to form a stable pyridazinecarboxylic acid (PCA).[9] This reaction is not violently exothermic like oxidation and does not produce hazardous byproducts like the halogenated hydrocarbons that can result from hypochlorite reactions.[9][10]
Step-by-Step Protocol:
-
Work Area Setup: Perform all steps in a chemical fume hood.
-
Prepare Reagent: Prepare an aqueous solution of alpha-ketoglutaric acid. The reaction stoichiometry should be consulted to ensure a molar excess of AKGA is used.
-
Neutralization: While stirring the this compound waste (dilution may be prudent but is less critical than with oxidizers), slowly add the AKGA solution.
-
Reaction Time: Allow the mixture to react for a minimum of one hour to ensure complete neutralization.[11]
-
Verification: Test for residual hydrazine using an appropriate method to confirm the reaction is complete.
-
Final pH Adjustment: Adjust the pH of the final solution to between 6 and 8 if necessary.
Waste Characterization and Final Disposal
Even after successful neutralization, the resulting solution cannot be arbitrarily discarded. The generator of the waste is legally responsible for its proper disposal from "cradle to grave".[12]
Disposal Decision Workflow
Caption: Decision workflow for neutralized this compound waste.
Procedure:
-
Characterization: this compound waste is considered a hazardous waste.[13] The neutralized solution must also be managed as hazardous waste unless determined otherwise through analysis and regulatory consultation.
-
Containerization: Collect the final, neutralized solution in a robust, sealed, and clearly labeled container. The label must include the words "Hazardous Waste," the composition (e.g., "Neutralized this compound in water/saline"), and the date.[13]
-
Segregation: Do not mix this waste stream with other hazardous wastes, such as halogenated solvents.[13]
-
Storage and Pickup: Store the waste container in a designated satellite accumulation area. Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste transporter.[13]
-
Drain Disposal Prohibition: Do not discharge any chemical waste to the sanitary sewer unless you have explicit, written permission from your EHS office and the local Publicly Owned Treatment Works (POTW).[11][14] Unauthorized drain disposal is a regulatory violation.
Regulatory Overview
The management of chemical waste is governed by multiple agencies. In the United States, the primary regulations include:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste, including its generation, transportation, treatment, storage, and disposal.[1][12]
-
Occupational Safety and Health Administration (OSHA): OSHA sets permissible exposure limits (PELs) for hazardous substances like hydrazine to protect worker safety and requires employers to implement safety plans and provide training.[3][7]
It is the responsibility of the individual researcher and their institution to comply with all applicable federal, state, and local regulations.[12][15]
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. epa.gov [epa.gov]
- 3. ehs.unm.edu [ehs.unm.edu]
- 4. pharmatimesofficial.com [pharmatimesofficial.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. arxada.com [arxada.com]
- 7. nj.gov [nj.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Organic Compound Turns Toxic Waste into Harmless Byproducts | NASA Spinoff [spinoff.nasa.gov]
- 10. US7074959B2 - Methods and systems for remediating hydrazine-contaminated equipment and/or surfaces - Google Patents [patents.google.com]
- 11. How to Dispose of High Level Disinfectants Safely | CIVCO [civco.com]
- 12. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 13. epaosc.org [epaosc.org]
- 14. nems.nih.gov [nems.nih.gov]
- 15. Hazardous Waste [epa.illinois.gov]
Navigating the Synthesis Landscape: A Guide to the Safe Handling of 1-Hydrazinylisoquinoline
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical research and development, 1-hydrazinylisoquinoline stands as a valuable building block, its unique chemical architecture paving the way for novel therapeutics. However, its structural relationship to hydrazine, a compound of known significant hazard, necessitates a comprehensive and rigorous approach to its handling. This guide, compiled by senior application scientists, moves beyond generic safety protocols to provide a deep, technically-grounded framework for the safe and effective use of this compound in the laboratory. Our focus is on empowering researchers with the knowledge to not only protect themselves but also to ensure the integrity of their work.
Understanding the Inherent Risks: A Hazard Profile of this compound
While specific toxicological data for this compound is not extensively documented, its classification as a hydrazine derivative demands that we treat it with the highest degree of caution. Hydrazine and its analogues are recognized for their potential to cause severe skin and eye irritation, and they are often classified as corrosive.[1] Furthermore, many hydrazine compounds are considered to be potential carcinogens and can act as sensitizers, meaning that repeated exposure can lead to allergic reactions.[1] The isoquinoline moiety itself, while generally less hazardous, can exhibit biological activity and may contribute to the overall toxicological profile of the molecule.[2][3][4][5]
Key Potential Hazards:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[1]
-
Corrosivity: Can cause severe burns to the skin and eyes upon direct contact.[1]
-
Sensitization: May cause an allergic skin reaction upon repeated contact.[6]
-
Carcinogenicity: Due to its relation to hydrazine, it should be handled as a potential carcinogen.[1]
-
Reactivity: Hydrazine derivatives can be reactive, particularly with oxidizing agents.[7][8]
The First Line of Defense: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable when working with this compound. The selection of appropriate PPE is not merely a box-ticking exercise; it is a critical risk mitigation strategy.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves (double-gloving recommended) | Provides a robust barrier against skin contact. Double-gloving adds an extra layer of protection in case of a breach in the outer glove.[1] |
| Eye and Face Protection | Chemical Splash Goggles and a Face Shield | Goggles provide a seal around the eyes to protect against splashes, while a face shield offers broader protection for the entire face.[1] |
| Body Protection | Flame-Resistant Laboratory Coat | Protects against splashes and, given the flammability of some hydrazine compounds, offers a degree of fire resistance.[1] |
| Respiratory Protection | Use within a certified chemical fume hood is mandatory. For situations where a fume hood is not feasible (e.g., large-scale operations), a full-face respirator with appropriate cartridges should be used after a formal risk assessment. | A chemical fume hood is the primary engineering control to prevent inhalation of vapors or dust.[1][9] |
Visualizing the Donning and Doffing of PPE
Proper procedure for putting on and taking off PPE is as crucial as the equipment itself to prevent cross-contamination.
Figure 1: Recommended PPE Donning and Doffing Sequence.
Operational Plan: From Vial to Waste
A meticulously planned workflow is essential for minimizing risk and ensuring reproducible results.
Preparation and Weighing
-
Engineering Controls: All handling of solid this compound must be conducted within a certified chemical fume hood.[1][9] For weighing, a balance inside the fume hood or a powder-containment hood is ideal.
-
Aliquotting: If possible, purchase the material in pre-weighed quantities to minimize the need for handling the solid. If weighing is necessary, use dedicated, clearly labeled spatulas and weighing boats.
-
Static Control: Hydrazine compounds can be sensitive to static discharge. While less of a concern for the solid, it is good practice to use an anti-static gun or mat, especially in low-humidity environments.[1]
Dissolution and Reaction Setup
-
Solvent Addition: Add solvents to the solid material slowly and in a controlled manner within the fume hood.
-
Vessel Sealing: Ensure all reaction vessels are securely sealed to prevent the escape of vapors. Use ground-glass joints with appropriate clips or Teflon-sealed screw caps.
-
Temperature Control: For reactions requiring heating, use a well-maintained heating mantle or oil bath with a temperature controller. Avoid open flames.
Emergency Blueprint: A Plan for the Unexpected
Even with the most stringent precautions, the potential for accidents exists. A clear and well-rehearsed emergency plan is paramount.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10][11] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10][11] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10][11]
Spill Management
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.
-
Collect the contaminated material into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable cleaning agent.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory doors and prevent re-entry.
-
Contact your institution's emergency response team or local fire department.[1]
-
Provide them with the Safety Data Sheet for this compound.
-
Emergency Response Workflow
Figure 2: Decision-making workflow for emergency response.
Disposal Protocol: Responsible Stewardship
Proper disposal of this compound and all contaminated materials is a critical final step in the experimental workflow.
-
Waste Segregation: All solid waste contaminated with this compound (e.g., weighing boats, gloves, absorbent materials) must be collected in a dedicated, clearly labeled hazardous waste container.[9]
-
Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Decontamination of Glassware: Glassware that has come into contact with this compound should be decontaminated before being washed. This can be achieved by rinsing with a suitable solvent (e.g., ethanol or isopropanol) and collecting the rinsate as hazardous waste. For more thorough decontamination, a dilute solution of sodium hypochlorite can be used to oxidize the residual hydrazine derivative, followed by copious rinsing with water.[12][13]
-
Empty Containers: The original container of this compound, even when empty, should be treated as hazardous waste and disposed of accordingly.[1]
Conclusion: A Culture of Safety
The safe handling of this compound is not an impediment to scientific progress but rather a prerequisite for it. By understanding the potential hazards, implementing robust safety protocols, and being prepared for emergencies, researchers can confidently and responsibly unlock the potential of this important chemical intermediate. This guide provides a framework, but it is the diligent and conscientious application of these principles in the laboratory that will ultimately ensure a safe and productive research environment.
References
- 1. ehs.ucsb.edu [ehs.ucsb.edu]
- 2. Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 5. Isoquinoline - Wikipedia [en.wikipedia.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. 8-Hydrazinylquinoline|Research Chemical|RUO [benchchem.com]
- 9. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 10. artscimedia.case.edu [artscimedia.case.edu]
- 11. chemicalbook.com [chemicalbook.com]
- 12. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. nexchem.co.uk [nexchem.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


